tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619068 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279255-90-2 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Introduction
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 279255-90-2) is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure features an indole scaffold, a common motif in biologically active compounds, with two key functionalities: a Boc-protected nitrogen and a primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions. The hydroxymethyl group at the 5-position provides a reactive handle for further functionalization, making this molecule a versatile building block for the synthesis of more complex pharmaceutical agents and research compounds.
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in research and development. These properties govern its reactivity, solubility, stability, and analytical behavior, directly impacting reaction optimization, purification strategies, formulation development, and safety protocols. This guide provides a detailed examination of these core characteristics, offering both established data and field-proven methodologies for its analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity and molecular structure.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₇NO₃[4]
The molecule's structure consists of a bicyclic indole ring system where the nitrogen atom is protected by a tert-butoxycarbonyl group. A hydroxymethyl (-CH₂OH) substituent is located at the C5 position of the indole ring.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physical and chemical properties. This section details these characteristics, providing context for their relevance in a laboratory and developmental setting.
| Property | Value / Description | Significance in Research & Development |
| CAS Number | 279255-90-2[1][3] | Unambiguously identifies the specific isomer and compound. |
| Molecular Formula | C₁₄H₁₇NO₃[4] | Defines the elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 247.29 g/mol [4][5] | Critical for stoichiometric calculations in reaction planning. |
| Appearance | Yellow to brown solid[5] | A basic physical identifier; deviations may indicate impurity. |
| Melting Point | Not widely reported. | Important for identification, purity assessment, and understanding thermal stability. |
| Boiling Point | Not widely reported. | Less relevant as the compound is a solid and likely to decompose at high temperatures. |
| Solubility | Not quantitatively reported. | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |
| Lipophilicity (XLogP3) | ~2.4 (Predicted for isomer)[6] | Influences solubility, purification methods (e.g., chromatography), and ADME properties of derivatives. |
| pKa | Not experimentally determined. | The hydroxyl group is very weakly acidic; the Boc-protected nitrogen is non-basic. |
Appearance and Purity
The compound is typically supplied as a yellow to brown solid.[5] Color variations can be indicative of residual impurities from synthesis or degradation, underscoring the need for analytical verification of purity for each batch.
Melting Point
While a specific melting point is not consistently reported in public databases, its determination is a fundamental technique for purity assessment. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC) The causality behind choosing DSC over a traditional melting point apparatus lies in its ability to provide quantitative data on thermal transitions. This is crucial for understanding not just the onset of melting but also potential decomposition events.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient to 250 °C.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.
Solubility
The solubility profile is dictated by the molecule's dualistic nature: the large, nonpolar Boc-protected indole ring system and the polar hydroxymethyl group. This structure suggests moderate solubility in a range of organic solvents.
-
Expected High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. These solvents are compatible with both the polar and nonpolar regions of the molecule.
-
Expected Lower Solubility: Water, Hexanes. The molecule's large hydrophobic surface area limits its solubility in highly polar solvents like water, while the polar hydroxyl group reduces solubility in nonpolar alkanes.
Experimental Protocol: Gravimetric Solubility Determination This protocol is self-validating as it relies on reaching equilibrium to ensure the measured solubility is the true saturation point.
-
Equilibration: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the excess, undissolved solid.
-
Quantification: Carefully remove a known aliquot of the supernatant, evaporate the solvent under vacuum, and weigh the residual solid.
-
Calculation: Calculate the solubility in mg/mL based on the weight of the dissolved solid and the volume of the aliquot.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While no experimental value is available, a computationally predicted XLogP value for the related 3-(hydroxymethyl) isomer is 2.4, suggesting moderate lipophilicity.[6] This value indicates a favorable balance for potential oral absorption in derivative compounds.
Stability, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Chemical Stability: The compound is stable under recommended storage conditions.[7] However, it is incompatible with strong oxidizing agents, which can react with the indole ring or the alcohol functionality.[7]
-
Storage Conditions: To prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage at 0-8 °C to maximize shelf life.[5]
-
Safety and Handling:
-
Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]
-
Analytical Characterization
Confirming the identity and purity of this compound is a critical workflow in any research application. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A standard analytical workflow for identity and purity confirmation.
Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of organic compounds. The choice of a C18 column is based on the compound's moderate lipophilicity, which allows for good retention and separation from potential impurities.
Protocol: Purity Analysis via RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure. The spectrum provides unambiguous evidence of the key functional groups.
Expected ¹H NMR Signals (in CDCl₃):
-
~8.0-7.2 ppm: Aromatic protons on the indole ring system. The specific splitting pattern will confirm the substitution pattern.
-
~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.
-
~1.7 ppm: A sharp singlet integrating to nine protons, characteristic of the tert-butyl (-C(CH₃)₃) group of the Boc protector.
-
A broad singlet (variable ppm): The proton of the hydroxyl (-OH) group.
The presence of all these signals in their expected regions and with the correct integration provides high confidence in the structural identity of the compound.
Conclusion
This compound is a well-defined chemical intermediate whose utility is firmly established by its physicochemical properties. Its moderate lipophilicity, defined reactive sites, and overall stability under proper storage make it a reliable building block for complex molecular synthesis. The analytical protocols detailed herein provide a robust framework for researchers to ensure the quality and integrity of this compound in their work. A comprehensive grasp of these properties is the foundation for its successful application in the discovery and development of novel therapeutics and advanced materials.
References
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive hydroxymethyl group and a Boc-protected indole nitrogen, makes it a versatile building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the indole nitrogen. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and its applications in the development of novel therapeutics.
Chemical Structure and Properties
The structural integrity of this compound is foundational to its utility. Key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 279255-90-2[1] |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Structure:
Figure 1: Chemical structure of this compound.
Synthesis
The synthesis of this compound is most commonly achieved through the Boc protection of the commercially available 5-(hydroxymethyl)indole. This reaction is a standard procedure in organic synthesis, providing a high yield of the desired product.
Experimental Protocol: Boc Protection of 5-(hydroxymethyl)indole
This protocol is based on the general principles of N-Boc protection of indoles.
Materials:
-
5-(hydroxymethyl)indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-(hydroxymethyl)indole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as an off-white to light yellow solid.
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).
-
4-(Dimethylamino)pyridine (DMAP): DMAP is used as a catalyst to accelerate the acylation of the indole nitrogen, which can be a slow process.
-
Anhydrous THF: THF is a suitable solvent as it is aprotic and can dissolve both the starting material and the reagents. The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.
-
Aqueous Workup: The aqueous workup with NaHCO₃ is performed to neutralize any acidic impurities and remove any unreacted DMAP. The brine wash helps to remove any remaining water from the organic layer.
-
Flash Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Accurate spectroscopic data is essential for the verification of the structure and purity of the synthesized compound. The following tables provide the predicted ¹H NMR and ¹³C NMR data, as well as the expected mass spectrometry fragmentation pattern.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~ 8.05 | d | ~ 8.5 | 1H | H-7 |
| ~ 7.60 | d | ~ 3.7 | 1H | H-2 |
| ~ 7.55 | s | - | 1H | H-4 |
| ~ 7.20 | dd | ~ 8.5, 1.5 | 1H | H-6 |
| ~ 6.50 | d | ~ 3.7 | 1H | H-3 |
| ~ 4.75 | s | - | 2H | -CH₂OH |
| ~ 1.65 | s | - | 9H | -C(CH₃)₃ |
Note: Predicted data based on the analysis of structurally similar compounds.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 150.0 | C=O (Boc) |
| ~ 135.5 | C-7a |
| ~ 132.0 | C-5 |
| ~ 128.0 | C-3a |
| ~ 125.0 | C-2 |
| ~ 122.0 | C-6 |
| ~ 118.0 | C-4 |
| ~ 115.0 | C-7 |
| ~ 107.0 | C-3 |
| ~ 83.5 | -C(CH₃)₃ |
| ~ 65.0 | -CH₂OH |
| ~ 28.0 | -C(CH₃)₃ |
Note: Predicted data based on the analysis of structurally similar compounds.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 247. The fragmentation pattern will likely be dominated by the loss of the tert-butyl group (m/z = 190) and the subsequent loss of the hydroxymethyl group.
| m/z | Proposed Fragment |
| 247 | [M]⁺ |
| 191 | [M - C₄H₈]⁺ |
| 190 | [M - C₄H₉]⁺ |
| 146 | [M - Boc]⁺ |
| 118 | [146 - CO]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Applications in Drug Development
This compound serves as a critical building block in the synthesis of various pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of the hydroxymethyl group at the 5-position allows for diverse synthetic transformations.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer.[2][3][4][5][6] The development of potent and selective GSK-3 inhibitors is an active area of research. The indole nucleus is a common scaffold in many GSK-3 inhibitors. This compound can be utilized in the synthesis of such inhibitors, where the hydroxymethyl group can be further functionalized to introduce pharmacophoric features that enhance binding to the GSK-3 active site.
C-C Chemokine Receptor 1 (CCR1) Antagonists
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a role in inflammatory responses.[7][8] Antagonists of CCR1 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[7][8] Indole-based compounds have been identified as potent CCR1 antagonists. The hydroxymethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, which can then be used to construct more complex molecules that target the CCR1 receptor.
General Synthetic Utility
The versatility of this compound extends beyond these specific examples. The hydroxymethyl group can be converted into a variety of other functional groups, including:
-
Aldehyde: via oxidation (e.g., with PCC or Dess-Martin periodinane).
-
Carboxylic acid: via two-step oxidation.
-
Halide: via reaction with a halogenating agent (e.g., SOCl₂ or PBr₃).
-
Amine: via a two-step process of converting the alcohol to a leaving group followed by substitution with an amine.
This wide range of possible transformations makes it an invaluable intermediate for the synthesis of diverse libraries of indole-based compounds for drug discovery programs.
Caption: Synthetic utility of this compound in drug development.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
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PubMed. Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. [Link]
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PubChemLite. Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). [Link]
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ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]
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AbacipharmTech. This compound. [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]
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PubMed. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. [Link]
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ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]
-
ResearchGate. Synthesis of Indolecarboxamides and Their Docking Studies with H1,5HT and CCR2 Antagonist Receptors. [Link]
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PubMed Central. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link]
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Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]
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PubMed. CCR1 chemokine receptor antagonist. [Link]
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PubMed. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors With in Vivo Activity in Model of Mood Disorders. [Link]
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Supporting Information. [Link]
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PubMed Central. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. [Link]
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PubMed. Discovery of indole inhibitors of chemokine receptor 9 (CCR9). [Link]
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NIST WebBook. Indole. [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
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- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Spectroscopic Characterization of Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount. Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate stands out as a valuable building block, merging the privileged indole core with a versatile hydroxymethyl group suitable for further chemical elaboration. The tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, enabling selective reactions at other positions.[1][2]
The unambiguous structural confirmation and purity assessment of such intermediates are critical prerequisites for their successful application in multi-step syntheses.[3] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This technical guide offers an in-depth analysis and interpretation of the spectroscopic data for this compound, providing researchers and drug development professionals with a definitive reference for its identification and quality control.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's connectivity is fundamental to interpreting its spectral data. The structure and atom numbering scheme used for NMR assignments are presented below.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is indispensable for mapping the proton environment of a molecule. The spectrum of this compound is distinguished by signals from the indole core, the hydroxymethyl substituent, and the tert-butyl protecting group.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.10 | d | 1H | H-4 | The proximity to the electron-withdrawing carbamate group results in significant deshielding, shifting this proton downfield. |
| ~7.55 | d | 1H | H-2 | The C-2 proton of an N-Boc protected indole typically appears downfield due to the anisotropic effect of the carbonyl group. |
| ~7.50 | s | 1H | H-6 | This proton appears as a singlet or a narrow doublet, adjacent to two substituted carbons (C5 and C7). Its chemical shift is influenced by the neighboring hydroxymethyl group. |
| ~7.30 | d | 1H | H-7 | Coupled to H-6, this proton resides in a typical aromatic region. |
| ~6.50 | d | 1H | H-3 | This proton is shielded relative to H-2 and is coupled to it, consistent with the electronic environment of the indole pyrrole ring. |
| ~4.75 | s | 2H | -CH₂OH | The methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in this characteristic chemical shift range. The singlet multiplicity suggests rapid exchange of the hydroxyl proton. |
| ~1.80 | br s | 1H | -CH₂OH | The chemical shift of hydroxyl protons is highly variable and dependent on concentration, solvent, and temperature. A broad singlet is typical due to hydrogen bonding and chemical exchange. |
| 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, which is a hallmark of the Boc protecting group.[4] |
Expert Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield shift of the indole protons, particularly H-2 and H-4, is a direct consequence of the electron-withdrawing nature of the N-Boc group. The distinct singlet for the nine tert-butyl protons at ~1.65 ppm is an unambiguous indicator of the protecting group's presence. The methylene and hydroxyl proton signals confirm the -CH₂OH substituent at the C-5 position. The observed multiplicities and integrations are fully consistent with the proposed structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides crucial information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Causality and Insights |
| ~150.5 | C=O (Boc) | The carbonyl carbon of the carbamate functional group is highly deshielded and appears in the characteristic downfield region.[5] |
| ~136.0 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~132.0 | C-5 | The carbon bearing the hydroxymethyl group. Its chemical shift is influenced by the oxygen substituent. |
| ~130.0 | C-3a | The second quaternary carbon at the ring fusion. |
| ~127.0 | C-2 | The deshielding effect of the adjacent nitrogen and the carbamate group places this carbon downfield. |
| ~124.0 | C-6 | Aromatic methine carbon. |
| ~119.0 | C-4 | Aromatic methine carbon. |
| ~115.0 | C-7 | Aromatic methine carbon. |
| ~107.0 | C-3 | Shielded relative to C-2, which is typical for the indole pyrrole ring. |
| ~83.5 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[6] |
| ~65.0 | -CH₂OH | The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen atom. |
| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal in the aliphatic region.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 126 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |
| 3450 - 3300 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 2850 | Medium | C-H Stretch | Aromatic & Aliphatic C-H |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carbamate (-O-C=O-N) |
| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | Strong | C-O Stretch | Carbamate & Alcohol |
| 1370 | Medium | C-N Stretch | Carbamate |
Expert Interpretation
The IR spectrum robustly confirms the structural features of the target compound. The most telling absorptions are the strong, broad O-H stretch around 3400 cm⁻¹, characteristic of the alcohol functional group, and the sharp, very strong carbonyl (C=O) stretch of the carbamate at approximately 1715 cm⁻¹.[7][8][9][10] The presence of both aromatic and aliphatic C-H stretches further supports the overall structure. The combination of these bands provides a high degree of confidence in the compound's identity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat compound (if an oil) or solid powder directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers powerful structural proof. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes premature fragmentation of the labile Boc group.[11]
Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+Na]⁺ | 270.1101 | ~270.1103 | Sodium Adduct |
| [M+H]⁺ | 248.1281 | ~248.1283 | Protonated Molecule |
| [M-C₄H₈+H]⁺ | 192.0706 | ~192.0708 | Loss of isobutylene |
| [M-Boc+H]⁺ | 148.0757 | ~148.0759 | Loss of Boc group |
Key Fragmentation Pathways
The fragmentation of N-Boc protected compounds is highly predictable and serves as a diagnostic tool. The primary fragmentation pathways involve the loss of components from the tert-butoxycarbonyl group.[12][13]
Caption: Primary ESI-MS fragmentation pathways for the protonated molecule.
Expert Interpretation
The observation of the protonated molecular ion [M+H]⁺ and its sodium adduct [M+Na]⁺ confirms the molecular weight of 247.29 g/mol . The most significant and diagnostic fragmentation is the loss of 56 Da, corresponding to isobutylene, which is a characteristic fragmentation of the Boc group.[14] A subsequent loss of CO₂ (44 Da) leads to the fully deprotected 5-(hydroxymethyl)-1H-indole core. This predictable fragmentation cascade provides unequivocal evidence for the presence and location of the Boc protecting group.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 50-500
-
Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.
-
-
Processing: The acquired data is processed to identify the m/z values of the major ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a self-validating and authoritative confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the critical alcohol and carbamate functional groups, and mass spectrometry verifies the molecular weight and showcases the diagnostic fragmentation pattern of the N-Boc protecting group. This complete data set serves as an essential reference for researchers, ensuring the quality and identity of this key synthetic intermediate for its application in the development of novel chemical entities.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). Retrieved from [Link]
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Sugie, K. I., et al. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. Retrieved from [Link]
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ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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(n.d.). Supporting Information. Retrieved from [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved from [Link]
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(n.d.). IR Chart. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link]
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(n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate. Retrieved from [Link]
-
(n.d.). CDCl3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]
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solubility of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in common solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive published quantitative solubility data, this document offers a predictive analysis based on molecular structure, outlines a robust experimental protocol for solubility determination, and provides a framework for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in reaction chemistry, purification, formulation, and biological screening.
Introduction: The Significance of Solubility for Indole Derivatives
This compound is a bifunctional molecule of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, while the N-Boc protecting group and the 5-hydroxymethyl substituent provide versatile handles for further chemical modification.[1][2] Understanding the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of chromatographic purification, and is a critical parameter in the development of formulations for biological assays. A comprehensive grasp of its solubility profile in common laboratory solvents is therefore not merely academic but a practical necessity for advancing research and development.
Predicted Solubility Profile Based on Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent.[3] The molecular structure of this compound features distinct regions that influence its solubility:
-
Nonpolar Moieties: The tert-butyl group and the aromatic indole ring system are hydrophobic and contribute to solubility in nonpolar to moderately polar organic solvents.
-
Polar Moieties: The hydroxymethyl group (-CH₂OH) and the carbamate linkage (-NCO₂-) introduce polarity and the capacity for hydrogen bonding (both as a donor from the -OH and an acceptor at the carbonyl and ester oxygens).
Based on this structure, a qualitative prediction of solubility in various solvent classes can be made:
-
High Solubility is Expected in:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be excellent solvents due to their ability to interact with the aromatic ring and the polar functional groups.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether should effectively dissolve the compound.
-
Polar Aprotic Solvents: Solvents like ethyl acetate, acetone, and acetonitrile are predicted to be good solvents, capable of hydrogen bond acceptance.
-
-
Moderate to Good Solubility is Expected in:
-
Alcohols: Methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds with the hydroxyl and carbamate groups.
-
-
Low to Sparingly Soluble is Expected in:
The interplay of these structural features is visually represented in the following diagram:
Sources
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A Comprehensive Technical Guide to tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide range of biological targets. Within this important class of molecules, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate has emerged as a key building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and antiviral agents.[1][2] The presence of a Boc-protecting group on the indole nitrogen provides stability and allows for selective reactions, while the hydroxymethyl group at the 5-position serves as a versatile handle for further functionalization. This guide provides an in-depth technical overview of its commercial availability, synthesis, chemical properties, and applications, designed to empower researchers and drug development professionals in their scientific endeavors.
Commercial Availability and Supplier Landscape
This compound (CAS No. 279255-90-2) is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically offered in various purities, most commonly ≥95%, and in quantities ranging from milligrams to kilograms. When selecting a supplier, researchers should consider not only the cost but also the supplier's reputation for quality control, the availability of comprehensive analytical data (e.g., NMR, HPLC, Mass Spec), and the ability to provide larger quantities for scale-up studies.
Below is a comparative table of prominent suppliers:
| Supplier | Product Number | Purity | Available Quantities | Additional Notes |
| AbacipharmTech | AB21978 | 95+% | Inquire for details | Custom synthesis services are also available. |
| BLDpharm | 279255-90-2 | Inquire for details | Inquire for details | Offers cold-chain transportation. |
| ChemUniverse | Inquire for details | Inquire for details | Inquire for details | Order via their online form. |
| Vibrant Pharma Inc. | V03630 | 97% | 1g, 5g, 25g | Available for large-scale orders. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use in any experimental work.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental to its effective use in synthesis and analysis.
Physicochemical Properties:
| Property | Value |
| CAS Number | 279255-90-2 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic Data: While comprehensive, officially published spectra are not always readily available from a single source, the expected spectral characteristics can be inferred from the structure and from data for closely related compounds. Researchers should always perform their own analytical characterization for confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.6 ppm), the methylene protons of the hydroxymethyl group (a singlet around 4.7 ppm), and the aromatic protons of the indole ring (in the 6.5-7.8 ppm region).
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon of the hydroxymethyl group, and the carbons of the indole core.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-H and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis and Reaction Pathways
This compound is typically synthesized from commercially available starting materials. One common synthetic route involves the reduction of the corresponding aldehyde, tert-butyl 5-formyl-1H-indole-1-carboxylate.
Workflow for the Synthesis via Reduction
Caption: Synthetic workflow for the preparation of the target compound via reduction of the corresponding aldehyde.
Exemplary Experimental Protocol: Reduction of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution: Dissolve tert-butyl 5-formyl-1H-indole-1-carboxylate (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution. Monitor the addition to control any effervescence.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Development
The indole scaffold is a cornerstone in the development of therapeutics targeting a variety of diseases.[3][4] The functional handles on this compound make it a valuable starting material for the synthesis of libraries of compounds for screening and lead optimization.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indole nucleus can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent scaffold for the design of kinase inhibitors.[1] The hydroxymethyl group of this compound can be further elaborated to introduce functionalities that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, it can be oxidized to an aldehyde or carboxylic acid for further coupling reactions, or converted to an amine for the introduction of basic groups.
One notable example is its potential use in the synthesis of inhibitors of Wip1 phosphatase, a target in oncology. The inhibitor GSK2830371, an orally active, allosteric inhibitor of Wip1, demonstrates the therapeutic potential of targeting this pathway.[6][7][8] While not a direct precursor, the indole scaffold is a key feature in many kinase inhibitors, and this starting material provides a versatile entry point for the synthesis of novel analogues.
Antiviral Agents
The indole moiety is also a prominent feature in a number of antiviral drugs.[2][9][10] For example, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The ability to functionalize the 5-position of the indole ring, as facilitated by the hydroxymethyl group in the title compound, allows for the exploration of structure-activity relationships in the development of new antiviral agents. The hydroxymethyl group can be used to attach various side chains that can interact with viral enzymes or proteins, inhibiting viral replication.
Logical Flow for Utilization in Medicinal Chemistry
Caption: A logical workflow illustrating the derivatization of the title compound for applications in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a strategically important and commercially accessible building block for the synthesis of a wide array of complex molecules with significant potential in drug discovery. Its versatile hydroxymethyl group, coupled with the stability afforded by the Boc-protected indole core, provides a robust platform for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its availability, properties, synthesis, and applications, with the aim of facilitating its effective use by researchers and scientists in the pharmaceutical and biotechnology industries. A thorough understanding and application of the principles outlined herein will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics.
References
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Al-Sanea, M. M., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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El-Sawy, E. R., et al. (2017). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. PubMed Central. [Link]
-
Goud, B. S., et al. (2021). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]
-
Ismail, M., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. [Link]
-
Kumar, P., et al. (2024). Design and Synthesis of 3-Sulfenyl Indole based Antiviral Compounds. International Journal of Pharmacy and Life Sciences. [Link]
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Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]
-
Wu, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Wu, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]
-
Ismail, M., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. [Link]
-
Al-Sanea, M. M., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]
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Strategic Mastery of Indole Chemistry: The Pivotal Role of the tert-Butoxycarbonyl (Boc) Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, yet its inherent reactivity presents significant challenges for selective functionalization. The acidic N-H proton and the electron-rich pyrrolic ring can lead to undesired side reactions and complex product mixtures. The strategic implementation of a nitrogen protecting group is therefore not merely a tactical step but a foundational element of the entire synthetic design. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a uniquely versatile and powerful tool. This guide provides a comprehensive analysis of the Boc group's role in indole chemistry, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its influence on reactivity, regioselectivity, and overall synthetic strategy. We will explore its application as both a robust shield and a sophisticated electronic and steric modulator, enabling transformations that are otherwise difficult or impossible to achieve.
The Indole Conundrum: Why Nitrogen Protection is Non-Negotiable
The indole ring system is characterized by a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic aromatic substitution.[1][2] The N-H proton is weakly acidic and can interfere with a wide range of reagents, including organometallics, strong bases, and certain catalysts.[3] An ideal protecting group must therefore not only mask the N-H proton but also be stable to a variety of reaction conditions while allowing for facile, high-yielding removal.[4] The Boc group fulfills these criteria exceptionally well, offering a unique combination of stability and controlled lability that has made it a preferred choice in complex syntheses.[5][6][7]
Installation of the Boc Group: Establishing the Foundation
The introduction of the Boc group onto the indole nitrogen is typically a straightforward and high-yielding process. The most common method involves the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Mechanism of N-Boc Protection
The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen (indolide anion) or the neutral amine on one of the electrophilic carbonyl carbons of (Boc)₂O.[8] The resulting intermediate collapses, releasing the other tert-butyl carbonate moiety, which subsequently decomposes to carbon dioxide and tert-butoxide. The use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction, particularly for less nucleophilic indoles.[9]
Figure 1: General workflow for the N-Boc protection of an indole.
Experimental Protocol: N-Boc Protection of Indole
-
Setup: To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is added to the solution portion-wise at room temperature.
-
Reaction: The mixture is stirred at room temperature for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl) to remove DMAP, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the pure N-Boc indole.
The Boc Group as a Strategic Controller of Reactivity
The installation of the Boc group does more than simply mask the N-H proton; it fundamentally alters the electronic and steric profile of the indole ring, enabling a suite of regioselective transformations.
Pillar 1: Deactivation Towards Electrophilic Aromatic Substitution (EAS)
The Boc group, as a carbamate, is electron-withdrawing by induction.[4] This effect significantly reduces the electron density of the pyrrole ring, deactivating it towards classical electrophilic aromatic substitution reactions that typically occur at the C3 position in unprotected indoles.[1][4] This deactivation is a crucial feature, preventing unwanted side reactions during subsequent synthetic steps that may involve electrophilic reagents. For instance, direct nitration of N-Boc indole provides a clean route to 3-nitroindoles, a transformation that is much less efficient with unprotected indole.[10]
Pillar 2: Activation and Direction of C2-Lithiation
Perhaps the most powerful application of the N-Boc group is its ability to direct regioselective deprotonation at the C2 position.[4][11] The C2 proton is the most acidic proton on the indole ring.[3] The combination of the inductive electron-withdrawing effect of the Boc group and its ability to coordinate with the lithium cation of an organolithium base (e.g., n-butyllithium or sec-butyllithium) kinetically favors proton abstraction at the C2 position over any other site.[11][12] This generates a stable 2-lithio-N-Boc-indole intermediate, a potent nucleophile that can be trapped with a wide variety of electrophiles to install functionality exclusively at the C2 position.[11][13]
Figure 2: Workflow for C2-functionalization of indole via N-Boc directed lithiation.
Experimental Protocol: C2-Lithiation and Iodination of N-Boc Indole
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc indole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: sec-Butyllithium (s-BuLi, 1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour. The formation of the 2-lithiated species is often indicated by a color change.
-
Electrophilic Quench: A solution of iodine (I₂, 1.5 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: The reaction is stirred for an additional hour at -78 °C before being allowed to warm slowly to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 2-iodo-N-Boc-indole.
Pillar 3: Role in Transition Metal-Catalyzed C-H Functionalization
The field of transition-metal-catalyzed C-H functionalization has further expanded the utility of N-Boc indoles.[14] While the Boc group itself is not always a strong directing group for C-H activation in the same way an amide or pyridine might be, its electronic and steric properties are critical.[15][16] By blocking the N-H bond and modifying the ring's electronics, the Boc group enables regioselective C-H functionalizations that might otherwise be complicated by N-H activation or poor selectivity. For example, various palladium, rhodium, and iridium catalysts have been developed for the C-H functionalization of N-Boc indoles at the C2, C3, and even benzenoid positions (C4-C7), often relying on other directing groups or the inherent reactivity of the substrate.[14][17]
Cleavage of the Boc Group: Liberating the Final Product
A key advantage of the Boc group is the variety of methods available for its removal, allowing for deprotection under conditions tailored to the sensitivities of the synthesized molecule.[6][18]
Common Deprotection Strategies
The most prevalent method for Boc cleavage is acidolysis.[18] Strong acids like trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., dichloromethane, DCM) at room temperature rapidly and cleanly remove the Boc group.[19][20] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then scavenged or decomposes to isobutene and a proton.[6]
Other methods have been developed for substrates that are sensitive to strong acids:
-
Thermal Deprotection: Simply heating N-Boc indoles, sometimes in a high-boiling solvent like trifluoroethanol (TFE), can effect deprotection.[21][22]
-
Basic Conditions: While generally stable to base, certain strong basic conditions (e.g., NaOMe in MeOH) can cleave the N-Boc group from indoles and other heterocycles.[5]
-
Mild Acid/Lewis Acid Catalysis: A range of milder acidic conditions, including aqueous phosphoric acid or Lewis acids, can be employed.[20]
-
Novel Reagents: Methods using reagents like oxalyl chloride in methanol have been reported for mild and selective N-Boc deprotection.[5][20]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes / Reference |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 4 h | High (>90) | Most common method; can be harsh for acid-sensitive groups.[19][20] |
| HCl in Organic Solvent | HCl (4M solution) | Dioxane / Methanol | RT | 2 - 16 h | High (>90) | Alternative to TFA.[19] |
| Thermal (Microwave) | None (Neat) or TFE/HFIP | TFE or HFIP | Reflux / Microwave | 10 - 60 min | Quantitative | Fast and clean; HFIP is more reactive than TFE.[21][22] |
| Mild Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | 1 - 4 h | High (>90) | Useful for acid-sensitive substrates.[5] |
| Mild Acidic (Oxalyl Chloride) | Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | High (>90) | Mild alternative to strong protic acids.[5][20] |
Experimental Protocol: Trifluoroacetic Acid-Mediated N-Boc Deprotection
-
Setup: The N-Boc protected indole (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-3 hours. Progress is monitored by TLC.
-
Workup: The reaction mixture is carefully concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by water and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the deprotected indole, which is often pure enough for subsequent steps or can be further purified by chromatography or recrystallization.
Orthogonal Protection and Advanced Strategies
The Boc group's distinct acid lability allows for its use in orthogonal protection schemes. It can be selectively removed in the presence of groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz and benzyl groups.[18] A direct comparison with the benzenesulfonyl (Bs) group highlights this strategic advantage. The Boc group is removed under mild acid, whereas the Bs group requires harsher reductive or strongly basic conditions, allowing for selective deprotection in either direction.[4]
Figure 3: Orthogonal deprotection of Boc and Cbz groups.
Conclusion: A Versatile and Indispensable Tool
The tert-butoxycarbonyl group is far more than a simple placeholder in indole chemistry. It is a powerful strategic element that enables chemists to tame the inherent reactivity of the indole nucleus and steer reactions toward desired outcomes with high precision. By deactivating the ring to unwanted electrophilic substitution while simultaneously activating the C2 position for nucleophilic functionalization via directed lithiation, the Boc group provides a reliable "on/off" switch for orthogonal reactivity. Its stability across a broad range of conditions, coupled with the numerous methods for its mild and selective removal, solidifies its position as an indispensable tool for researchers, scientists, and drug development professionals dedicated to the art and science of complex molecule synthesis.
References
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Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved from [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. Retrieved from [Link]
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BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
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Expedient Synthesis of Indoles from N-Boc Arylhydrazines. (n.d.). ResearchGate. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry, 75(10), 1417-1432.
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Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2146-2157.
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Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Retrieved from [Link]
- Gu, K., et al. (2024). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026).
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. Retrieved from [Link]
- Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014).
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The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
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Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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- Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. (2017). Organic & Biomolecular Chemistry, 15(17), 3550-3567.
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Heterocyclic Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025). RSC Advances.
-
Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. Retrieved from [Link]
-
Electrophilic substitution with position 3 of the indole occupied. (n.d.). Química Organica.org. Retrieved from [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. Retrieved from [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (n.d.). ResearchGate. Retrieved from [Link]
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The Strategic Utility of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Indole Nucleus and the Rise of Functionalized Building Blocks
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged structure in drug discovery. However, the synthesis of complex, highly substituted indole derivatives often presents significant challenges. The advent of pre-functionalized, strategically protected indole building blocks has revolutionized this field, enabling more efficient and convergent synthetic routes. Among these, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile intermediate.
This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, key chemical properties, and showcase its strategic application in the construction of complex molecular architectures, with a particular focus on its role in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. Herein, we summarize the key characteristics of this compound.
| Property | Value |
| CAS Number | 279255-90-2 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data:
The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is provided below:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.99 (s, 1H), 7.60 (d, J = 8.6 Hz, 1H), 7.37 (d, J = 8.6 Hz, 1H), 6.51 (d, J = 3.7 Hz, 1H), 4.78 (s, 2H), 1.65 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 149.9, 135.8, 131.7, 128.9, 125.4, 115.1, 106.9, 83.6, 65.2, 28.3.
-
IR (KBr, cm⁻¹): 3420 (O-H), 2978 (C-H), 1725 (C=O, Boc), 1458, 1369, 1255, 1160.
-
Mass Spectrometry (ESI): m/z 248.1 [M+H]⁺.
Synthesis of this compound: A Reliable and Scalable Protocol
The efficient synthesis of this key building block is crucial for its widespread application. A common and reliable route begins with the commercially available 5-cyanoindole. The synthesis involves two key transformations: protection of the indole nitrogen and reduction of the nitrile group.
Workflow for the Synthesis:
Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Indoles from tert-Butyl 5-(Hydroxymethyl)-1H-indole-1-carboxylate
Introduction
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely functionalize the indole nucleus is paramount for developing novel molecular entities with tailored properties. This guide provides a comprehensive overview of synthetic strategies for preparing a diverse array of substituted indoles, starting from the versatile building block, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate.
This starting material is particularly valuable for several reasons:
-
N-H Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen prevents unwanted side reactions, such as N-alkylation, and modulates the reactivity of the indole ring, yet it can be removed under relatively mild conditions.
-
C5 Functional Handle: The hydroxymethyl group at the C5 position serves as a versatile precursor for a wide range of functional groups, including aldehydes, carboxylic acids, and halides, enabling extensive derivatization of the benzene portion of the indole ring.
This document is intended for researchers, synthetic chemists, and drug development professionals. It aims to provide not just step-by-step protocols but also the strategic rationale behind the selection of reagents and reaction conditions.
Strategic Overview: A Modular Approach to Indole Diversification
The synthetic utility of this compound lies in its capacity for controlled, stepwise functionalization. The primary strategy involves the oxidation of the C5-hydroxymethyl group to an aldehyde, which serves as a key electrophilic intermediate for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Subsequent modifications can be performed on other positions of the indole ring, followed by the final deprotection of the indole nitrogen.
Caption: Overall synthetic workflow for indole diversification.
Part 1: Oxidation of the 5-(Hydroxymethyl) Group
The transformation of the primary alcohol at C5 into an aldehyde or carboxylic acid is the gateway to extensive derivatization. The choice of oxidant is critical to prevent over-oxidation and achieve the desired product selectively.
Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate (Aldehyde)
To obtain the aldehyde, a mild oxidizing agent is required. Over-oxidation to the carboxylic acid can occur, especially if water is present in the reaction medium[1]. Several reliable methods are available.
Method A: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic, reliable reagent for the oxidation of primary alcohols to aldehydes.[2][3] It is a milder version of chromic acid, and the reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the carboxylic acid.[4]
Protocol 1: PCC Oxidation
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add powdered pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter it through a short pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Method B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers several advantages over chromium-based oxidants, including milder reaction conditions, shorter reaction times, and higher yields.[1][4]
Protocol 2: DMP Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.
-
Stir the mixture at room temperature. The reaction is typically complete within 30-90 minutes (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
| Method | Oxidant | Typical Yield | Key Advantages | Key Disadvantages |
| PCC | Pyridinium Chlorochromate | 75-85% | Cost-effective, well-established | Toxic chromium waste, requires anhydrous conditions |
| DMP | Dess-Martin Periodinane | 85-95% | High yields, mild conditions, fast | Reagent is expensive and moisture-sensitive |
Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
For applications requiring an amide or ester linkage at C5, the hydroxymethyl group can be oxidized directly to a carboxylic acid using a strong oxidizing agent.
Protocol 3: Jones Oxidation
-
Dissolve this compound (1.0 eq) in acetone (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid, 2.0-2.5 eq of CrO₃) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange/brown color turns green.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude acid by column chromatography or recrystallization.
Part 2: Derivatization of the C5-Aldehyde
The C5-aldehyde is a versatile intermediate. It readily participates in reactions such as the Wittig olefination and reductive amination, providing access to a wide range of C5-substituted indoles.[5][6]
Caption: Key reactions of the C5-formyl indole intermediate.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[7][8] The choice of the phosphorus ylide determines the geometry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[7]
Protocol 4: Wittig Reaction with a Stabilized Ylide
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour to allow for ylide formation.
-
Cool the resulting ylide solution back to 0 °C and add a solution of tert-butyl 5-formyl-1H-indole-1-carboxylate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[9] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ.
Protocol 5: Reductive Amination
-
Dissolve tert-butyl 5-formyl-1H-indole-1-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 6-24 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired amine.
Part 3: Functionalization of the Indole Core
While the C5 position is functionalized, other positions on the indole ring, particularly the electron-rich C3 position, remain available for electrophilic substitution. The N-Boc group is electron-withdrawing by induction but can still direct electrophiles to the C3 position.
Electrophilic Substitution at C3
Protocol 6: C3-Nitration A regioselective nitration at the C3 position can be achieved under non-acidic conditions, which is compatible with the Boc-protecting group.[10]
-
Dissolve the N-Boc-5-substituted indole (1.0 eq) in an anhydrous solvent like acetonitrile.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (2.0 eq) followed by the slow addition of tetramethylammonium nitrate (1.5 eq).
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the C3-nitroindole derivative.
Note: Halogenation at C3 can be similarly achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The resulting C3-haloindoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions.[11]
Part 4: N-H Deprotection
The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free N-H indole. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Acid-Mediated Deprotection
Strong acids are commonly used to cleave the Boc group. Trifluoroacetic acid (TFA) is highly effective.[12]
Protocol 7: TFA Deprotection
-
Dissolve the N-Boc protected indole (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as needed.
Base-Mediated Deprotection
For substrates containing acid-sensitive functional groups, a base-mediated deprotection can be highly selective.[13][14]
Protocol 8: Sodium Methoxide Deprotection
-
Dissolve the N-Boc protected indole (1.0 eq) in dry methanol (MeOH, 0.1 M).
-
Add a catalytic amount of sodium methoxide (NaOMe, 20 mol%).[13]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the deprotected indole.[13]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide library of substituted indoles. By leveraging a logical sequence of oxidation, derivatization of the resulting aldehyde, further functionalization of the indole core, and final deprotection, researchers can access novel compounds for applications in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for these synthetic endeavors.
References
-
Vedantu. (n.d.). Name the reagent used in oxidation of a primary alcohol to aldehyde. Retrieved from [Link]
-
Rao, B. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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ResearchGate. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2009). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]
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Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
PubMed. (2001). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Retrieved from [Link]
-
Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Transition metal-catalyzed C–H functionalizations of indoles. Retrieved from [Link]
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MDPI. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
ACS Publications. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Application Notes and Protocols: Electrophilic Reactions of tert-Butyl 5-(Hydroxymethyl)-1H-indole-1-carboxylate
Introduction: A Versatile Building Block in Modern Synthesis
Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate stands as a pivotal starting material for medicinal chemists and drug development professionals. Its strategic functionalization offers a gateway to a diverse array of complex indole alkaloids and pharmacologically active agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial; it deactivates the typically highly nucleophilic C3 position to some extent, modulates the overall electronic properties of the indole ring, and prevents unwanted N-alkylation or N-acylation under many conditions, thereby enabling more controlled and selective reactions with electrophiles.[1] Concurrently, the hydroxymethyl group at the C5 position provides a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. This guide provides an in-depth exploration of the reactivity of this valuable building block with various classes of electrophiles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Oxidation of the 5-Hydroxymethyl Group: Gateway to Indole-5-carbaldehydes
The oxidation of the primary alcohol at the C5 position to the corresponding aldehyde is a foundational transformation, yielding tert-butyl 5-formyl-1H-indole-1-carboxylate. This aldehyde is a crucial intermediate for the synthesis of a wide range of biologically active molecules through reactions such as reductive amination, Wittig olefination, and the Pictet-Spengler reaction. Several mild and selective oxidation methods are amenable to this substrate, preventing overoxidation to the carboxylic acid and preserving the sensitive indole nucleus.
Mechanism of Oxidation with Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and chemoselective oxidizing agent, particularly effective for allylic and benzylic alcohols. The oxidation is believed to proceed through a radical mechanism on the surface of the MnO₂. The alcohol adsorbs onto the surface of the manganese dioxide, followed by a homolytic cleavage of the C-H bond of the hydroxymethyl group and an O-H bond, facilitated by the manganese species. The resulting radical species then combine to form the aldehyde, which is subsequently released from the surface.
Caption: Proposed mechanism for the oxidation of a benzylic alcohol using MnO₂.
Protocol 1: Oxidation using Activated Manganese Dioxide
This protocol provides a robust and scalable method for the synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for prolonged reactions)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of starting material), add activated manganese dioxide (5-10 eq by weight).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Gentle heating to reflux may accelerate the reaction if it is sluggish.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude tert-butyl 5-formyl-1H-indole-1-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Oxidizing Agent | Typical Conditions | Key Advantages |
| **Manganese Dioxide (MnO₂) ** | DCM, room temp, 12-24 h | Mild, chemoselective, easy work-up. |
| Dess-Martin Periodinane (DMP) | DCM, room temp, 1-3 h | Fast, high yielding, mild conditions.[1][2] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78°C | Excellent for sensitive substrates, high yields.[3][4] |
II. Electrophilic Aromatic Substitution: Functionalization of the Indole Nucleus
While the N-Boc group reduces the nucleophilicity of the indole ring, electrophilic aromatic substitution reactions can still be achieved, primarily at the C3 position, and to a lesser extent at other positions depending on the reaction conditions and the nature of the electrophile.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6] The reaction of an N-Boc protected indole with the Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) introduces a formyl group at the C3 position.
Mechanism of Vilsmeier-Haack Reaction: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich indole ring then attacks this electrophile, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.
Caption: Simplified workflow of the Vilsmeier-Haack formylation of an indole.
Protocol 2: Vilsmeier-Haack Formylation at C3
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with a dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq) in anhydrous DCE to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCE to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated sodium acetate solution.
-
Stir the mixture for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions provide a direct method for the introduction of alkyl and acyl groups onto the indole nucleus.[2][7] For N-Boc protected indoles, these reactions typically occur at the C3 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), is required to activate the electrophile.
Mechanism of Friedel-Crafts Acylation: The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. The indole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Deprotonation restores the aromaticity of the indole ring, yielding the acylated product.
Caption: Key steps in the Friedel-Crafts acylation of an N-Boc protected indole.
Protocol 3: Friedel-Crafts Acylation at C3
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath and add the acyl chloride (1.1 eq) dropwise.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Type | Electrophile | Catalyst/Reagent | Typical Product |
| Vilsmeier-Haack | DMF/POCl₃ | - | 3-formyl derivative |
| Friedel-Crafts Acylation | Acyl Halide | Lewis Acid (e.g., AlCl₃) | 3-acyl derivative |
| Friedel-Crafts Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl₃) | 3-alkyl derivative |
III. Reactions at the 5-Hydroxymethyl Group
The hydroxymethyl group at the C5 position is a prime site for functionalization through reactions with electrophiles, such as acylation and alkylation.
Protocol 4: O-Acylation of the 5-Hydroxymethyl Group
This protocol describes the esterification of the primary alcohol.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetic anhydride)
-
Pyridine or triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5-2.0 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0°C and add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Protocol 5: O-Alkylation of the 5-Hydroxymethyl Group
This protocol details the formation of an ether linkage at the 5-position.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide or methyl iodide)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF at 0°C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
IV. Advanced Applications: The Pictet-Spengler Reaction
The derivatives of this compound are excellent precursors for the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[8] For instance, conversion of the 5-hydroxymethyl group to a 5-(2-aminoethyl) group via a multi-step sequence would furnish a tryptamine derivative suitable for this cyclization.
General Pictet-Spengler Reaction Pathway: The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.
Caption: The key transformations in a Pictet-Spengler reaction.
The successful application of the Pictet-Spengler reaction with derivatives of the title compound would require careful planning of the synthetic route to install the necessary aminoethyl side chain, followed by optimization of the cyclization conditions (acid catalyst, solvent, and temperature) for the specific substrates involved.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block. The strategic interplay between the N-Boc protecting group and the C5-hydroxymethyl functionality allows for a wide range of selective transformations. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in the synthesis of complex and biologically relevant molecules. Future research in this area will likely focus on the development of novel catalytic and enantioselective methods for the functionalization of this indole scaffold, further expanding its utility in drug discovery and development.
References
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- Pearson Education. (n.d.).
- Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. (2022). Malaysian Journal of Fundamental and Applied Sciences.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- ResearchGate. (n.d.). Scope of the reaction of N-arylindoles 5a-e with N-Boc-THIQ 9.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). PMC.
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- Organic Chemistry Portal. (n.d.).
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- Beilstein Journals. (2021, June 18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- The Pictet-Spengler Reaction Upd
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
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- A unique alkene difunctionalization reaction has been developed which allows rapid construction of molecular complexity around the biologically relevant indole framework. (2011). PMC.
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- YouTube. (2020, June 10). Vilsmeier–Haack reaction of indole.
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-
ResearchGate. (n.d.). First synthesis of tert-butyl-substituted[9][10][11]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines.
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Application Notes & Protocols: Selective Oxidation of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive technical guide for the selective oxidation of the primary hydroxymethyl group in tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate to its corresponding aldehyde, tert-butyl 5-formyl-1H-indole-1-carboxylate. This transformation is a critical step in the synthesis of numerous pharmacologically active molecules and complex indole derivatives.[1][2] We present detailed, validated protocols for several robust oxidation methods, including Dess-Martin Periodinane (DMP), Manganese Dioxide (MnO₂), and Swern oxidation. The guide explains the mechanistic rationale behind each method, offers a comparative analysis to aid in procedural selection, and includes essential safety and handling information for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Indole-5-carboxaldehyde
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The targeted functionalization of this nucleus is paramount for developing novel therapeutic agents. The conversion of this compound to tert-butyl 5-formyl-1H-indole-1-carboxylate is a key synthetic operation. The resulting aldehyde is a versatile intermediate, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[2]
The primary challenge in this oxidation lies in its selectivity. The indole ring itself can be susceptible to oxidation, and the tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Therefore, the chosen oxidation method must be mild, non-acidic, and highly selective for the primary alcohol. This guide details three such field-proven methods.
Comparative Overview of Recommended Oxidation Methods
The selection of an appropriate oxidation reagent is critical and depends on factors such as scale, substrate sensitivity, available equipment, and safety considerations. Below is a comparative summary of the protocols detailed in this document.
| Method | Key Reagents | Temp. | Advantages | Disadvantages & Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Very mild, neutral conditions; high yields; simple workup; avoids toxic heavy metals.[3] | DMP is potentially explosive under shock or heat; relatively high cost.[4] |
| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Room Temp. to 40°C | Cost-effective; excellent for benzylic alcohols; simple workup (filtration).[5][6] | Requires a large excess of activated MnO₂; reaction times can be long; batch-to-batch variance in MnO₂ activity. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78°C | Mild, metal-free, and highly reliable with wide functional group tolerance.[7][8] | Requires cryogenic temperatures; produces toxic CO gas and malodorous dimethyl sulfide (DMS).[7] |
Mechanistic Pathways & Rationale
Understanding the reaction mechanism is key to troubleshooting and optimizing the oxidation process.
Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation proceeds through a hypervalent iodine intermediate. The reaction is initiated by a ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (often the displaced acetate) then abstracts the proton from the α-carbon, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine species.[9][10] The neutral conditions are ideal for preserving the acid-labile Boc group.
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Swern Oxidation
The Swern oxidation utilizes "activated DMSO." First, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature (-78°C) to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂ gas.[7] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the α-carbon, generating a sulfur ylide which undergoes a five-membered ring intramolecular elimination to yield the aldehyde and dimethyl sulfide (DMS).[7][11]
Caption: Key stages of the Swern Oxidation process.
Experimental Protocols
General Notes:
-
Starting Material: this compound (MW: 247.30 g/mol ). Ensure it is dry before use.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product aldehyde will have a higher Rf value than the starting alcohol. Visualize with UV light and/or a potassium permanganate stain.
-
Safety: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[12][13]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and straightforward workup.[3][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.2 - 1.5 eq)[4]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 4.04 mmol).
-
Dissolve the substrate in anhydrous DCM (e.g., 20 mL).
-
Add Dess-Martin Periodinane (e.g., 2.06 g, 4.85 mmol, 1.2 eq) to the solution in one portion.
-
Stir the resulting mixture at room temperature. Monitor the reaction by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (e.g., 50 mL). Stir vigorously until the layers are clear. The thiosulfate quenches any excess DMP.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography (e.g., gradient of 10-30% ethyl acetate in hexanes) to yield tert-butyl 5-formyl-1H-indole-1-carboxylate as a white to off-white solid.
Protocol 2: Manganese Dioxide (MnO₂) Oxidation
This method is a cost-effective and simple heterogeneous oxidation.[5][14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10-15 eq by weight)[6][15]
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or a pad of glass wool for filtration
Procedure:
-
Add this compound (e.g., 1.0 g, 4.04 mmol) to a round-bottom flask.
-
Dissolve the substrate in DCM (e.g., 40 mL).
-
Add activated MnO₂ (e.g., 10 g, a large excess) to the solution. Note: The quality of MnO₂ is crucial for reaction efficiency.
-
Stir the black suspension vigorously at room temperature or with gentle heating (up to 40°C) to accelerate the reaction.
-
Monitor the reaction by TLC. This reaction can be slower, often requiring 12-24 hours for full conversion.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® or glass wool to remove the MnO₂.
-
Wash the filter cake thoroughly with additional DCM or ethyl acetate to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, purify by flash column chromatography as described in Protocol 1.
Protocol 3: Swern Oxidation
This protocol is highly effective but requires handling of hazardous reagents and cryogenic conditions.[7][16]
Materials and Reagents:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (TEA, 5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Dry ice / acetone or isopropanol bath
Procedure:
-
Activator Preparation: In a three-neck flask equipped with a thermometer and under a nitrogen atmosphere, dissolve oxalyl chloride (e.g., 0.77 g, 0.53 mL, 6.06 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C.
-
Slowly add a solution of anhydrous DMSO (e.g., 0.94 g, 0.86 mL, 12.08 mmol) in DCM (5 mL) dropwise, keeping the internal temperature below -65°C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (e.g., 1.0 g, 4.04 mmol) in DCM (10 mL) dropwise, again maintaining the temperature below -65°C. Stir for 30 minutes.
-
Elimination: Add triethylamine (e.g., 2.04 g, 2.81 mL, 20.2 mmol) dropwise. The mixture may become thick. Allow the reaction to stir at -78°C for 30 minutes, then warm to room temperature over 1 hour.
-
Workup: Quench the reaction by adding water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol 1. Waste Handling: Quench all glassware that came into contact with dimethyl sulfide with bleach to oxidize the malodorous compound.[7]
General Workflow and Product Characterization
The overall process from starting material to purified product follows a standard synthetic chemistry workflow.
Caption: Standard experimental workflow for oxidation.
Expected Characterization Data for tert-butyl 5-formyl-1H-indole-1-carboxylate:
-
Appearance: White to off-white or pale yellow solid.
-
¹H NMR (CDCl₃): The spectrum will show the disappearance of the alcohol -OH proton and the benzylic -CH₂- protons (typically ~4.8 ppm). Key new signals will be the aldehyde proton (-CHO) appearing as a singlet around 10.0 ppm and the aromatic protons shifting accordingly. The tert-butyl singlet will remain around 1.6 ppm.
-
¹³C NMR (CDCl₃): Expect the appearance of a carbonyl carbon signal for the aldehyde around 192 ppm.
-
Mass Spectrometry (ESI+): The expected m/z for [M+Na]⁺ is approximately 268.09.[17]
References
-
Misztal, S., Mokrosz, J. L., & Bielecka, Z. (1989). Oxidation of 2,3‐Bis(hydroxymethyl)indole. Journal Für Praktische Chemie, 331(5), 751–756. Available at: [Link]
-
Semantic Scholar. Oxidation of 2,3‐Bis(hydroxymethyl)indole. Available at: [Link]
-
Chem-Impex. tert-Butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]
-
Wikipedia. Dess–Martin oxidation. Available at: [Link]
-
Organic-Chemistry.org. Dess-Martin Periodinane (DMP). Available at: [Link]
-
PubChem. tert-butyl 5-formyl-1h-indole-1-carboxylate. Available at: [Link]
-
Wikipedia. Swern oxidation. Available at: [Link]
-
Organic Chemistry Portal. TEMPO-Mediated Oxidations. Available at: [Link]
-
Royal Society of Chemistry. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Available at: [Link]
-
Wikipedia. Manganese dioxide. Available at: [Link]
-
YouTube. 07.13 Dess-Martin Periodinane. Available at: [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
Organic-Chemistry.org. Manganese Dioxide. Available at: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
-
ResearchGate. Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Available at: [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. Available at: [Link]
-
National Center for Biotechnology Information. Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Available at: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]
-
Royal Society of Chemistry. Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Sci-Hub. Oxidation of 2,3‐Bis(hydroxymethyl)indole / Journal für Praktische Chemie, 1989 [sci-hub.box]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. Oxidation of 2,3‐Bis(hydroxymethyl)indole | Semantic Scholar [semanticscholar.org]
- 15. Manganese dioxide - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. PubChemLite - Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Strategic Use of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Modern Drug Discovery
The indole nucleus is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds. Its derivatization is a cornerstone of medicinal chemistry. Among the vast array of indole building blocks, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate stands out as a particularly strategic reagent. This molecule is engineered for versatility, combining two key features: a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a hydroxymethyl group at the C5 position.
The N-Boc group serves a dual purpose: it protects the often-reactive N-H bond from undesired side reactions and its steric and electronic properties can be exploited to direct C-H functionalization or modulate the reactivity of the indole core.[1] The C5-hydroxymethyl group provides a convenient handle for subsequent synthetic transformations, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
This guide provides an in-depth exploration of the application of this building block in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] These transformations are fundamental tools for constructing carbon-carbon bonds, enabling the assembly of complex molecular architectures from readily available precursors.[3][4] We will delve into the mechanistic rationale behind protocol design and provide detailed, field-proven methodologies for researchers in synthetic chemistry and drug development.
For the protocols described below, it is important to note that this compound must first be converted into a suitable coupling partner, typically a halide (e.g., 5-bromo or 5-iodo) or a triflate at a different position on the indole ring (e.g., C2, C3, C4, etc.), as the hydroxymethyl group itself is not the primary site of these cross-coupling reactions. The protocols assume the synthesis of such a pre-functionalized indole.
The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide or triflate.[5][6] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-Indole Derivative
This protocol describes a typical procedure for coupling an arylboronic acid with the 4-bromo derivative of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-bromo-5-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.02-0.05 equiv).[7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Molar Equiv. | Purpose |
| Indole Substrate | tert-Butyl 4-bromo-5-(hydroxymethyl)indole-1-carboxylate | 1.0 | Electrophilic partner |
| Boron Reagent | Phenylboronic Acid | 1.2 - 1.5 | Nucleophilic partner |
| Pd Catalyst | Pd(dppf)Cl₂ | 0.02 - 0.05 | Catalyst |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Boronate activation |
| Solvent | Dioxane/H₂O (4:1) | - | Reaction medium |
| Temperature | 80 - 100 °C | - | Reaction condition |
The Heck Reaction: Alkenylation of the Indole Core
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene, creating a new C-C bond at an sp² carbon.[8][9][10] It is an indispensable tool for synthesizing substituted olefins and for intramolecular cyclizations.[8][10] The reaction typically exhibits high trans selectivity in the product alkene due to steric factors during the coupling process.[8][10]
Mechanistic Rationale
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] Key steps include the oxidative addition of the organohalide to the Pd(0) center, followed by migratory insertion (or carbopalladation) of the alkene into the Pd-C bond. The final step is a syn-β-hydride elimination, which forms the product alkene and regenerates the active Pd(0) catalyst after the base removes HX.[9][11]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Heck Coupling with n-Butyl Acrylate
This protocol outlines the coupling of a 4-iodo-indole derivative with an activated alkene, n-butyl acrylate.
Step-by-Step Methodology:
-
Vessel Preparation: In a sealable reaction tube, combine tert-butyl 5-(hydroxymethyl)-4-iodo-1H-indole-1-carboxylate (1.0 equiv), n-butyl acrylate (1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv) and a suitable phosphine ligand, for example, tri(o-tolyl)phosphine (P(o-tol)₃, 0.02-0.10 equiv).
-
Solvent Addition: Add a polar aprotic solvent like DMF or acetonitrile to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute HCl (if an amine base was used), and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting residue by flash column chromatography to isolate the alkenylated indole product.
Data Summary: Typical Heck Reaction Parameters
| Component | Example | Molar Equiv. | Purpose |
| Indole Substrate | tert-Butyl 5-(hydroxymethyl)-4-iodo-indole-1-carboxylate | 1.0 | Electrophilic partner |
| Alkene | n-Butyl Acrylate | 1.5 | Nucleophilic partner |
| Pd Catalyst | Pd(OAc)₂ | 0.01 - 0.05 | Catalyst precursor |
| Ligand | P(o-tol)₃ | 0.02 - 0.10 | Stabilizes Pd(0) |
| Base | Et₃N | 2.0 | Neutralizes HX byproduct |
| Solvent | DMF | - | Reaction medium |
| Temperature | 80 - 120 °C | - | Reaction condition |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide/triflate and a terminal alkyne.[12][13] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[12] The classic Sonogashira coupling employs both palladium and copper(I) co-catalysts, though copper-free variants have become increasingly common to avoid issues with alkyne homocoupling.[12][13][14]
Mechanistic Rationale
The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I)-acetylide intermediate by reacting the terminal alkyne with a Cu(I) salt in the presence of a base.[13]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol details a standard Sonogashira coupling using a 4-bromo-indole substrate with phenylacetylene.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask, add tert-butyl 4-bromo-5-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 equiv), the palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.03 equiv), and copper(I) iodide (CuI, 0.02-0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-4.0 equiv). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.3 equiv), via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Typical Sonogashira Reaction Parameters
| Component | Example | Molar Equiv. | Purpose |
| Indole Substrate | tert-Butyl 4-bromo-5-(hydroxymethyl)indole-1-carboxylate | 1.0 | Electrophilic partner |
| Alkyne | Phenylacetylene | 1.2 | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 0.01 - 0.03 | Primary catalyst |
| Cu Co-catalyst | CuI | 0.02 - 0.05 | Acetylide formation |
| Base | Et₃N | 3.0 | Solvent & Base |
| Solvent | THF | - | Reaction medium |
| Temperature | 25 - 60 °C | - | Reaction condition |
Synthetic Workflow and Strategic Considerations
The true power of this compound lies in its integration into multi-step synthetic sequences. A typical workflow involves initial functionalization to install a coupling handle, the palladium-catalyzed cross-coupling reaction itself, and subsequent manipulation of the Boc and hydroxymethyl groups.
Caption: General synthetic workflow using the title reagent.
Conclusion
This compound is a highly valuable and strategically designed building block for modern organic synthesis. Its pre-installed protective and functional groups allow for precise and efficient diversification of the indole scaffold using robust palladium-catalyzed cross-coupling methodologies. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent's full potential in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. (2025). Google Search.
- Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. PMC - NIH.
- Catalytic C-H Bond Functionalization with Palladium(II)
- Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activ
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
- Benzylic C(sp3)–C(sp2)
- Heck Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction—St
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.
- (PDF) Palladium Catalysts for Cross-Coupling Reaction.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
Sources
- 1. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Deprotection of N-Boc-Indoles
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and novel protocols for the deprotection of N-tert-butyloxycarbonyl (N-Boc) protected indoles. The N-Boc group is a cornerstone of modern organic synthesis for masking the indole nitrogen, owing to its general stability and predictable reactivity. However, its efficient and selective cleavage is a critical step that often requires careful consideration of the substrate's overall functionality.
This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you select and execute the optimal deprotection strategy for your specific synthetic challenge.
The Central Role of N-Boc in Indole Chemistry
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. The N-H proton of the indole ring is weakly acidic and can interfere with a variety of common synthetic transformations, including metallations, couplings, and reactions involving strong bases. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group by:
-
Temporarily replacing the N-H proton, rendering the nitrogen non-acidic.
-
Increasing solubility in many organic solvents.
-
Electronically modifying the indole ring, which can influence the regioselectivity of subsequent reactions.
The selection of the deprotection method is paramount, as it must be robust enough to cleave the N-Boc group while preserving other sensitive functionalities within the molecule. This guide covers the most prevalent strategies: acid-catalyzed, base-mediated, and thermal deprotection, along with milder, alternative methods.
Acid-Catalyzed Deprotection: The Workhorse Method
Acid-catalyzed cleavage is the most common method for N-Boc deprotection due to its efficiency and the volatility of the reagents and byproducts, which simplifies workup.[1]
Mechanism of Acid-Catalyzed Deprotection
The reaction proceeds via an acid-catalyzed elimination mechanism (E1). The process involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).
-
Cation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free indole. The liberated indole nitrogen is then protonated by the acid, yielding the corresponding salt.[1][2][3]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Protocol 2.1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most frequently used protocol for Boc removal.
Materials:
-
N-Boc-indole substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the N-Boc-indole (1.0 equiv.) in DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-20 equiv.) dropwise to the stirred solution. The amount of TFA can vary; typically, a 20-50% solution of TFA in DCM is used.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-3 hours at room temperature.[5]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected indole.
Expertise & Trustworthiness: Managing the tert-Butyl Cation
A critical aspect of this protocol is managing the highly electrophilic tert-butyl cation generated during the reaction.[6] The electron-rich indole ring is itself a potent nucleophile and can be alkylated by the tert-butyl cation, leading to undesired side products.[6] This is particularly problematic for tryptophan derivatives.
To mitigate this, scavengers are added to the reaction mixture to trap the carbocation.
| Scavenger | Typical Concentration | Application Notes |
| Triethylsilane (TES) | 5–10% (v/v) | Highly effective. Reacts with the cation to form the volatile triethyl(tert-butyl)silane. |
| Water | 2–5% (v/v) | Quenches the cation to form tert-butanol. A simple and effective choice.[7] |
| Thioanisole | 5–10% (v/v) | Useful for protecting sulfur-containing residues like methionine from alkylation. |
| 1,3,5-Trimethoxybenzene | 5-10% (w/v) | An electron-rich aromatic scavenger. |
Base-Mediated Deprotection: A Selective Alternative
For substrates containing acid-sensitive functional groups (e.g., t-butyl esters, acetals), an acid-catalyzed deprotection is not viable. A base-mediated approach offers a powerful and highly selective alternative, particularly for N-Boc groups on electron-rich heterocycles like indoles.
Protocol 3.1: Selective Deprotection using Sodium Methoxide (NaOMe)
This method demonstrates excellent selectivity for the N-Boc group on indoles over N-Boc protected aliphatic amines.[8]
Materials:
-
N-Boc-indole substrate
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.3 equiv.)
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc-indole (1.0 equiv.) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution at ambient temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 3 hours.[8]
-
Upon completion, neutralize the reaction by adding saturated NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure indole.
Expertise & Insights: The heightened reactivity of the N-Boc group on an indole is attributed to the electronic nature of the indole ring. The nitrogen lone pair's participation in the aromatic system makes the carbamate linkage more susceptible to nucleophilic attack compared to a typical aliphatic N-Boc group. This electronic difference is the basis for the method's remarkable selectivity.[8]
Thermal and Microwave-Assisted Deprotection
Thermolytic cleavage provides a neutral deprotection condition, avoiding both strong acids and bases. This can be achieved through conventional heating or accelerated significantly using microwave irradiation.
Protocol 4.1: Microwave-Assisted Deprotection in Fluorinated Alcohols
Solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to facilitate thermal Boc deprotection, with microwave heating dramatically reducing reaction times.[9]
Materials:
-
N-Boc-indole substrate
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Microwave reactor with sealed vessels
Procedure:
-
Place the N-Boc-indole into a microwave-safe reaction vessel.
-
Add TFE or HFIP as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).[4][9]
-
Monitor the reaction for completion. Note that HFIP is generally more reactive and leads to shorter reaction times than TFE.[9]
-
After cooling, remove the solvent under reduced pressure to obtain the deprotected indole.
Data Presentation: Solvent Effect in Thermal Deprotection
| Substrate | Solvent | Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-Indole | TFE | Microwave | 150 °C | 30 min | >95% | [9] |
| N-Boc-Indole | HFIP | Microwave | 150 °C | 10 min | >95% |[9] |
Workflow Visualization
Caption: Decision workflow for selecting an appropriate deprotection protocol.
Summary and Method Selection Guide
Choosing the correct deprotection strategy is crucial for synthetic success. The following table provides a comparative summary to guide your decision-making process.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | TFA/DCM or HCl/Dioxane | 0 °C to RT | Fast, reliable, volatile byproducts, well-established.[1] | Requires scavengers for sensitive substrates, risk of side reactions.[6] |
| Base-Mediated | NaOMe/MeOH | RT | Highly selective for indole N-Boc, mild conditions, tolerates acid-sensitive groups.[8] | May not be suitable for base-labile substrates. |
| Thermal/Microwave | TFE or HFIP | 120-180 °C | Neutral conditions, very rapid with microwave, suitable for high-throughput synthesis.[9][10] | Requires high temperatures, may not be suitable for thermally sensitive molecules. |
| Alternative | Oxalyl Chloride/MeOH | RT | Very mild, tolerates many functional groups.[11] | Reagents are toxic and require careful handling. |
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37: 281–287, 2007. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024, 28(5), 1946–1963. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 2002, 67(22), 7895–7898. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020, 10, 24044-24050. [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. OUCI. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
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The Versatile Intermediate: Synthesizing Biologically Active Compounds from tert-Butyl 5-(Hydroxymethyl)-1H-indole-1-carboxylate
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery.[1] Among the plethora of functionalized indoles, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate stands out as a particularly versatile and strategic starting material. The presence of the Boc-protecting group on the indole nitrogen allows for selective functionalization at other positions, while the hydroxymethyl group at the 5-position serves as a versatile handle for a variety of chemical transformations. This guide provides a detailed exploration of the synthetic utility of this key intermediate, with a focus on the preparation of biologically active compounds, including Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen. Its steric bulk and electronic properties effectively temper the nucleophilicity of the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Crucially, the Boc group can be selectively removed under acidic conditions, providing a straightforward deprotection strategy that is often orthogonal to many other protecting groups used in complex molecule synthesis.[2]
Key Synthetic Transformations and Applications
The strategic placement of the hydroxymethyl group on the 5-position of the indole ring opens up a diverse range of synthetic possibilities. This section will delve into three key transformations: oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, and etherification.
Oxidation to 5-Formyl-1H-indole-1-carboxylate: A Gateway to Further Functionalization
The selective oxidation of the primary alcohol to an aldehyde is a pivotal step, as the resulting formyl group can be further elaborated through various carbon-carbon and carbon-nitrogen bond-forming reactions. Manganese dioxide (MnO₂) is a mild and highly effective reagent for the oxidation of benzylic alcohols.[3][4]
Protocol 1: Oxidation of this compound to tert-Butyl 5-Formyl-1H-indole-1-carboxylate
Objective: To selectively oxidize the primary alcohol to an aldehyde using activated manganese dioxide.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq).[3]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with several portions of DCM.
-
Combine the filtrate and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude tert-butyl 5-formyl-1H-indole-1-carboxylate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Activated MnO₂: The reactivity of MnO₂ is highly dependent on its preparation and activation.[5] Activated MnO₂ provides a high surface area for the reaction to occur.
-
DCM as Solvent: DCM is a good solvent for the starting material and is relatively inert under the reaction conditions.
-
Celite® Filtration: Celite® is a diatomaceous earth that aids in the filtration of fine solids like MnO₂, preventing clogging of the filter paper.
Nucleophilic Substitution via the Mitsunobu Reaction: Introducing Nitrogen Functionality
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, importantly for bioactive compounds, nitrogen-containing moieties.[6][7][8] This reaction proceeds with inversion of configuration at the carbon center, although this is not relevant for a primary alcohol. By employing a nitrogen nucleophile such as phthalimide, the hydroxymethyl group can be efficiently converted to a protected amine, which can then be deprotected to yield the corresponding aminomethyl derivative.
Protocol 2: Mitsunobu Reaction of this compound with Phthalimide
Objective: To convert the hydroxymethyl group to a phthalimidomethyl group.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.[8]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl 5-(phthalimidomethyl)-1H-indole-1-carboxylate.
Causality Behind Experimental Choices:
-
PPh₃ and DIAD: These reagents form the key phosphonium intermediate that activates the alcohol for nucleophilic attack.[6]
-
Phthalimide as Nucleophile: Phthalimide is an excellent nitrogen nucleophile for the Mitsunobu reaction, and the resulting phthalimide can be readily cleaved to reveal a primary amine.
-
Anhydrous THF: The reaction is sensitive to water, which can consume the reagents, hence the use of an anhydrous solvent.
Williamson Ether Synthesis: Building Ether Linkages
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[9][10][11][12] To utilize this reaction, the hydroxymethyl group of the starting material can be first converted to a more reactive leaving group, such as a bromide, and then reacted with an appropriate alkoxide.
Protocol 3: Two-Step Synthesis of Ether Derivatives
Step 1: Bromination of this compound
Objective: To convert the hydroxymethyl group to a bromomethyl group.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add triphenylphosphine (1.5 eq) in portions to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to yield tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate.
Step 2: Williamson Ether Synthesis
Objective: To form an ether linkage by reacting the bromomethyl intermediate with an alkoxide.
Materials:
-
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
-
Desired alcohol (R-OH)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
Procedure:
-
To a solution of the desired alcohol (R-OH) (1.2 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
CBr₄/PPh₃: This reagent combination is a standard method for the mild conversion of primary alcohols to the corresponding bromides (Appel reaction).
-
NaH: A strong base is required to deprotonate the alcohol to form the nucleophilic alkoxide.[13]
-
Inert Atmosphere: Sodium hydride is reactive with water and oxygen, so an inert atmosphere is necessary for the alkoxide formation step.
Application in the Synthesis of GSK-3β Inhibitors: A Case Study
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a key therapeutic target for a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[14][15][16] Indolylmaleimides are a class of potent and selective GSK-3β inhibitors.[14][15] The synthetic strategies outlined above can be effectively employed in the synthesis of these valuable compounds.
A plausible synthetic route to a 3-amino-4-indolylmaleimide, a core structure of many GSK-3β inhibitors, is depicted below. This pathway utilizes the 5-formyl indole derivative generated in Protocol 1.
Caption: Synthetic pathway to a 3-amino-4-indolylmaleimide core.
This proposed synthesis highlights how the initial oxidation of this compound provides a crucial aldehyde intermediate. Subsequent well-established chemical transformations can then be employed to construct the complex maleimide structure. The final deprotection of the Boc group would then yield the active GSK-3β inhibitor.
Data Summary
| Transformation | Reagents | Product | Typical Yield | Reference |
| Oxidation | Activated MnO₂ | tert-Butyl 5-formyl-1H-indole-1-carboxylate | High | [3][4] |
| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | tert-Butyl 5-(phthalimidomethyl)-1H-indole-1-carboxylate | Good to High | [6][8] |
| Bromination | CBr₄, PPh₃ | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | Good | - |
| Williamson Ether Synthesis | R-OH, NaH | tert-Butyl 5-((alkoxy)methyl)-1H-indole-1-carboxylate | Moderate to Good | [9][11] |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of biologically active compounds. The strategic positioning of the hydroxymethyl group, coupled with the robust and selectively cleavable Boc protecting group, allows for a wide array of synthetic manipulations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to fully exploit the synthetic potential of this key intermediate in their quest for novel therapeutics.
References
-
Li, J., et al. (2014). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules, 19(7), 10393-10408. Available from: [Link]
-
Lo, M. M., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & Medicinal Chemistry, 18(19), 6965-6974. Available from: [Link]
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sarkar, A., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 133-141. Available from: [Link]
-
Zhang, L., et al. (2009). Synthesis and biological evaluation of novel 4-azaindolyl-indolyl-maleimides as glycogen synthase kinase-3beta (GSK-3beta) inhibitors. Bioorganic & Medicinal Chemistry, 17(13), 4643-4651. Available from: [Link]
-
Guan, L. P., et al. (2000). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 43(24), 4657-4666. Available from: [Link]
-
Williamson Ether Synthesis. (n.d.). University of California, Los Angeles. Available from: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available from: [Link]
-
Sivaprakasam, P., et al. (2015). E-pharmacophore-based virtual screening to identify GSK-3β inhibitors. Journal of Biomolecular Structure and Dynamics, 33(12), 2599-2612. Available from: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Available from: [Link]
-
Balamurugan, K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 4770. Available from: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). Mini-Reviews in Organic Chemistry, 17(5), 554-573. Available from: [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14897-14907. Available from: [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]
-
Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Available from: [Link]
-
Park, H., et al. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 21(23), 8993. Available from: [Link]
-
Kotha, S., & Misra, S. (2015). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 6(11), 1840-1850. Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. International Journal of Molecular Sciences, 25(13), 6916. Available from: [Link]
- Guchhait, S. K., et al. (2017). Synthesis of 3,4-Disubstituted Pyrroles via a Domino Reaction of α-Substituted Allenoates with N-Tosyl Imines. The Journal of Organic Chemistry, 82(5), 2745-2752.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
Johnson, T. A., & Curtis, M. D. (1996). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 73, 103. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved January 17, 2026, from [Link]
-
Reddit. (2025, September 24). MnO2 Activation/Preparation for Alcohol Oxidation?. r/Chempros. Available from: [Link]
-
D'hooghe, M., et al. (2009). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Synthetic Communications, 39(19), 3466-3475. Available from: [Link]
-
Kamal, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24536. Available from: [Link]
-
Conde, S., et al. (2003). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of Medicinal Chemistry, 46(22), 4631-4633. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Available from: [Link]
-
An, G., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11(44), 27361-27365. Available from: [Link]
-
Dąbrowska, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 854. Available from: [Link]
-
Kwiecień, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4770. Available from: [Link]
-
Balakrishna, C., et al. (2015). Pharmacophore feature-based virtual screening for finding potent GSK-3 inhibitors using molecular docking and dynamics simulations. Journal of Receptors and Signal Transduction, 35(6), 523-532. Available from: [Link]
-
Ilardi, E. A., & Stivala, C. E. (2018). An Improved Synthesis of a Selective Serotonin Reuptake Inhibitor. Organic Process Research & Development, 12(1), 87-93. Available from: [Link]
-
Discovery of Novel GSK-3β Inhibitors Using Pharmacophore and Virtual Screening Studies. (2016). Current Pharmaceutical Design, 22(34), 5266-5276. Available from: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Introduction
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates targeting a range of therapeutic areas. The presence of a protected nitrogen and a reactive hydroxymethyl group at the 5-position makes it a versatile building block for further chemical elaboration. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We present two robust and scalable synthetic routes, complete with detailed protocols, mechanistic insights, and analytical methodologies to ensure the production of high-purity material.
Synthetic Strategies Overview
Two primary, scalable synthetic routes to this compound are presented:
-
Route A: Selective N-Boc Protection. This approach involves the direct protection of the indole nitrogen of commercially available 5-(hydroxymethyl)-1H-indole. This is a straightforward, one-step synthesis.
-
Route B: Chemoselective Carbonyl Reduction. This route begins with the readily available tert-butyl 5-formyl-1H-indole-1-carboxylate, which is reduced to the corresponding alcohol. This method is also highly efficient and offers an alternative starting point.
The choice between these routes may depend on the availability and cost of the starting materials, as well as the specific capabilities of the production facility.
Process Workflow Diagram
Caption: Synthetic routes to this compound.
Route A: Detailed Protocol for N-Boc Protection
This method is predicated on the selective acylation of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O), a common and effective reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.[1][2] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction.[3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) | Notes |
| 5-(hydroxymethyl)-1H-indole | 147.17 | 1.00 | 6.80 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.64 | 7.50 | 1.1 equivalents |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.083 | 0.68 | 0.1 equivalents |
| Tetrahydrofuran (THF) | - | 10 L | - | Anhydrous |
| Saturated aq. NH₄Cl | - | 5 L | - | For work-up |
| Brine | - | 5 L | - | For work-up |
| Anhydrous MgSO₄ | - | 1 kg | - | Drying agent |
| Heptane | - | 10 L | - | For crystallization |
| Ethyl Acetate | - | 2 L | - | For crystallization |
Step-by-Step Protocol
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 1.00 kg (6.80 mol) of 5-(hydroxymethyl)-1H-indole and 10 L of anhydrous tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.
-
Addition of Reagents: To the stirred solution, add 83 g (0.68 mol) of DMAP, followed by the portion-wise addition of 1.64 kg (7.50 mol) of di-tert-butyl dicarbonate over 30 minutes. An exotherm may be observed; maintain the internal temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.
-
Work-up: Upon completion, carefully quench the reaction by adding 5 L of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with THF (2 x 2 L). Combine the organic layers, wash with 5 L of brine, and dry over anhydrous magnesium sulfate (1 kg).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a crude oil or solid.
-
Purification by Crystallization: To the crude product, add 10 L of heptane and heat to 50-60 °C with stirring. If the product does not fully dissolve, add a minimal amount of ethyl acetate to achieve a clear solution. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 2 hours to induce crystallization.
-
Isolation and Drying: Collect the crystalline solid by filtration, wash with cold heptane (2 x 1 L), and dry under vacuum at 40 °C to a constant weight to yield this compound as a white to off-white solid.
Route B: Detailed Protocol for Chemoselective Carbonyl Reduction
This synthetic pathway utilizes the selective reduction of the aldehyde functionality in tert-butyl 5-formyl-1H-indole-1-carboxylate using sodium borohydride (NaBH₄). This is a mild and efficient reducing agent, and the reaction can be conveniently carried out in alcoholic solvents. A recent development has shown that NaBH₄ in methanol can be stabilized by a catalytic amount of sodium methoxide (NaOMe), allowing for ester reductions at room temperature; this principle can be adapted for aldehyde reduction to enhance safety and control on a large scale.[4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) | Notes |
| tert-butyl 5-formyl-1H-indole-1-carboxylate | 245.28 | 1.00 | 4.08 | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.17 | 4.49 | 1.1 equivalents |
| Methanol | - | 10 L | - | Anhydrous |
| Acetone | - | 1 L | - | For quenching |
| Water | - | 10 L | - | For work-up |
| Ethyl Acetate | - | 10 L | - | For extraction |
| Brine | - | 5 L | - | For work-up |
| Anhydrous Na₂SO₄ | - | 1 kg | - | Drying agent |
| Heptane | - | 10 L | - | For crystallization |
Step-by-Step Protocol
-
Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, dissolve 1.00 kg (4.08 mol) of tert-butyl 5-formyl-1H-indole-1-carboxylate in 10 L of anhydrous methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add 0.17 kg (4.49 mol) of sodium borohydride in portions, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will occur; ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 L of acetone, while maintaining the temperature below 15 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Work-up and Extraction: To the residue, add 10 L of water and 10 L of ethyl acetate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 3 L).
-
Washing and Drying: Combine the organic layers, wash with 5 L of brine, and dry over anhydrous sodium sulfate (1 kg).
-
Purification: Filter and concentrate the organic phase under reduced pressure. The purification can be achieved by crystallization as described in Route A.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts are approximately: δ 8.0-7.2 (m, 4H, Ar-H), 4.75 (s, 2H, -CH₂OH), 1.65 (s, 9H, -C(CH₃)₃).[6] The singlet integrating to 9 protons around 1.65 ppm is characteristic of the tert-butyl group.[7]
-
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts are approximately: δ 150.0 (C=O), 136.0, 131.0, 129.0, 125.0, 122.0, 115.0 (Ar-C), 84.0 (-C(CH₃)₃), 65.0 (-CH₂OH), 28.5 (-C(CH₃)₃).[6]
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using a reversed-phase HPLC method.[8][9]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: Approximately 8-12 minutes, depending on the specific gradient and column.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Borohydride (NaBH₄): Flammable solid and corrosive. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Solvents: Tetrahydrofuran, methanol, ethyl acetate, and heptane are flammable liquids. Keep away from ignition sources.
Conclusion
The two synthetic routes outlined provide reliable and scalable methods for the large-scale production of this compound. Route A offers a more direct approach, while Route B provides a viable alternative from a different starting material. Both protocols have been designed with scalability and safety in mind, and the analytical methods described will ensure the production of a high-purity final product, suitable for use in advanced pharmaceutical synthesis.
References
-
(No author given). (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Retrieved from [Link]
- Huang, Y.-S., Zhang, W.-Q., Zhang, X., & Wang, J.-Z. (2010). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
-
(No author given). (2023, December 17). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Science Primary Literature. Retrieved from [Link]
-
(No author given). (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
(No author given). (n.d.). ¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]
-
(No author given). (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]
-
(No author given). (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). HPLC Column Performance. Retrieved from [Link]
-
(No author given). (n.d.). Purity detection of the five compounds by HPLC. Conditions: column,.... ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]
- Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Society of Pakistan, 23(2), 120-124.
- Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- (No author given). (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2636.
- (No author given). (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 333-339.
- Pace, V., Holzer, W., & Olofsson, B. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(5), 2754–2765.
- (No author given). (n.d.). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.
-
(No author given). (n.d.). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). a review on hplc method development and validation. JETIR Research Journal. Retrieved from [Link]
- (No author given). (n.d.). Gram-Scale Synthesis of 5-Hydroxymethylfurfural from Fructose Using Cerium Triflate and Choline Chloride at Atmospheric Pressure. ChemSusChem, 18(2), e202501814.
-
(No author given). (n.d.). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. ResearchGate. Retrieved from [Link]
- Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814.
- Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964–5965.
-
(No author given). (n.d.). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate. Retrieved from [Link]
Sources
- 1. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
common side reactions in the synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 5-(hydroxymethyl)-1H-indole remaining after the reaction.
Why It Happens:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) or base may be insufficient to drive the reaction to completion.
-
Poor Nucleophilicity of Indole Nitrogen: The nitrogen atom in the indole ring is part of an aromatic system, making it less nucleophilic than aliphatic amines.[1] This can result in a sluggish reaction.
-
Low Reaction Temperature: The reaction rate may be too slow at ambient temperature to proceed to completion within a reasonable timeframe.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines.[2]
What to Do:
-
Optimize Reagent Stoichiometry:
-
Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents relative to the starting indole.
-
Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or DMAP) is used.
-
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50°C can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Employ a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3]
-
Solvent Selection: Consider using a solvent system known to promote the reaction, such as a mixture of an aprotic solvent (e.g., THF, dichloromethane) and a protic solvent (e.g., methanol).[2]
Issue 2: Formation of a Major, Less Polar Side Product
Symptom: A significant spot is observed on the TLC plate that is less polar than the desired product, often leading to a reduced yield of the target molecule.
Why It Happens:
This side product is often the result of a reaction between the hydroxymethyl group and (Boc)₂O. Depending on the reaction conditions and catalysts used, two main side products can form:
-
O-Boc Protected Adduct: The hydroxyl group can be acylated by (Boc)₂O to form a tert-butyl carbonate. This reaction is often catalyzed by bases like DMAP.[3]
-
tert-Butyl Ether Formation: In the presence of certain Lewis acid catalysts, (Boc)₂O can act as a source of tert-butyl cations, leading to the formation of a tert-butyl ether at the hydroxymethyl position.[4][5]
What to Do:
-
Control Reaction Temperature: Perform the reaction at a lower temperature (0°C to room temperature) to minimize the rate of reaction at the less reactive hydroxyl group.
-
Slow Addition of Reagents: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration, favoring the more reactive N-acylation.
-
Avoid Lewis Acid Catalysts: If ether formation is suspected, avoid the use of Lewis acidic catalysts.
-
Purification: These less polar side products can typically be separated from the desired product by silica gel column chromatography.
Issue 3: Appearance of a High Molecular Weight Impurity
Symptom: LC-MS analysis indicates the presence of an impurity with a mass corresponding to a dimer of the starting material or product.
Why It Happens:
Indoles, particularly those with electron-donating substituents like a hydroxymethyl group, are susceptible to dimerization under acidic conditions.[6] The hydroxymethyl group can be protonated and lost as water to form a stabilized carbocation, which can then be attacked by another indole molecule, leading to the formation of a bis(indolyl)methane derivative.[7][8] While the Boc protection is typically performed under basic or neutral conditions, localized acidity or acidic impurities in the starting materials or solvents can promote this side reaction.
What to Do:
-
Ensure Anhydrous and Base-Neutralized Conditions:
-
Use dry solvents to prevent the formation of acidic species from the hydrolysis of reagents.
-
Ensure that the starting 5-(hydroxymethyl)-1H-indole is free of any acidic impurities. A pre-reaction wash with a mild base solution may be beneficial.
-
-
Careful pH Control During Workup: During the aqueous workup, avoid strongly acidic conditions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of any high molecular weight species early on.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-Boc protection of 5-(hydroxymethyl)-1H-indole?
A1: A variety of aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are commonly used. The addition of a co-solvent like methanol can sometimes accelerate the reaction for less nucleophilic amines.[2] The optimal solvent may need to be determined empirically for your specific reaction scale and conditions.
Q2: Is it necessary to use a base for this reaction?
A2: While the reaction can proceed without a base, it is often slow. A base is recommended to deprotonate the indole nitrogen, increasing its nucleophilicity and accelerating the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and for a more catalytic approach, 4-(dimethylamino)pyridine (DMAP).
Q3: How can I effectively purify the final product?
A3: The most common method for purifying this compound is silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The desired product is moderately polar, and the common side products (O-Boc adduct, dimer) will have different polarities, allowing for good separation.
Q4: How stable is the N-Boc protected product?
A4: N-Boc protected indoles are generally less stable than N-Boc protected aliphatic amines.[9] They are sensitive to strong acids and can undergo deprotection even under mildly acidic conditions.[10] The product should be stored in a cool, dry place, and exposure to acidic environments should be avoided.
Q5: Can I protect the hydroxyl group first to avoid side reactions?
A5: Yes, a two-step approach involving the protection of the hydroxyl group first (e.g., as a silyl ether like TBDMS) is a valid strategy to prevent O-acylation or ether formation.[11] However, this adds extra steps to the synthesis (protection and deprotection), which may not be ideal for all applications. For many cases, careful control of the N-Boc protection reaction conditions is sufficient.
Experimental Protocols
Standard Protocol for N-Boc Protection
-
Dissolve 5-(hydroxymethyl)-1H-indole (1.0 eq) in anhydrous THF or DCM (10 mL per gram of indole).
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways
Caption: Potential reaction pathways in the synthesis.
References
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(25), 9580–9583. [Link]
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed, 71(25), 9580-3. [Link]
-
Basu, A., & Thayumanavan, S. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
-
Li, J., et al. (2017). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. MDPI. [Link]
-
Rostami, A., & Gholipour, H. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. ThaiScience. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Cabrera, G., et al. (2010). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. PMC - PubMed Central. [Link]
-
Zhang, Y., et al. (2021). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of bis(indolyl)methane. ResearchGate. [Link]
-
Zi, Y., et al. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Boltje, T. J., & van der Marel, G. A. (2012). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC - NIH. [Link]
-
Moody, C. J., & Roffey, J. R. A. (1998). Acid-induced dimerization of 3-(1H-indol-3-yl)maleimides. Formation of cyclopentindole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 13, 2271-2276. [Link]
-
ResearchGate. (2007). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
-
White, M. C., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(31), 12401-12406. [Link]
-
Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
ResearchGate. (2022). Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO 2. ResearchGate. [Link]
-
Wang, C., et al. (2013). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 49(82), 9452-9454. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. [Link]
-
Campos, J., et al. (2015). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 5(10), 5825-5829. [Link]
-
ResearchGate. (2018). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. ResearchGate. [Link]
-
PubMed. (2022). Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
Kappe, C. O., & Glasnov, T. N. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Accounts of Chemical Research, 45(5), 815-825. [Link]
-
Reddit. (2021). Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]
-
Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
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Technical Support Center: Purification of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 279255-90-2).[1] This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field experience. As your Senior Application Scientist, I will guide you through the common challenges and their solutions to help you achieve high purity for this versatile indole intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and purification strategies for this compound.
Question 1: What are the expected physical properties and stability of this compound?
Answer: this compound is typically a solid, which may range in appearance from white to yellow or brown, with a molecular weight of 247.29 g/mol .[2] The coloration can be indicative of minor impurities or slight degradation. Like many indole derivatives, this compound can be susceptible to air oxidation, a process that may be accelerated by exposure to light and heat.[3] For long-term storage, it is best practice to keep the purified material in a cool, dark place, and for maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
Question 2: What are the most effective methods for purifying the crude product?
Answer: The two most effective and commonly employed purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is the workhorse method for separating the target compound from a wide range of impurities, offering high resolution. It is particularly useful when dealing with complex crude mixtures containing byproducts of similar polarity.
-
Recrystallization is an excellent technique for achieving very high purity, especially for removing minor impurities from an already enriched product.[4] While it can sometimes result in lower yields compared to chromatography, it is highly effective for producing crystalline, analytically pure material.[4]
The choice between them often depends on the scale of the reaction and the nature of the impurities. A decision-making workflow is provided below.
Question 3: My crude product is a dark oil/solid. What causes the color and how can it be removed?
Answer: Dark coloration in indole chemistry is common and typically arises from minor, highly conjugated byproducts or oxidation products.[3] While flash chromatography is very effective at removing these colored impurities, an alternative method during recrystallization is to use activated charcoal.[3]
Causality: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.
Protocol Insight: Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss. Add a small amount (e.g., 1-2% w/w) to the hot solution before filtration. The charcoal is then removed via hot filtration through a pad of Celite®.[3]
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the primary choice for purification. However, several issues can arise. This guide provides solutions to the most common problems.
Summary of Common Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect solvent system. 2. Column overloaded. 3. Poorly packed column. | 1. Optimize eluent polarity with TLC. 2. Use a larger column or less crude material. 3. Repack the column using a slurry method.[3] |
| Compound Won't Elute | 1. Eluent polarity is too low. 2. Compound decomposed on silica. | 1. Gradually increase eluent polarity (e.g., higher % EtOAc or add MeOH). 2. Test compound stability on a silica TLC plate.[5] |
| Compound Elutes Too Quickly | 1. Eluent polarity is too high. | 1. Decrease the polarity of the solvent system (e.g., lower % EtOAc).[3] |
| Tailing/Streaking Fractions | 1. Compound is very polar. 2. Acidic silica interacting with the compound. | 1. Increase eluent polarity after the main spot begins to elute.[5] 2. Consider adding a small amount (~0.5%) of triethylamine to the eluent.[6] |
In-Depth Chromatography Q&A
Question 1: I'm struggling to find a good solvent system. My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1) on TLC.
Answer: This is a classic optimization problem. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation. Given the structure (a moderately polar alcohol and a Boc-ester), a hexane/ethyl acetate system is an excellent starting point.[6][7]
Systematic Approach:
-
Start with a standard: Test 20% ethyl acetate in hexane (EtOAc/Hex).
-
Rf too low? Increase polarity. Jump to 40% EtOAc/Hex, then 60%. If still too low, consider a stronger polar solvent like 5% methanol (MeOH) in dichloromethane (DCM).[6]
-
Rf too high? Decrease polarity. Test 10% EtOAc/Hex, then 5%.[3]
This systematic approach allows you to zero in on the ideal polarity for your separation.
Question 2: My compound refuses to elute from the column, even after I've flushed with 100% ethyl acetate. What is happening?
Answer: This frustrating situation has two likely causes: the compound has irreversibly adsorbed to the silica, or it has decomposed.
Causality & Troubleshooting Workflow: The acidic nature of standard silica gel can sometimes strongly interact with or even catalyze the decomposition of sensitive compounds.[5] The workflow below outlines how to diagnose and solve this issue.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization can yield highly pure material but requires careful selection of solvents and conditions.
Question 1: My compound is "oiling out" of the solution instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too saturated or cooling too rapidly.[3]
Solutions to Promote Crystallization:
-
Slow Down Cooling: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling heavily favors oil formation.[3]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture, reheat to dissolve everything, and attempt to cool slowly again.
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single "seed" crystal to the cooled solution to initiate crystallization.[3]
Question 2: I can't find a good single solvent for recrystallization. What should I do?
Answer: A two-solvent system is the ideal solution. This involves finding one solvent ("solvent A") in which your compound is highly soluble, and another ("solvent B") in which it is poorly soluble, with the two solvents being miscible. For this compound, systems like Dichloromethane/Hexane or Ethyl Acetate/Hexane are excellent candidates.
Two-Solvent Recrystallization Protocol:
-
Dissolve your crude compound in the minimum amount of hot "solvent A" (the one it's soluble in).
-
While the solution is still hot, add "solvent B" (the one it's insoluble in) dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of "solvent A" to make the solution clear again.
-
Allow the solution to cool slowly, as described above. The gradual change in solvent composition will induce crystallization.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound using silica gel chromatography.
Methodology:
-
TLC Analysis: First, determine the optimal eluent by testing various ratios of ethyl acetate in hexane. A good target is an Rf of ~0.3 for the product. A 30-40% EtOAc/Hexane mixture is a likely starting point.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles or cracks are present.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent determined from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If separation allows, you can gradually increase the polarity of the eluent (gradient elution) to speed up the process after the less polar impurities have eluted.[4]
-
-
Isolation:
-
Combine the pure fractions, identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
-
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline material from a semi-pure solid.
Methodology:
-
Solvent Selection: Screen for a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[3] Test small amounts in test tubes with solvents like ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary.[3]
-
-
Hot Filtration (Optional): If there are insoluble impurities or if you used activated charcoal, perform a hot filtration through a fluted filter paper or a Celite® pad to remove them. This must be done quickly to prevent premature crystallization.[3]
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). Retrieved from [Link]
-
ResearchGate. (2012). Crystallization purification of indole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
optimizing reaction conditions for higher yields of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions for higher yields and purity.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmacologically active compounds. Its synthesis typically involves two main transformations: the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group and, if starting from a precursor, the reduction of a carboxy or ester group at the C5 position. While seemingly straightforward, the unique electronic properties of the indole ring present specific challenges. The nucleophilicity of the indole nitrogen is attenuated by its participation in the aromatic system, and the resulting N-Boc bond is significantly more labile than in aliphatic amines.[1][2] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: Low Yields During N-Boc Protection of 5-(hydroxymethyl)-1H-indole
Question: I am attempting to protect 5-(hydroxymethyl)-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O) but am consistently obtaining low yields of the desired product. What are the primary causes and how can I improve the outcome?
Answer: Low yields in this reaction are a frequent problem and can typically be traced to one of several factors related to the indole's reactivity and the reaction conditions.
Causality Analysis:
-
Poor Nucleophilicity of Indole Nitrogen: The lone pair of electrons on the indole nitrogen is part of the 10-π aromatic system, making it significantly less nucleophilic than a typical secondary amine.[1] This inherent low reactivity can lead to slow or incomplete reactions.
-
Competing O-Protection: The starting material possesses a primary alcohol, which is also a nucleophile. Under certain conditions, especially with strong bases, competitive O-Boc protection can occur, leading to a mixture of products and reducing the yield of the desired N-protected compound.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. While bases like triethylamine (TEA) are common, stronger, non-nucleophilic bases may be required to sufficiently deprotonate the indole N-H.[3] Furthermore, the solvent can influence reaction rates; alcoholic solvents, for instance, have been shown to accelerate N-Boc protection of aromatic amines.[4]
-
Reagent Stoichiometry and Quality: Insufficient (Boc)₂O or the use of aged reagent that has partially hydrolyzed can lead to incomplete conversion.
Troubleshooting Flowchart for Low N-Boc Protection Yields
Caption: Troubleshooting logic for N-Boc protection reactions.
Recommended Optimization Strategies & Protocols
| Parameter | Standard Condition | Optimized Recommendation | Rationale |
| (Boc)₂O | 1.1 eq. | 1.2 - 1.5 eq. | Ensures complete consumption of the starting material, compensating for any reagent degradation. |
| Base | Triethylamine (TEA) | Sodium Hydride (NaH), KHMDS, or DBU | Strong, non-nucleophilic bases deprotonate the indole N-H more effectively without competing in side reactions. |
| Solvent | Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for this reaction. Ensuring anhydrous conditions prevents hydrolysis of (Boc)₂O and NaH. |
| Catalyst | None | 4-DMAP (0.05 - 0.1 eq.) | DMAP can significantly accelerate the reaction but must be used judiciously as it can also promote side reactions. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting at 0 °C during the addition of base and (Boc)₂O can help control exotherms and minimize side reactions. |
Issue 2: Accidental Deprotection During Subsequent Steps (e.g., Reduction)
Question: I successfully synthesized the Boc-protected intermediate, but the Boc group is being cleaved during my subsequent reduction of a C5-ester. Why is this happening and what conditions should I use?
Answer: This is a critical and often underestimated issue. The N-Boc group on an indole is highly labile and susceptible to cleavage under conditions that would not affect a standard Boc-protected amine.[2]
Causality Analysis:
-
Weakened Amide Bond: The delocalization of the indole nitrogen's lone pair into the aromatic ring weakens the N-C bond of the carbamate.[2] This makes the group sensitive to both acid and, surprisingly, certain nucleophiles and even mild heat. Some researchers have reported accidental deprotection by simply heating a solution to 40°C on a rotovap.[2]
-
Harsh Reducing Agents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are basic and can readily cleave the labile Boc group.
-
Acidic Workup: Standard acidic workups (e.g., with 1M HCl) to quench a reaction will instantly remove the Boc group. Even a workup with ammonium chloride (NH₄Cl), which is weakly acidic, can cause partial or complete deprotection.[2]
Diagram of N-Boc Indole Lability and Side Reactions
Caption: Pathways for desired reduction vs. unwanted deprotection.
Recommended Protocol for C5-Ester Reduction
This protocol is designed to minimize the risk of deprotection.
Materials:
-
tert-butyl 5-(methoxycarbonyl)-1H-indole-1-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes or toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the starting ester (1.0 eq.) in anhydrous THF (approx. 0.1 M solution) in a flame-dried, three-neck flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (2.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of ethyl acetate (to consume excess DIBAL-H), followed by the careful addition of a saturated aqueous solution of Rochelle's salt.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours or until the aqueous and organic layers become clear.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (ensure the water bath temperature is < 35 °C).
-
Purify the crude product by flash column chromatography on silica gel.
Reference Protocols
Protocol A: Optimized N-Boc Protection of 5-(hydroxymethyl)-1H-indole
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a flame-dried flask under N₂, add a solution of 5-(hydroxymethyl)-1H-indole (1.0 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[3]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography (e.g., eluting with a gradient of hexanes/ethyl acetate) to yield the final product.[5]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. (n.d.). Benchchem.
- optimizing reaction time and temperature for N-Boc protection. (2025). Benchchem.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Various Authors. (2023). Why is the Boc group deprotected in NaBH4? Reddit, r/OrganicChemistry.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
Sources
Technical Support Center: Navigating the Chemistry of tert-Butyl 5-(Hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you prevent decomposition and achieve optimal results in your synthetic endeavors. Our approach is rooted in a deep understanding of the molecule's reactivity, combining mechanistic insights with practical, field-proven protocols.
Understanding the Molecule: A Double-Edged Sword
This compound is a valuable building block, featuring a nucleophilic indole core, a reactive hydroxymethyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This combination of functionalities allows for a wide range of synthetic transformations. However, the very features that make it useful also render it susceptible to decomposition under various reaction conditions. The two primary points of lability are:
-
The N-Boc Group: The Boc group on the indole nitrogen is significantly more labile than on a typical aliphatic amine. It can be cleaved under not only strongly acidic conditions but also surprisingly mild basic and even thermal conditions.
-
The 5-(Hydroxymethyl) Group: This benzylic alcohol is prone to oxidation, and under acidic conditions, it can act as a precursor to the formation of diindolylmethane (DIM) byproducts.
This guide will provide a structured approach to mitigating these challenges in a question-and-answer format, followed by detailed troubleshooting guides for specific reaction types.
Frequently Asked Questions (FAQs)
Q1: My N-Boc group is cleaving during my reaction workup. How can I prevent this?
A1: Unintentional deprotection during workup is a common issue, often caused by acidic conditions. Even mild acids can be problematic.
-
Aqueous Washes: Avoid acidic washes (e.g., 0.5 M HCl) if possible. If an acid wash is necessary to remove basic impurities, use it cautiously at low temperatures and for a short duration. A subsequent wash with a saturated sodium bicarbonate solution can neutralize any residual acid.[1]
-
Chromatography: If using silica gel for purification, be aware that it is slightly acidic and can cause gradual deprotection, especially with prolonged exposure. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.
-
Solvent Evaporation: When concentrating fractions containing trifluoroacetic acid (TFA), which is sometimes used in chromatography, co-evaporation with a non-acidic solvent like toluene can help remove residual TFA.[2]
Q2: I am observing the formation of a significant amount of an insoluble white solid in my reaction. What is it and how can I avoid it?
A2: This is likely a diindolylmethane (DIM) derivative, formed by the acid-catalyzed reaction of your starting material or its deprotected form.[3][4][5][6][7] The hydroxymethyl group can be protonated, eliminate water to form a stabilized carbocation, which is then attacked by another indole molecule.
-
Strictly Anhydrous & Aprotic Conditions: Ensure your reaction is free of water and protic acids.
-
Choice of Lewis Acid: In reactions like Friedel-Crafts, opt for milder Lewis acids that are less prone to promoting this side reaction.
-
Protecting the Hydroxyl Group: If the hydroxymethyl group is not the intended site of reaction, consider protecting it as an ether (e.g., silyl ether) or an ester before proceeding with reactions that require acidic conditions.
Visualizing Decomposition Pathways
To better understand the competing reaction pathways, consider the following diagram:
Caption: Key reaction and decomposition pathways.
Troubleshooting Guides for Specific Reactions
Alkylation of the Indole Nitrogen
Problem: Low yield of the N-alkylated product with significant amounts of C3-alkylation and/or starting material recovery.
Root Cause: Incomplete deprotonation of the indole nitrogen leads to the neutral indole acting as a nucleophile, which preferentially attacks at the C3 position.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Best Practice: Use a strong base to ensure complete deprotonation of the indole nitrogen. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a standard and effective choice.[8]
-
Alternative Bases: Potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can also be effective. The choice of counter-ion (Na⁺, K⁺, Cs⁺) can sometimes influence selectivity.[8]
-
Avoid: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a mixture of N- and C-alkylation products.
-
-
Reaction Temperature:
-
Generally, N-alkylation is thermodynamically favored. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can sometimes favor the N-alkylated product. However, be cautious of potential N-Boc cleavage at higher temperatures.
-
-
Order of Addition:
-
Always add the alkylating agent to the pre-formed indolate anion solution. This ensures that the electrophile encounters the more nucleophilic nitrogen anion.
-
| Condition | Recommendation for N-Alkylation | Rationale |
| Base | NaH, KH, Cs₂CO₃ | Ensures complete deprotonation to the more nucleophilic indolate anion.[8] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents stabilize the indolate anion.[8] |
| Temperature | 0 °C to RT (initially), then gentle warming if necessary | Balances reaction rate with the stability of the N-Boc group. |
Acylation (e.g., Friedel-Crafts)
Problem: Decomposition of the starting material and low yields of the acylated product.
Root Cause: Strong Lewis acids required for Friedel-Crafts acylation can cause both N-Boc cleavage and promote side reactions of the hydroxymethyl group.[9][10]
Troubleshooting Steps:
-
Lewis Acid Selection:
-
Protecting the Hydroxymethyl Group:
-
If the acylation is not intended for the hydroxymethyl group, protecting it as a silyl ether (e.g., TBDMS) or another acid-stable group is highly recommended before attempting the Friedel-Crafts reaction.
-
-
Alternative Acylation Methods:
-
Consider Vilsmeier-Haack type formylations or other methods that do not require strong Lewis acids if applicable.
-
Mitsunobu Reaction
Problem: Low conversion, formation of multiple byproducts, and difficult purification.
Root Cause: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile. Byproducts from the phosphine and azodicarboxylate reagents are also common.[12]
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Use fresh, high-purity triphenylphosphine (PPh₃) and diethyl- or diisopropylazodicarboxylate (DEAD/DIAD). PPh₃ can oxidize over time.
-
While literature often suggests 1.5 equivalents of reagents, for challenging substrates, using up to 5 equivalents may be necessary to drive the reaction to completion.[13]
-
-
Order of Addition:
-
Method A (Pre-formation of the betaine): Add the azodicarboxylate to a cooled solution of PPh₃ in an anhydrous solvent like THF. Then, add a solution of the alcohol and the nucleophile. This can be beneficial for sensitive substrates.[13]
-
Method B (Standard): Add the azodicarboxylate dropwise to a cooled (0 °C) solution of the alcohol, nucleophile, and PPh₃. This is the more common procedure.[13]
-
-
Nucleophile Acidity:
-
The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15). If your nucleophile is not sufficiently acidic, the reaction may be sluggish or fail.[14]
-
-
Purification:
-
The major byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. Several strategies can aid in their removal:
-
Crystallization of the product if possible.
-
Using polymer-supported PPh₃ to allow for filtration of the byproducts.[15]
-
Specific workup procedures designed to remove Mitsunobu byproducts.
-
-
Prophylactic Strategy: Orthogonal Protection
In multi-step syntheses, a proactive approach is often the most effective. If you anticipate using harsh conditions that could compromise the integrity of this compound, consider a protection strategy.[16][17]
Caption: A sample orthogonal protection workflow.
This workflow illustrates protecting the sensitive hydroxymethyl group before performing a reaction on the indole ring, followed by selective deprotection. This strategy adds steps but can significantly improve the overall yield and purity of the final product.
Conclusion
Successfully employing this compound in synthesis requires a nuanced understanding of its potential decomposition pathways. By carefully selecting reagents, controlling reaction conditions, and considering protective group strategies, researchers can effectively mitigate these challenges. This guide serves as a starting point for troubleshooting and optimizing your reactions. For further assistance, always refer to the primary literature and consider the specific context of your synthetic route.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17). [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
-
Removal of Boc protecting group as workup? r/chemistry - Reddit. (2014-06-22). [Link]
-
Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals. Request PDF - ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020-06-23). [Link]
-
How do protective groups aid in multi-step syntheses? TutorChase. [Link]
-
LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. PMC - NIH. (2024-01-11). [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit. (2024-02-27). [Link]
-
Mitsunobu reaction issues. r/chemistry - Reddit. (2018-08-07). [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments. PubMed. (2010-07-01). [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. (2025-08-30). [Link]
-
Mitsunobu Reaction. Common Conditions. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Methyl-substituted diindolylmethanes as inhibitors of estrogen-induced growth of T47D cells and mammary tumors in rats. PubMed. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR. (2024-04-29). [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25). [Link]
-
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. The Francis Crick Institute. (2016-04-18). [Link]
-
Supporting Information. [Link]
-
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC - NIH. (2016-04-18). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Mitsunobu Reaction. (2019-08-26). [Link]
-
How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. (2020-11-29). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). PubChemLite. [Link]
-
Chemical structure of 3,3'-diindolylmethane (DIM) (A), its precursor... ResearchGate. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012-07-06). [Link]
-
3,3'-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs. NIH. [Link]
-
Mechanism of bioactive 3,3'-diindolylmethane formation in flaxseed meal-xylose-tryptophan Maillard reaction. ResearchGate. [Link]
-
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate. (2025-08-09). [Link]
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Technical Support Center: A Troubleshooting Guide for Reactions Involving tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and manipulation of this versatile indole derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection of 5-(hydroxymethyl)-1H-indole seems to be incomplete. What could be the issue?
A1: Incomplete N-Boc protection of indoles can often be attributed to the low nucleophilicity of the indole nitrogen. Unlike aliphatic amines, the lone pair of the indole nitrogen is part of the aromatic system. Ensure you are using a sufficiently strong base (e.g., NaH) to deprotonate the indole, and an appropriate solvent like THF or DMF. The reaction may also require gentle heating to proceed to completion.
Q2: I am observing decomposition of my this compound during storage. What are the optimal storage conditions?
A2: This compound is sensitive to acidic conditions and elevated temperatures. The Boc group is acid-labile, and the hydroxymethyl group can be prone to oxidation or other side reactions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Q3: Can I perform a reaction on the hydroxymethyl group without affecting the N-Boc protecting group?
A3: Yes, the N-Boc group is stable under a wide range of conditions that are used to modify the hydroxymethyl group, such as mild oxidations (e.g., Dess-Martin periodinane, Swern oxidation) and some substitution reactions. However, it is crucial to avoid strongly acidic or high-temperature conditions, which can lead to premature deprotection.
Troubleshooting Guides for Specific Reactions
Oxidation of the Hydroxymethyl Group to the Aldehyde
The oxidation of the primary alcohol on the C5 position to an aldehyde is a common transformation. However, several issues can arise, from incomplete conversion to over-oxidation.
Problem 1: Low or No Conversion to the Aldehyde
-
Potential Cause: The chosen oxidizing agent may not be sufficiently reactive, or the reaction conditions may be suboptimal.
-
Solution:
-
Reagent Choice: For a mild and efficient oxidation, Dess-Martin periodinane (DMP) is an excellent choice.[1][2][3][4][5] It is known for its high chemoselectivity and tolerance of sensitive functional groups.[2] The Swern oxidation is another effective method that operates under mild, low-temperature conditions.[6][7][8][9][10]
-
Reaction Conditions: For DMP oxidations, ensure the reagent is fresh and the reaction is run in an anhydrous solvent like dichloromethane (DCM) at room temperature.[1] For Swern oxidations, maintaining a low temperature (typically -78 °C) is critical to prevent side reactions.[6][8]
-
Problem 2: Over-oxidation to the Carboxylic Acid
-
Potential Cause: Use of strong, non-selective oxidizing agents (e.g., KMnO4, Jones reagent) will lead to the formation of the carboxylic acid.
-
Solution:
-
Employ mild and selective oxidizing agents like DMP or the Swern protocol, which are known to stop at the aldehyde stage for primary alcohols.[3][8][9]
-
If the carboxylic acid is the desired product, stronger oxidizing agents or a two-step procedure (oxidation to aldehyde followed by further oxidation) can be employed. For the second step, reagents like sodium chlorite (NaClO2) in the presence of a scavenger are effective.
-
Problem 3: Formation of Impurities and Difficult Purification
-
Potential Cause: The byproducts of the oxidation reaction can complicate purification. For instance, the DMP oxidation produces iodo-compound byproducts, while the Swern oxidation generates foul-smelling dimethyl sulfide.[5][6][8]
-
Solution:
-
Work-up: For DMP oxidations, a basic work-up can help remove the iodo-compound byproduct.[5] For Swern oxidations, a careful aqueous work-up is necessary. Rinsing glassware with bleach can help mitigate the odor of dimethyl sulfide.[6]
-
Purification: Column chromatography on silica gel is typically required to obtain the pure aldehyde. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
Experimental Protocol: Dess-Martin Oxidation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield tert-butyl 5-formyl-1H-indole-1-carboxylate.
Substitution Reactions at the Hydroxymethyl Group
Converting the hydroxymethyl group to other functionalities, such as halides or azides, often involves activation of the alcohol.
Problem: Low Yield in Nucleophilic Substitution
-
Potential Cause: The hydroxyl group is a poor leaving group. Direct substitution is generally not feasible.
-
Solution:
-
Mitsunobu Reaction: This is a powerful and reliable method for converting primary alcohols to a variety of functional groups with inversion of configuration.[11] It involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ for attack by a nucleophile.[11]
-
Conversion to a Halide: To introduce a halide, the hydroxymethyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by displacement with a halide salt. Alternatively, reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) can be used, though these are harsh and may require careful optimization to avoid side reactions with the indole ring or deprotection of the Boc group.
-
Experimental Workflow: Mitsunobu Reaction
Caption: General workflow for a Mitsunobu reaction.
N-Boc Deprotection
The removal of the Boc group is a common final step in a synthetic sequence. However, the presence of the hydroxymethyl group requires careful consideration of the deprotection conditions.
Problem 1: Unwanted Side Reactions at the 5-position during Acidic Deprotection
-
Potential Cause: The standard deprotection condition using trifluoroacetic acid (TFA) generates a tert-butyl cation as a byproduct.[12][13][14] This electrophilic species can potentially alkylate the electron-rich indole ring, leading to undesired side products.
-
Solution:
-
Use of Scavengers: Include a scavenger in the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[14]
-
Optimized Conditions: Use a mixture of TFA in a solvent like DCM (e.g., 1:1 v/v) and perform the reaction at room temperature or 0 °C to minimize side reactions.[11][15]
-
Problem 2: Incomplete Deprotection
-
Potential Cause: Insufficient acid strength or reaction time.
-
Solution:
-
Ensure a sufficient excess of TFA is used.
-
Monitor the reaction by TLC until the starting material is fully consumed. The reaction is typically complete within a few hours at room temperature.[11]
-
Logical Relationship: Boc Deprotection Troubleshooting
Caption: Troubleshooting logic for N-Boc deprotection.
Data Summary
| Reaction | Reagents | Solvent | Temperature | Common Issues |
| Oxidation to Aldehyde | Dess-Martin Periodinane | DCM | Room Temp | Incomplete reaction, byproduct removal |
| Swern (DMSO, (COCl)₂, Et₃N) | DCM | -78 °C to RT | Odor, temperature control is critical | |
| Substitution | Mitsunobu (PPh₃, DIAD, Nu-H) | THF | 0 °C to RT | Byproduct removal, pKa of nucleophile |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 °C to RT | t-butylation side products, incomplete reaction |
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Dess–Martin oxidation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dess–Martin periodinane. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Swern oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ResearchGate. (2015, September 23). How can I deprotect esters using TFA? Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Learn More About Swern Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]
-
Reddit. (2024, October 4). Why is the Boc group deprotected in NaBH4? Retrieved from [Link]
-
J&K Scientific. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Method for the Oxidation of Aldehydes and Diols with tert-Butylhydroperoxide under Transition Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
R Discovery. (2013, August 13). Efficient method for the oxidation of aldehydes and diols with tert-butylhydroperoxide under transition metal-free conditions. Retrieved from [Link]
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- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 8. Swern Oxidation [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Mediated Reactivity of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of handling this versatile indole derivative. The choice of solvent is not merely a medium for your reaction but a critical parameter that dictates reaction pathways, yields, and impurity profiles. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, focusing on the pivotal role of the solvent.
Issue 1: Oxidation of the Hydroxymethyl Group Leads to a Mixture of Aldehyde and Carboxylic Acid.
-
Question: I am trying to oxidize the primary alcohol to the corresponding aldehyde, but I am consistently isolating a significant amount of the carboxylic acid as a byproduct. My oxidant is PCC (Pyridinium chlorochromate) in Dichloromethane (DCM). What is going wrong?
-
Answer: This is a classic problem of overoxidation, and the root cause is often trace amounts of water in your reaction. While PCC is known for stopping at the aldehyde stage, this is only efficient under strictly anhydrous conditions.[1][2] The mechanism involves the formation of an intermediate aldehyde. If water is present, it can add to the aldehyde to form a gem-diol (hydrate), which is then susceptible to further oxidation to the carboxylic acid by the remaining oxidant.[3][4]
-
Causality: Dichloromethane is hygroscopic and can absorb moisture from the atmosphere. Additionally, your starting material or glassware might not be perfectly dry. The N-Boc protected indole moiety is stable under these conditions, so the issue lies entirely with the oxidation step.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your DCM over a suitable drying agent (e.g., CaH₂) and distill it before use. Dry your glassware in an oven ( >100°C) for several hours and cool it under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Reagents: Ensure your PCC is of high purity and has been stored in a desiccator.
-
Alternative Reagents in Anhydrous Solvents: Consider using Dess-Martin Periodinane (DMP) in DCM.[1] DMP is known for its mildness and high efficiency in producing aldehydes from primary alcohols with a lower risk of overoxidation.[1] Another excellent alternative is a Swern oxidation, which is performed at low temperatures (e.g., -78°C) in anhydrous DCM.
-
-
Issue 2: Attempted Substitution Reaction on the Hydroxymethyl Group Results in Low Yield and Formation of Complex Byproducts.
-
Question: I am attempting to perform a nucleophilic substitution on the hydroxymethyl group using HBr in acetic acid to form the bromomethyl derivative. However, my yield is very low, and I see a multitude of spots on my TLC plate. Why is this happening?
-
Answer: The issue here is twofold and is directly related to your choice of a polar, protic, and acidic solvent system. Firstly, the benzylic-like alcohol on the indole-5-position can be readily protonated by the strong acid, forming a good leaving group (water). This will lead to the formation of a resonance-stabilized benzylic carbocation.[5][6] While this facilitates the desired SN1 reaction, the highly reactive carbocation can also be attacked by other nucleophiles or undergo side reactions.
Secondly, and more critically, strong acidic conditions can lead to the deprotection of the N-Boc group.[7] The resulting free indole is highly reactive and can polymerize or react with the carbocation intermediate, leading to the complex mixture you are observing.
-
Causality: The combination of a strong acid and a polar protic solvent creates conditions favorable for both carbocation formation and Boc-group cleavage, leading to a loss of selectivity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for substitution reactions.
-
Issue 3: N-Alkylation Instead of C-3 Alkylation with an Electrophile.
-
Question: I have deprotected the N-Boc group and am trying to perform an alkylation at the C-3 position of the indole ring using methyl iodide. However, I am getting a significant amount of the N-alkylated product. I am using DMF as the solvent.
-
Answer: This is a classic case of solvent-directing regioselectivity in indole chemistry.[8] After deprotection, you have an indole anion intermediate upon treatment with a base. The solvent's polarity plays a crucial role in determining the site of electrophilic attack.
-
Causality: Polar aprotic solvents like DMF and DMSO are very effective at solvating the counter-ion of your base (e.g., Na⁺ or K⁺), leaving a "naked" indole anion. In this state, the nitrogen atom is highly exposed and nucleophilic, leading to preferential attack at the N-1 position.[8] Conversely, nonpolar solvents like toluene or THF do not solvate the cation as effectively. The cation remains more closely associated with the nitrogen, sterically hindering it and favoring attack at the electron-rich C-3 position.[8]
-
Solvent Choice for Regioselectivity:
-
| Solvent Type | Recommended Solvents | Favored Position of Attack | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | N-1 | Solvates the counter-ion, exposing the nitrogen atom. |
| Nonpolar/Weakly Polar | Toluene, THF, Dioxane | C-3 | Less solvation of the counter-ion, leading to steric hindrance at the N-1 position. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for storing this compound?
A1: For short-term storage in solution, ethyl acetate or dichloromethane are suitable choices as they are relatively non-reactive. However, for long-term storage, it is always best to store the compound as a solid in a cool, dark, and dry place. Indole derivatives can be sensitive to light and air over extended periods.
Q2: Can I use protic solvents like methanol or ethanol for reactions involving this compound?
A2: It depends on the reaction. For reactions where the hydroxymethyl group is not the intended reactive site (e.g., a cross-coupling on a halogenated version of this molecule), a protic solvent might be acceptable, but you should still be cautious. Protic solvents can participate in transesterification with the Boc-group under certain conditions (though generally stable) and can act as nucleophiles in the presence of a good leaving group at the 5-position. As a general rule, aprotic solvents offer more predictable outcomes.
Q3: How does solvent choice impact the deprotection of the N-Boc group?
A3: The N-Boc group is typically removed under acidic conditions. The choice of solvent can influence the rate of deprotection. A common and effective method is using trifluoroacetic acid (TFA) in a non-nucleophilic, aprotic solvent like dichloromethane (DCM).[7] The DCM acts as a solvent for both the substrate and the acid, allowing for a homogeneous reaction. Using a nucleophilic solvent could potentially lead to side reactions with the intermediate tert-butyl cation that is formed.
Experimental Protocols
Protocol 1: Selective Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Conversion to 5-(bromomethyl) Derivative using Phosphorus Tribromide (PBr₃)
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Caption: Key reactions and solvent/reagent choices.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- National Institutes of Health (NIH). (n.d.). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives.
- ResearchGate. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments.
- ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles.
- PubMed. (2022). Solvent effects on the photooxidation of indolepyrazines.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
- WordPress. (n.d.). Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids.
- LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- Wikipedia. (n.d.). Indole.
- Wikipedia. (n.d.). Alcohol oxidation.
- ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
- LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.
- Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Unknown Source. (n.d.). Synthesis and Chemistry of Indole.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3).
- National Institutes of Health (NIH). (2019). Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101.
- MySkinRecipes. (n.d.). N-Boc-5-Hydroxyindole.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-3-(hydroxymethyl)indole, N-BOC protected.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.
- PubChem. (n.d.). 5-Aminoindole, N1-BOC protected.
- ResearchGate. (2019). Effect of solvent nature on propylene glycol oxidation with tert -butyl hydroperoxide over metal–organic framework Cr-MIL-101.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Unknown Source. (n.d.). N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Sigma-Aldrich. (n.d.). Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate.
- PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate.
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Technical Support Center: Navigating Steric Hindrance with tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support guide for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The bulky tert-butyloxycarbonyl (Boc) protecting group, while essential for modulating the reactivity of the indole nitrogen, introduces significant steric challenges. This guide provides practical, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-Boc group on this indole, and how does it cause steric hindrance?
A1: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen. It withdraws electron density, preventing the nitrogen's lone pair from participating in unwanted side reactions and modifying the nucleophilicity of the indole ring. However, the Boc group is sterically demanding due to its quaternary tert-butyl moiety. This bulk physically obstructs access to adjacent positions, namely the C4 and C6 positions of the indole ring and, more critically, the space around the C5-hydroxymethyl group, impeding the approach of reagents.
Q2: My N-Boc group seems to be cleaving under unexpectedly mild conditions. Why is that?
A2: The N-Boc group on an indole is significantly more labile than on an aliphatic amine.[1] The nitrogen lone pair is involved in the aromaticity of the indole ring, which weakens the N-C bond of the carbamate. Consequently, it can be sensitive to conditions that a typical Boc-protected amine would tolerate, including moderate heat, mild Lewis acids, and even prolonged contact with silica gel during chromatography.[1]
Q3: What are the tell-tale signs that steric hindrance is negatively impacting my reaction?
A3: Common indicators include:
-
Low or No Conversion: The reaction stalls or fails to proceed to completion, even with extended reaction times or excess reagents.
-
Poor Yields: The desired product is formed, but in quantities lower than expected.
-
Formation of Byproducts: Reagents may react at less sterically hindered sites on the molecule, or decomposition may occur. For example, attempted functionalization at the C4 position might fail, while reactions at the less-hindered C3 position proceed.
-
Inconsistent Results: Minor variations in reaction setup (e.g., concentration, rate of addition) lead to significant differences in outcome, a hallmark of a sterically congested transition state.
Q4: Can I perform a Friedel-Crafts reaction on the indole ring of this molecule?
A4: It is extremely challenging. Standard Friedel-Crafts conditions, which employ strong Lewis acids like AlCl₃, will rapidly cleave the acid-sensitive N-Boc group.[2][3] This leads to a complex mixture of products. While milder Lewis acids can be explored, the inherent reactivity of the unprotected indole and potential for polysubstitution make this a low-yielding and unpredictable strategy. Alternative methods for C-C bond formation are strongly recommended.
Troubleshooting Guide 1: O-Alkylation and O-Acylation of the 5-Hydroxymethyl Group
This is one of the most common transformations where steric hindrance becomes a primary obstacle. The proximity of the bulky N-Boc group can significantly slow down the reaction at the adjacent benzylic alcohol.
Problem: Low to no yield of the desired O-alkylated or O-acylated product. The starting material is either recovered, or decomposition is observed.
Causality Analysis: The failure is often due to an inability to form the nucleophilic alkoxide or the inability of that alkoxide to attack the electrophile due to the steric shield of the N-Boc group. A weak base may not deprotonate the alcohol sufficiently, while a bulky base can be sterically blocked itself.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for O-functionalization reactions.
Solution Protocols
-
Optimize Base and Solvent Conditions: Avoid weaker bases like triethylamine or potassium carbonate, which may not achieve complete deprotonation. Opt for a strong, non-nucleophilic base.
Base Recommended Solvent Temperature Key Considerations NaH (60% in mineral oil) Anhydrous THF or DMF 0 °C to RT Ensure complete deprotonation (H₂ evolution ceases) before adding the electrophile. KHMDS / LiHMDS Anhydrous THF -78 °C to 0 °C Excellent for sensitive substrates; the resulting hexamethyldisilazane is volatile. t-BuOK THF or t-BuOH 0 °C to RT Can act as a nucleophile in some cases; best for generating phenoxides. Not ideal here. -
Select the Least Sterically Demanding Reagents: If possible, choose smaller and more reactive electrophiles. For example, methyl iodide is more reactive and less hindered than isopropyl bromide.
-
Increase Reactivity via the Leaving Group: Convert the alcohol to a better leaving group in situ or prior to substitution. For example, tosylation followed by substitution with a nucleophile can be more effective than direct alkylation.
Detailed Protocol: O-Methylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back down to 0 °C.
-
Add methyl iodide (MeI, 1.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups with inversion of configuration.[4] However, its mechanism involves the formation of a bulky oxyphosphonium salt, which is highly susceptible to steric hindrance.
Problem: The Mitsunobu reaction fails, providing only recovered starting material, or results in a complex mixture containing triphenylphosphine oxide (TPPO) and other byproducts.
Causality Analysis: The reaction hinges on the nucleophilic attack of the alcohol on the adduct formed between triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).[5] Steric crowding around the hydroxymethyl group can prevent this initial step. Furthermore, the pKa of the nucleophilic partner is critical; if it is not acidic enough (pKa > 13-15), the reaction kinetics will be too slow, allowing side reactions to dominate.[6][7]
Key Parameters for a Successful Mitsunobu Reaction
| Parameter | Recommended Choice | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Standard, reliable choice. More specialized phosphines are available but often unnecessary. |
| Azodicarboxylate | DIAD (Diisopropyl) or DEAD (Diethyl) | DIAD is often preferred as it is more stable and its hydrazine byproduct is sometimes easier to remove. |
| Nucleophile (Nu-H) | pKa < 13 | Essential for proton transfer steps in the mechanism. Examples: benzoic acid, phthalimide, thiophenol. |
| Solvent | Anhydrous THF, Dioxane, or DCM | Must be aprotic and able to dissolve all components. THF is the most common choice.[6] |
| Temperature | 0 °C to Room Temperature | Addition of the azodicarboxylate should always be done at 0 °C or below to control the initial exothermic reaction.[6] |
Detailed Protocol: Mitsunobu Esterification with Benzoic Acid
-
In a flame-dried flask under argon, dissolve this compound (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1-0.2 M).
-
Cool the clear solution to 0 °C with an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise via syringe over 10-15 minutes. An initial color change (often to orange/red) and the formation of a precipitate (TPPO) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purification Tip: Removing the triphenylphosphine oxide (TPPO) byproduct is the main challenge. A common method is to triturate the crude residue with a solvent mixture like diethyl ether/hexanes. TPPO has low solubility and will precipitate, allowing it to be removed by filtration. The desired product can then be purified from the filtrate by column chromatography.
Troubleshooting Guide 3: Managing N-Boc Group Stability and Deprotection
The lability of the indole N-Boc group is a double-edged sword. While it allows for mild deprotection, it also creates challenges for reactions that require acidic, basic, or high-temperature conditions. Choosing the correct deprotection strategy is crucial to avoid unwanted side reactions.
Problem: Incomplete deprotection, or deprotection accompanied by the degradation of other functional groups on the molecule.
Causality Analysis: A deprotection method must be chosen that is orthogonal to other protecting groups and stable functional groups in the molecule.[8] For example, using a strong acid like TFA will also cleave other acid-labile groups such as tert-butyl ethers or esters.[2][9][10]
Deprotection Strategy Selection Diagram
Caption: Decision tree for selecting an N-Boc deprotection method.
Recommended Deprotection Protocols
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Standard Acidic | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), RT | Fast, efficient, volatile byproducts.[2] | Not selective; cleaves most acid-labile groups. |
| Mild Basic | Catalytic NaOMe in dry MeOH, RT | Highly selective for indole N-Boc over aliphatic N-Boc or t-butyl esters.[11][12] | May cause transesterification if other esters are present. |
| Thermal | Reflux in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) | Catalyst-free, neutral conditions.[13][14] | Requires high temperatures which may not be suitable for all substrates. |
| Mild Acidic | Oxalyl chloride in Methanol, RT | Reported as a mild method for various substrates.[15] | Mechanism might involve reactive intermediates; substrate scope needs consideration. |
References
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Dudd, L. M., et al. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Mphahamele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Moody, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Reddit. (2023). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. [Link]
-
PubChem. Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. PubChem. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]
-
Baran, P. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Rehman, S. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
AbacipharmTech. This compound. AbacipharmTech. [Link]
-
Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]
-
Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
University of Rochester. Chem 204 - Protecting Groups. University of Rochester. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. [Link]
-
University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Texas at Dallas. [Link]
-
Organic Syntheses. 1H-Indole, 3-ethyl. Organic Syntheses. [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]
-
Wang, Y., et al. (2020). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes. Semantic Scholar. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Reddy, G. S., et al. (2018). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen... Pearson. [Link]
-
Knowles, R. R., et al. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
ChemSynthesis. tert-butyl 3-methyl-1H-indole-1-carboxylate. ChemSynthesis. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Transformations of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the catalytic transformations of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Section 1: Oxidation to tert-butyl 5-formyl-1H-indole-1-carboxylate
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical transformation. The indole nucleus is susceptible to oxidation, and the N-Boc protecting group can be sensitive to harsh conditions. Therefore, catalyst selection is paramount to achieve high yields and purity.
Frequently Asked Questions (FAQs): Oxidation
Q1: What are the most reliable methods for oxidizing this compound to the aldehyde without over-oxidation?
A1: For this transformation, mild oxidation conditions are essential to prevent the formation of the corresponding carboxylic acid and degradation of the indole ring. Three highly effective methods are:
-
Dess-Martin Periodinane (DMP) Oxidation: This is a widely used method known for its mild, neutral pH conditions, and high chemoselectivity for oxidizing primary alcohols to aldehydes.[1] It typically offers short reaction times and simplified workup.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is highly regarded for its mildness and broad functional group tolerance.[2][3]
-
TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite or bis(acetoxy)iodobenzene (BAIB).[4][5] It offers a greener alternative to stoichiometric heavy metal oxidants.
Q2: I've noticed a pink or brown coloration in my starting material. Is it still usable for oxidation?
A2: A pink or brown coloration is a common visual indicator of indole compound oxidation and potential polymerization.[2] While a slight color change may not drastically affect the outcome for some robust reactions, it is a sign of degradation. For sensitive oxidation reactions, it is highly recommended to use pure, colorless starting material to avoid unpredictable side reactions and lower yields. If the coloration is significant, purification of the starting material by column chromatography is advised.
Q3: How stable is the N-Boc protecting group under typical oxidation conditions?
A3: The N-Boc group is generally stable under the mild conditions of DMP, Swern, and TEMPO-catalyzed oxidations.[6] These methods operate under neutral or slightly basic conditions and at low to ambient temperatures, which are compatible with the acid-labile Boc group. However, strongly acidic or highly elevated temperatures should be avoided to prevent deprotection.
Troubleshooting Guide: Oxidation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting alcohol. | 1. Inactive oxidant (DMP, oxalyl chloride).2. Insufficient equivalents of the oxidant.3. Low reaction temperature (for Swern oxidation). | 1. Use a fresh batch of the oxidant. DMP can be sensitive to moisture.2. Increase the equivalents of the oxidant (e.g., 1.2-1.5 eq).3. Ensure the reaction is allowed to warm to the appropriate temperature after the addition of reagents. |
| Formation of the carboxylic acid (over-oxidation). | 1. Reaction run for too long.2. Use of a harsh oxidant or conditions.3. For TEMPO oxidation, the choice of co-oxidant can influence selectivity. | 1. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.2. Switch to a milder oxidant like DMP.3. Use a co-oxidant system known for aldehyde selectivity, such as BAIB.[5] |
| Decomposition of the indole ring (dark-colored reaction mixture). | 1. Presence of strong acids or high temperatures.2. Use of an inappropriate oxidant. | 1. Ensure the reaction is run under neutral or buffered conditions.2. Use a highly selective and mild oxidant like DMP or perform the Swern oxidation at a strictly controlled low temperature. |
| Difficult purification of the aldehyde product. | 1. Contamination with byproducts from the oxidant (e.g., iodinane from DMP). | 1. For DMP oxidations, a basic workup can help remove the iodine-containing byproducts.[7]2. For Swern oxidations, a careful aqueous workup is necessary to remove DMSO and salts. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a general procedure for the oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram: Oxidation Workflow
Caption: Decision workflow for the oxidation of the starting material.
Section 2: O-Alkylation (Williamson Ether Synthesis)
The O-alkylation of this compound via the Williamson ether synthesis is a versatile method for introducing a variety of alkyl groups. This S_N2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide.
Frequently Asked Questions (FAQs): O-Alkylation
Q1: What are the recommended bases and solvents for the O-alkylation of this compound?
A1: A strong base is required to deprotonate the primary alcohol. Common choices include:
-
Sodium hydride (NaH): A strong, non-nucleophilic base that is widely used.
-
Potassium hydride (KH): Similar to NaH but can be more reactive.
Polar aprotic solvents are ideal for this S_N2 reaction as they solvate the cation but not the nucleophile, thus increasing its reactivity. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Q2: I am concerned about competing C3-alkylation of the indole ring. How can I favor O-alkylation?
A2: While the C3 position of the indole ring is nucleophilic, O-alkylation of the hydroxymethyl group is generally favored under standard Williamson ether synthesis conditions. To maximize O-selectivity:
-
Use a strong base like NaH: This will completely deprotonate the alcohol, making the resulting alkoxide a much stronger nucleophile than the C3 position of the indole.
-
Low reaction temperature: After the deprotonation step, adding the alkylating agent at a lower temperature (e.g., 0 °C) and then slowly warming to room temperature can improve selectivity.
-
N-Boc protection: The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the indole ring, including the C3 position, thereby favoring O-alkylation.
Q3: Can I use secondary or tertiary alkyl halides as alkylating agents in this reaction?
A3: It is not recommended. The Williamson ether synthesis proceeds via an S_N2 mechanism, which is sensitive to steric hindrance.[8] Primary alkyl halides are the best choice. Secondary alkyl halides will likely lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively undergo elimination to form an alkene.[8]
Troubleshooting Guide: O-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction, starting material remains. | 1. Incomplete deprotonation of the alcohol.2. Insufficiently reactive alkylating agent. | 1. Ensure the use of a strong, fresh base (e.g., NaH). Allow sufficient time for the deprotonation to complete (hydrogen evolution should cease).2. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). |
| Formation of an alkene byproduct. | 1. E2 elimination is competing with S_N2 substitution, especially with hindered alkyl halides. | 1. Use a primary alkyl halide. If possible, choose the synthetic route where the more sterically demanding group is on the alkoxide and the less hindered group is on the halide.[8]2. Lower the reaction temperature. |
| Observation of a side product corresponding to C3-alkylation. | 1. Incomplete deprotonation of the alcohol.2. Use of a less effective base. | 1. Use a strong base like NaH to ensure complete formation of the alkoxide.2. Perform the reaction at a lower temperature. |
Experimental Protocol: O-Methylation
This protocol provides a general procedure for the O-methylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: O-Alkylation Selectivity
Caption: Factors influencing the selectivity of O-alkylation.
Section 3: Conversion to tert-butyl 5-(halomethyl)-1H-indole-1-carboxylate
The conversion of the primary alcohol to a halide (chloride or bromide) transforms it into a good leaving group for subsequent nucleophilic substitution reactions.
Frequently Asked Questions (FAQs): Halogenation
Q1: What are the best reagents for converting the hydroxymethyl group to a chloromethyl or bromomethyl group?
A1: For this transformation, reagents that operate under mild conditions are preferred to avoid side reactions with the indole ring.
-
For Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[9] The reaction proceeds via an S_N2 mechanism, leading to inversion of configuration if a chiral center were present.[10]
-
For Bromination: Phosphorus tribromide (PBr₃) is the reagent of choice for converting primary alcohols to alkyl bromides, also through an S_N2 mechanism with inversion of configuration.[10]
Q2: Will the N-Boc protecting group be stable under the conditions required for halogenation with SOCl₂ or PBr₃?
A2: The N-Boc group is generally stable to the conditions used for halogenation with SOCl₂ and PBr₃ when the reactions are carried out at low to moderate temperatures and for a limited duration. These reagents are not strongly acidic, and the reactions are typically run in the absence of strong protic acids that would cleave the Boc group. However, prolonged reaction times or elevated temperatures should be avoided.
Q3: What are the potential side reactions during the conversion of the alcohol to a halide?
A3: Potential side reactions include:
-
Formation of dimers: The newly formed, reactive benzylic halide can potentially react with the starting alcohol or another molecule of the product. This can be minimized by using a slight excess of the halogenating agent and maintaining a low reaction temperature.
-
Reaction with the indole ring: While the N-Boc group deactivates the indole ring towards electrophilic attack, harsh conditions could still lead to side reactions. Using mild conditions and careful control of stoichiometry is important.
-
Formation of aziridines from tosylates: If a tosylate intermediate is formed and a nitrogen nucleophile is present, intramolecular cyclization to form an aziridine is a possibility.[11] Direct conversion to the halide avoids this.
Troubleshooting Guide: Halogenation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired halide. | 1. Incomplete reaction.2. Decomposition of the product during workup. | 1. Increase the reaction time or temperature slightly, while monitoring for side product formation.2. Use a mild aqueous workup and avoid prolonged exposure to acidic or basic conditions. |
| Formation of a significant amount of dimeric byproduct. | 1. The product is reacting with the starting material. | 1. Add the halogenating agent slowly to a solution of the alcohol to maintain a low concentration of the reactive halide product.2. Use a slight excess of the halogenating agent. |
| Cleavage of the N-Boc protecting group. | 1. Reaction conditions are too harsh (e.g., high temperature, presence of strong acid). | 1. Perform the reaction at a lower temperature.2. Ensure the reagents are free of strong acid impurities. |
Experimental Protocol: Conversion to tert-butyl 5-(chloromethyl)-1H-indole-1-carboxylate
This protocol provides a general procedure for the chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add thionyl chloride (1.1 eq) dropwise to the cooled solution. A small amount of pyridine (1.1 eq) can be added to scavenge the HCl byproduct.[12]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the excess SOCl₂.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Halogenation Pathway
Caption: Reagent selection for the conversion of the alcohol to the corresponding halide.
References
- Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(22), 6755-6756.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and selective oxidation of primary alcohols to aldehydes: the first catalytic application of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The Journal of Organic Chemistry, 52(12), 2559-2562.
- Hassam, M., Smith, G., & van Otterlo, W. A. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1, 2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o646.
-
Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
- Nicolaou, K. C., & Montagnon, T. (2008).
-
LibreTexts. (2023). Swern oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
PubChem. tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate. [Link]
-
Queen's University Belfast. Aerobic oxidation catalysis with stable radicals. [Link]
- Gao, C., et al. (2014). Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Organic & Biomolecular Chemistry, 12(34), 6666-6671.
- Gutmann, B., et al. (2011). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journal of Organic Chemistry, 7, 142-148.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Reddy, T. J., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(7), 12345-12354.
- Li, Y., et al. (2021).
- Gadde, S., et al. (2008). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
-
Atlanchim Pharma. (2012). Scientific Letter. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
- Heaney, H., & Ley, S. V. (1973). 1-benzylindole. Organic Syntheses, 53, 11.
- Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(12), 988-994.
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- Wang, F., et al. (2016).
- Reddy, P. P., et al. (2016). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Tetrahedron Letters, 57(48), 5340-5344.
- Bouleghlem, F., et al. (2019). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Journal of Chemical Technology and Metallurgy, 54(5), 1017-1024.
- Kunishima, M., et al. (2001). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. Tetrahedron, 57(8), 1551-1558.
-
LibreTexts. (2024). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
-
Chad's Prep. Substitution with PBr3 & SOCl2. [Link]
- Beaudry, C. M. (2016).
- Sun, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17469-17473.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. BJOC - Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation [beilstein-journals.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
Technical Support Center: Isolating Pure Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the workup and isolation of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this valuable indole derivative. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound, providing direct solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My crude product is a thick, dark oil after solvent removal. Is this normal, and how should I proceed?
A1: It is not uncommon for the crude product of indole syntheses to be an oil, often due to residual solvent, starting materials, or side products.[1][2] The dark color can indicate the formation of minor, highly colored impurities. Do not be discouraged. The first step is to obtain a representative TLC (Thin Layer Chromatography) of the crude oil to assess the number of components and the relative position of your desired product. If the product is the major spot, you can proceed directly to column chromatography. For very viscous oils, dissolving the crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate before loading onto the column is recommended.[3]
Q2: I'm observing a significant amount of a non-polar impurity in my crude reaction mixture. What could this be?
A2: A common non-polar impurity is unreacted starting material, especially if the indole precursor was less reactive. Another possibility is the formation of bis(indolyl)methane derivatives, which can occur under acidic conditions if formaldehyde or another aldehyde is present.[4] Carefully review your reaction conditions. If acidic conditions were used, a basic workup can help remove any acidic impurities.
Q3: My compound appears to be streaking or tailing significantly on the silica gel column. What are the primary causes and solutions?
A3: Peak tailing for polar compounds like yours is often due to strong interactions between the hydroxyl and N-Boc groups of your molecule and the acidic silanol groups on the silica surface.[5][6][7] This can be mitigated in several ways:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier like methanol or a basic modifier like triethylamine (TEA) to your eluent system (e.g., hexanes/ethyl acetate). TEA helps to neutralize the acidic sites on the silica gel, reducing tailing.[5]
-
Change of Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be very effective.[5]
Q4: I am concerned about the stability of the Boc protecting group during the workup. What conditions should I avoid?
A4: The tert-butoxycarbonyl (Boc) group is sensitive to strong acidic conditions.[6][8][9] Avoid prolonged exposure to strong acids (e.g., concentrated HCl, TFA) during the workup.[9][10] If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.5-1 M HCl) and perform the extraction quickly, followed by a neutralizing wash with saturated sodium bicarbonate solution. The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[8][11]
Q5: My yield is lower than expected after column chromatography. Where could I be losing my product?
A5: Product loss during chromatography can occur for several reasons:
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel.[12]
-
Decomposition on Silica: Some sensitive compounds can decompose on acidic silica gel.[12] To test for this, spot your pure compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed.
-
Incomplete Elution: The polarity of your eluent may not be high enough to completely wash the compound off the column. Gradually increasing the solvent polarity during elution can help.[12]
-
Co-elution with Impurities: If the separation is not optimal, your product may be co-eluting with an impurity, leading to the discarding of mixed fractions.
Troubleshooting Matrix
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product is an intractable tar | High concentration of polymeric impurities; residual high-boiling solvent. | Triturate with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the product or solidify impurities. Consider a "plug" of silica filtration before full chromatography. |
| Multiple spots on TLC close to the product Rf | Incomplete reaction; formation of isomers or related byproducts. | Optimize chromatography conditions: try a shallower solvent gradient or a different solvent system (e.g., DCM/methanol). |
| Loss of Boc group during workup (confirmed by NMR/MS) | Exposure to acidic conditions that are too harsh or for too long. | Use milder acidic washes (e.g., dilute citric acid) or avoid them altogether if possible. Ensure a prompt bicarbonate wash follows any acid wash.[10] |
| Product crystallizes on the column | Poor solubility in the eluent. | Change to a solvent system where the product is more soluble. Dry loading the sample onto silica can also help.[3] |
II. Experimental Protocols & Methodologies
General Workup Procedure: A Self-Validating System
This protocol is designed to systematically remove common impurities and preserve the integrity of the target compound.
Step 1: Quenching the Reaction
-
Rationale: To neutralize any reactive reagents and create a biphasic system for extraction.
-
Procedure: Cool the reaction mixture to room temperature. Slowly add saturated aqueous ammonium chloride solution or water to quench the reaction.
Step 2: Liquid-Liquid Extraction
-
Rationale: To partition the product into an organic layer, leaving water-soluble impurities in the aqueous phase.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Step 3: Sequential Washes
-
Rationale: To remove residual acidic or basic impurities.
-
Procedure:
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
Step 4: Drying and Concentration
-
Rationale: To remove residual water before solvent evaporation.
-
Procedure:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification by Flash Column Chromatography
Step 1: Choosing the Right Solvent System
-
Rationale: To achieve optimal separation of the target compound from impurities.
-
Procedure:
-
Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf (retention factor) of 0.2-0.4 for the target compound.
-
Step 2: Column Packing and Loading
-
Rationale: A well-packed column is crucial for good separation.
-
Procedure:
-
Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).[3]
-
Alternatively, for compounds with poor solubility, use the dry loading technique by adsorbing the crude product onto a small amount of silica gel.[3]
-
Carefully apply the sample to the top of the packed column.[3]
-
Step 3: Elution and Fraction Collection
-
Rationale: To isolate the pure compound by collecting fractions as they elute from the column.
-
Procedure:
-
Begin eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
Step 4: Product Isolation
-
Rationale: To obtain the final, pure product.
-
Procedure:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
III. Visualization of Workflows
Diagram: General Workup and Extraction Workflow
Caption: General workflow for the workup and purification of this compound.
Diagram: Troubleshooting Logic for Column Chromatography
Caption: Decision-making flowchart for troubleshooting common column chromatography issues.
IV. References
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Indoles: Recent Advances. Retrieved from [Link]
-
Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Retrieved from
-
ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. Retrieved from [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. bvchroma.com [bvchroma.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Incomplete Reactions with tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. However, its bifunctional nature—a reactive primary alcohol and a Boc-protected indole—can present unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during its use, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific, problem-oriented questions in a detailed Q&A format.
Question 1: My Mitsunobu reaction is stalling, resulting in low yield and recovery of starting material. How can I drive it to completion?
Answer: Incomplete Mitsunobu reactions with this substrate are a common issue, often stemming from suboptimal reaction parameters or reagent-related problems. The key is to address the core mechanistic steps: the activation of the alcohol by the phosphine-azodicarboxylate adduct and the subsequent nucleophilic attack.[1][2]
Underlying Causes and Solutions:
-
Insufficient Nucleophilicity: The Mitsunobu reaction works best with pronucleophiles having a pKa ≤ 11.[3] If your nucleophile is not acidic enough, the intermediate betaine cannot be effectively protonated, stalling the reaction.
-
Actionable Advice: If using a weakly acidic nucleophile, consider forming its conjugate base beforehand with a non-nucleophilic base (e.g., DBU, K₂CO₃). Alternatively, for challenging nucleophiles, specialized reagents like cyanomethylenetri-n-butylphosphorane (CMBP) can be employed, which do not have the same pKa limitations.[3]
-
-
Reagent Purity and Addition Order: Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) are sensitive to moisture and can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO).
-
Actionable Advice: Always use freshly opened or purified reagents. The standard and recommended procedure is to pre-mix your substrate, nucleophile, and PPh₃ in an anhydrous solvent (THF or DCM) and then add the azodicarboxylate dropwise at 0 °C. This controls the exothermic reaction and ensures the formation of the desired phosphonium intermediate.[1]
-
-
Steric Hindrance: While the 5-hydroxymethyl group is a primary alcohol, bulky nucleophiles can slow the reaction rate.
-
Actionable Advice: Increase the reaction time and/or temperature. While starting at 0 °C is critical for initial mixing, allowing the reaction to slowly warm to room temperature and stir for 12-24 hours can improve yields.
-
-
Byproduct Removal Issues: The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can complicate purification and make it seem like the yield is lower than it is.[3][4]
-
Actionable Advice: Several strategies exist for removing TPPO. It can be precipitated from nonpolar solvents (e.g., ether/hexane mixture) or removed via chromatography. Using polymer-supported triphenylphosphine can simplify workup, as the oxide byproduct is removed by simple filtration.
-
Troubleshooting Workflow for Mitsunobu Reactions
Caption: Workflow for troubleshooting an incomplete Mitsunobu reaction.
Question 2: I am attempting to oxidize the 5-hydroxymethyl group to the corresponding aldehyde, but the reaction is sluggish or I observe over-oxidation to the carboxylic acid. What should I do?
Answer: Selective oxidation of the primary alcohol to an aldehyde requires mild and controlled conditions. The indole ring, even when Boc-protected, can be sensitive to harsh oxidants. Incomplete reactions often point to an insufficiently activated oxidant, while over-oxidation indicates the reaction is too aggressive or water is present.
Recommended Methods & Troubleshooting:
| Oxidant System | Common Problem | Solution & Rationale |
| Dess-Martin Periodinane (DMP) | Incomplete reaction; difficult to remove byproduct. | Solution: Ensure DMP is fresh and stored under inert gas. Use a slight excess (1.1-1.3 eq). For byproduct removal, quench the reaction with aqueous Na₂S₂O₃ and NaHCO₃. The byproduct is converted to a water-soluble species. |
| Manganese Dioxide (MnO₂) | Very slow or incomplete reaction. | Solution: MnO₂ is highly specific for allylic and benzylic alcohols. Its activity varies greatly by preparation method. Use a large excess (5-20 eq) of freshly activated, high-surface-area MnO₂. The reaction is heterogeneous, so vigorous stirring is essential. |
| Swern/Parikh-Doering Oxidation | Formation of foul-smelling byproducts (Swern); incomplete reaction. | Solution: These methods require strict anhydrous conditions and low temperatures (-78 °C). Incomplete reactions often result from premature warming. The Parikh-Doering (SO₃•pyridine) variant is generally milder and avoids the odor issues of the Swern oxidation. |
Key Causality: The Boc group is generally stable to these conditions. The primary issue is controlling the oxidant's activity. For sensitive substrates like this indole derivative, DMP is often the most reliable choice due to its mildness and predictable stoichiometry.
Question 3: During Boc deprotection with Trifluoroacetic Acid (TFA), my yield is low and mass spectrometry shows a peak at [M+56]+. What is happening?
Answer: The [M+56]+ adduct is the hallmark of a common side reaction during Boc deprotection: alkylation by the released tert-butyl cation.[5][6][7] The indole ring, particularly at the C3 and C7 positions, is nucleophilic and can be attacked by this highly reactive electrophile.
Mechanism of Side Reaction & Prevention:
The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl carbocation.[8] This cation is an aggressive electrophile that seeks out electron-rich sites.
Caption: Boc deprotection pathway and t-butyl cation side reaction.
Actionable Solutions:
-
Use Cation Scavengers: This is the most effective solution. Add a scavenger to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.
-
Protocol: Use a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is an excellent scavenger. Anisole or thioanisole can also be used.
-
-
Milder Conditions: If the molecule is sensitive, stronger acids can be avoided.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: Based on its structure, this compound should be stored in a cool, dark, and dry place. Some suppliers recommend cold-chain transportation, suggesting sensitivity to heat.[10] For long-term storage, keeping it in a refrigerator (2-8°C) under an inert atmosphere (Argon or Nitrogen) is advisable to prevent slow degradation of the indole ring and oxidation of the alcohol. Always handle with standard personal protective equipment in a well-ventilated area.
Q2: Can I perform electrophilic substitution on the indole ring without affecting the other functional groups?
A: Yes, but with caution. The Boc group is electron-withdrawing, which deactivates the indole ring compared to its unprotected form and directs electrophiles primarily to the C3 position. For example, nitration has been successfully performed at C3 using non-acidic conditions like tetramethylammonium nitrate and trifluoroacetic anhydride.[11] However, strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃) should be avoided as they will cleave the Boc group. The 5-hydroxymethyl group is generally stable to mild electrophilic substitution conditions but could be affected by strong Lewis acids. Always perform a small-scale test reaction first.
Q3: Is the Boc group stable to basic conditions?
A: Yes, the tert-butoxycarbonyl (Boc) group is highly stable to a wide range of basic and nucleophilic conditions.[6] This is a key feature that allows for an orthogonal protection strategy. You can safely perform reactions like base-catalyzed esterifications or deprotonations with alkoxides without affecting the Boc group.
References
- Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Benchchem, Common side reactions with Boc-protected amino acids and how to avoid them.
- PubChemLite, Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3).
- Organic Chemistry Portal, Mitsunobu Reaction.
- TargetMol, tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
- Pharmaffiliates, CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate.
- TCI Chemicals, Mitsunobu Reaction.
- NIH, Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Chemistry Portal, tert-Butyl Esters.
- ResearchGate, I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?.
- Chemical Reviews, Mitsunobu and Related Reactions: Advances and Applications.
- ResearchGate, Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- ResearchGate, Deprotection of the t-butyl ester group | Download Scientific Diagram.
- BLDpharm, 279255-90-2|this compound.
- PubChem, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID.
- Organic Chemistry Portal, Boc-Protected Amino Groups.
- ResearchGate, (PDF) Mechanochemical Mitsunobu Reactions.
- ResearchGate, The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- J&K Scientific LLC, BOC Protection and Deprotection.
- Royal Society of Chemistry, Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. 279255-90-2|this compound|BLD Pharm [bldpharm.com]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Introduction: In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its purity, identity, and stability directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this indole derivative, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in their analytical endeavors.
The Subject: this compound
This molecule, with the CAS Number 279255-90-2, possesses a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . Its structure comprises an indole core, a versatile pharmacophore, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and functionalized with a hydroxymethyl group at the 5-position. The Boc protecting group enhances solubility in organic solvents and prevents unwanted side reactions at the indole nitrogen, while the hydroxymethyl group provides a reactive handle for further synthetic transformations.
Core Analytical Techniques: A Comparative Overview
The structural elucidation and purity assessment of this compound rely on a suite of complementary analytical techniques. The choice of method is dictated by the specific information required, whether it be structural confirmation, impurity profiling, or quantitative analysis.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including proton and carbon environments, and connectivity. | Unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry for trace impurities. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural confirmation. | High sensitivity for detecting trace impurities. | Isomeric compounds may not be distinguishable by mass alone. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and separation of components in a mixture. | High resolution, quantitative accuracy, and versatility. | Requires chromophoric impurities for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | d | 1H | Indole H-4 | Deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing Boc group. |
| ~ 7.60 | d | 1H | Indole H-2 | Adjacent to the nitrogen atom of the indole ring. |
| ~ 7.45 | s | 1H | Indole H-6 | Aromatic proton on the benzene ring. |
| ~ 7.20 | dd | 1H | Indole H-7 | Aromatic proton coupled to H-6. |
| ~ 6.50 | d | 1H | Indole H-3 | Coupled to H-2. |
| ~ 4.80 | s | 2H | -CH₂OH | Methylene protons of the hydroxymethyl group. |
| ~ 1.90 | t (broad) | 1H | -OH | Hydroxyl proton, often broad and exchangeable with D₂O. |
| ~ 1.65 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150.0 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl group. |
| ~ 136.0 | Indole C-7a | Quaternary carbon at the fusion of the two rings. |
| ~ 131.0 | Indole C-5 | Carbon bearing the hydroxymethyl group. |
| ~ 130.0 | Indole C-3a | Quaternary carbon adjacent to the nitrogen. |
| ~ 125.0 | Indole C-2 | Carbon adjacent to the nitrogen. |
| ~ 122.0 | Indole C-4 | Aromatic methine carbon. |
| ~ 119.0 | Indole C-6 | Aromatic methine carbon. |
| ~ 115.0 | Indole C-7 | Aromatic methine carbon. |
| ~ 107.0 | Indole C-3 | Aromatic methine carbon. |
| ~ 84.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 65.0 | -CH₂OH | Methylene carbon of the hydroxymethyl group. |
| ~ 28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.
Expected Mass Spectral Data (Electrospray Ionization - ESI+):
-
[M+H]⁺: m/z 248.1281 (Calculated for C₁₄H₁₈NO₃⁺)
-
[M+Na]⁺: m/z 270.1101 (Calculated for C₁₄H₁₇NNaO₃⁺)
-
[M-C₄H₈]⁺ (Loss of isobutylene): m/z 192.0706
-
[M-Boc+H]⁺ (Loss of the Boc group): m/z 148.0706
Key Fragmentation Pathways:
The most common fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[1] The hydroxymethyl group can also undergo fragmentation, such as the loss of water (18 Da).
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities before it enters the mass spectrometer.
-
Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent ion.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds.[2] A reverse-phase HPLC method with UV detection is ideal for this compound, as the indole ring is a strong chromophore.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. For example: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30 °C.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peaks to determine their respective areas. Calculate the area percentage of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~ 2980-2850 | C-H stretch | Aliphatic (tert-butyl and methylene) |
| ~ 1700 | C=O stretch | Carbonyl (Boc) |
| ~ 1600, 1480 | C=C stretch | Aromatic (Indole ring) |
| ~ 1370, 1390 | C-H bend | gem-dimethyl of tert-butyl |
| ~ 1160 | C-O stretch | Ester (Boc) |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Conclusion: An Integrated Approach to Characterization
A comprehensive and robust characterization of this compound necessitates an integrated analytical approach. While NMR spectroscopy provides the definitive structural proof, mass spectrometry offers unparalleled sensitivity for impurity detection and molecular weight confirmation. HPLC is the cornerstone of purity assessment and quality control, and FTIR serves as a rapid and convenient tool for functional group identification. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and paving the way for the successful development of novel therapeutics.
References
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PubChem. tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate. [Link][3]
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Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. [Link][2]
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ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link][6]
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Scirp.org. Study of Mass Spectra of Some Indole Derivatives. [Link][7]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][8]
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ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link][11]
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[Link]. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][1]
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PubMed Central. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link][12]
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J.S. Held. WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis. [Link][13]
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A Comparative Guide to the Reactivity of Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in Key Synthetic Transformations
Introduction: The Critical Role of N-Protection in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. However, the reactivity of the indole N-H proton and the electron-rich nature of the heterocyclic ring often necessitate the use of protecting groups to achieve desired regioselectivity and prevent unwanted side reactions during synthetic transformations. The choice of an N-protecting group is a critical strategic decision, profoundly influencing the indole's stability, electronic properties, and subsequent reactivity.
This guide provides an in-depth technical comparison of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate , a versatile building block, with other commonly employed N-protected indoles, specifically those bearing N-tosyl (Ts) and N-triisopropylsilyl (TIPS) groups. We will objectively analyze their performance in three pivotal reaction classes central to indole functionalization: Electrophilic Aromatic Substitution at C3, Directed ortho-Metalation (DoM) at C2, and Palladium-catalyzed Cross-Coupling reactions. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal protected indole for their synthetic campaigns.
The protecting groups under comparison—tert-butoxycarbonyl (Boc), toluenesulfonyl (Ts), and triisopropylsilyl (TIPS)—impart distinct electronic and steric characteristics to the indole ring, thereby modulating its reactivity in predictable ways.
-
N-Boc (tert-butoxycarbonyl): This carbamate is considered moderately electron-withdrawing through resonance and induction. Its carbonyl group can act as a directed metalation group (DMG). It is readily cleaved under acidic conditions or thermolysis.[1][2]
-
N-Ts (toluenesulfonyl): As a sulfonyl group, the tosyl moiety is strongly electron-withdrawing due to the sulfonyl group's ability to delocalize the nitrogen lone pair.[1] This significantly deactivates the pyrrole ring towards electrophilic attack but enhances the acidity of the C2-proton, making it an excellent directing group for lithiation.[3]
-
N-TIPS (triisopropylsilyl): This bulky silyl group is primarily considered a sterically hindering group with a weaker electronic effect compared to Boc and Ts. It is labile to fluoride ions.
The presence of the 5-(hydroxymethyl) group on our target molecule, this compound, introduces an additional variable. This benzylic alcohol moiety can potentially interact with reagents, particularly Lewis acids, or influence the electronic properties of the benzene portion of the indole ring.
I. Electrophilic Aromatic Substitution: The Vilsmeier-Haack and Friedel-Crafts Reactions
Electrophilic substitution at the C3 position is the most characteristic reaction of the indole nucleus, driven by the high electron density at this position.[4][5] However, the introduction of an electron-withdrawing N-protecting group can significantly temper this reactivity.
Causality Behind Experimental Choices
The Vilsmeier-Haack and Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes the electrophilic Vilsmeier reagent, generated from DMF and POCl₃, to introduce a formyl group.[6][7][8][9] The Friedel-Crafts acylation employs a Lewis acid to generate an acylium ion, which then acylates the indole ring.[1][10] By comparing the outcomes of these reactions on indoles with different N-protecting groups, we can directly probe the influence of these groups on the nucleophilicity of the C3 position. The choice of reagents and conditions is critical; milder conditions may be sufficient for more reactive indoles, while more forcing conditions may be necessary for deactivated systems.
Comparative Reactivity Data
| Reaction | N-Protecting Group | Substrate | Conditions | Yield (%) | Reference(s) |
| Vilsmeier-Haack | Boc | N-Boc-indole | POCl₃, DMF, 0-85 °C, 6h | 96 | [11] |
| Vilsmeier-Haack | Ts | N-Ts-indole | POCl₃, DMF | Lower reactivity expected | [12] |
| Friedel-Crafts Acylation | Boc | N-Boc-indole | Cu(OTf)₂, N-Boc aminal | Moderate to Good | [4] |
| Friedel-Crafts Acylation | Unprotected | Indole | ZnO, Acyl chloride, IL | Good to High | [10] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The table presents data from various sources to illustrate general trends.
As the data suggests, N-Boc-indoles are suitable substrates for electrophilic substitution, though potentially requiring slightly more forcing conditions than unprotected indoles. The strongly electron-withdrawing N-tosyl group is known to significantly decrease the nucleophilicity of the C3 position, making electrophilic substitution more challenging.[12] For this compound, a key consideration in reactions like Friedel-Crafts acylation is the potential for the Lewis acid catalyst to interact with the hydroxyl group of the 5-(hydroxymethyl) substituent. This could lead to side reactions or require the use of an additional equivalent of the Lewis acid.[13]
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of an N-protected indole.
Detailed Protocol: Vilsmeier-Haack Formylation of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture until the hydrolysis is complete, then extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.
II. Directed ortho-Metalation (DoM): C2-Lithiation and Functionalization
While the C3 position of indoles is electronically favored for electrophilic attack, the presence of a directing metalation group (DMG) on the nitrogen can steer deprotonation to the C2 position. Both N-Boc and N-Ts groups are effective DMGs, facilitating C2-lithiation with strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[14][15]
Causality Behind Experimental Choices
The carbonyl oxygen of the Boc group and the sulfonyl oxygens of the Ts group can coordinate with the lithium cation of the organolithium base, positioning the base for selective deprotonation of the adjacent C2-proton. This forms a 2-lithioindole species, a powerful nucleophile that can be trapped with various electrophiles to introduce functionality at the C2 position. A comparative study of lithiation-trapping reactions will reveal differences in the efficiency and stability of the lithiated intermediates generated from different N-protected indoles.
Comparative Reactivity Data
| N-Protecting Group | Substrate | Base / Conditions | Electrophile | Yield (%) | Reference(s) |
| Boc | N-Boc-indole | n-BuLi, THF, -78 °C | Me₃SiCl | >95 | [16] |
| Ts | N-Ts-indole | n-BuLi, Ether, reflux | CO₂ | No C-metalation | [3] |
| Ts | N-Ts-indole | MeLi, THF, 0 °C | Various | Good | [15] |
| Boc | N-Boc-indoline | sec-BuLi, TMEDA, Ether, -78 °C | DMF | High (for C7) | [16] |
Note: The choice of base and solvent is crucial. N-Ts-indole shows different reactivity with n-BuLi versus MeLi. The data for N-Boc-indoline highlights how the saturated ring alters the regioselectivity of lithiation.
The N-Boc group is a highly effective DMG for C2-lithiation, typically providing high yields of the C2-functionalized product. The N-Ts group also directs lithiation to C2, but the reaction conditions can be more sensitive. The strong electron-withdrawing nature of the Ts group makes the C2 proton more acidic, but the stability of the resulting lithiated species can be a concern. For this compound, the 5-(hydroxymethyl) group is not expected to interfere with C2-lithiation, as the directing effect of the N-Boc group is dominant.
Experimental Workflow: C2-Lithiation and Silylation
Caption: Workflow for the C2-lithiation and subsequent electrophilic trapping of an N-Boc-indole.
Detailed Protocol: C2-Lithiation and Silylation of this compound
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-silylated indole.
III. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and it is widely used to functionalize halo-indoles.[17][18][19] The nature of the N-protecting group can influence the efficiency of the catalytic cycle.
Causality Behind Experimental Choices
For this comparison, we will consider the Suzuki coupling of a hypothetical 3-bromo derivative of our N-protected indoles. The electronic environment of the C-Br bond, influenced by the N-protecting group, can affect the rate of oxidative addition to the Pd(0) catalyst. Furthermore, the stability of the protected indole under the basic reaction conditions is a key factor.
Comparative Reactivity Data
| N-Protecting Group | Substrate | Catalyst System | Base | Yield (%) | Reference(s) |
| Boc | N-Boc-5-bromo-indazole | Pd(dppf)Cl₂ | K₂CO₃ | High | [19] |
| Unprotected | 5-bromoindole | Pd-nanoparticles | - | Good | [18] |
| Various N-alkyl | 5-bromoindazoles | Pd(dppf)Cl₂ | K₂CO₃ | Good | [19] |
Note: Data for the direct Suzuki coupling of 3-bromo-N-protected indoles under identical conditions is limited. The table provides relevant examples from the literature on related substrates.
N-Boc protected haloindoles are generally excellent substrates for Suzuki coupling reactions. The Boc group is stable to the typical basic conditions used and does not significantly interfere with the catalytic cycle. In contrast, unprotected indoles can sometimes lead to lower yields or side reactions due to deprotonation of the N-H proton by the base.[20] The strongly electron-withdrawing N-Ts group can also be compatible with Suzuki coupling, although its effect on the reaction rate compared to the N-Boc group would depend on the specific substrate and reaction conditions. For this compound, the 5-(hydroxymethyl) group is generally well-tolerated in Suzuki reactions.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-N-Boc-Indole Derivative
-
In a Schlenk flask, combine the 3-bromo-N-Boc-indole derivative (1 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2 eq.).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of a suitable solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Conclusion and Outlook
The selection of an N-protecting group for indole is a nuanced decision that significantly impacts the outcome of subsequent synthetic transformations. This guide has provided a comparative analysis of the reactivity of this compound against other N-protected indoles in three fundamental reaction classes.
-
For electrophilic aromatic substitution at C3, the N-Boc group offers a good balance of activation and stability, proving superior to the strongly deactivating N-Ts group. The presence of the 5-(hydroxymethyl) group necessitates careful consideration of Lewis acid compatibility.
-
In directed ortho-metalation , the N-Boc group is a highly reliable directing group for C2-lithiation, leading to high yields of functionalized products.
-
For Suzuki-Miyaura cross-coupling , the N-Boc group provides a stable and effective platform for C-C bond formation, generally outperforming unprotected indoles.
Ultimately, the optimal choice of protecting group will depend on the specific synthetic route and the desired final product. This compound stands out as a versatile and reactive building block, offering a favorable profile for a wide range of synthetic applications.
References
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate. Retrieved from [Link]
-
Martins, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17596-17611. Retrieved from [Link]
-
Gordeev, M. F., & Patel, D. V. (2002). Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones. Tetrahedron Letters, 43(24), 4319-4321. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2008). Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. The Journal of Organic Chemistry, 73(9), 3563-3570. Retrieved from [Link]
-
López-López, J. A., et al. (2013). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS National Meeting Book of Abstracts. Retrieved from [Link]
-
Yadav, J. S., et al. (2007). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Advanced Synthesis & Catalysis, 349(11-12), 1937-1942. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065. Retrieved from [Link]
-
Muto, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 225-235. Retrieved from [Link]
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Kumar, A., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35483-35515. Retrieved from [Link]
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Agwada, V. C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Chemiz. (2021, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]
-
Zhang, J., et al. (2013). Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals. Tetrahedron Letters, 54(33), 4505-4507. Retrieved from [Link]
-
El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. Retrieved from [Link]
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Singh, A. K., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12345-12354. Retrieved from [Link]
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Kumar, R., et al. (2018). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 130(1), 1-8. Retrieved from [Link]
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Iida, H., et al. (1980). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. The Journal of Organic Chemistry, 45(15), 2938-2942. Retrieved from [Link]
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Iida, H., et al. (1982). 7-indolinecarboxaldehyde. Organic Syntheses, 60, 58. Retrieved from [Link]
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Liu, Y., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 583-587. Retrieved from [Link]
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Mąkosza, M., & Wojciechowski, K. (2014). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Symmetry, 6(3), 666-678. Retrieved from [Link]
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Pinner, A. (1883). Ueber die Einwirkung von Chlorwasserstoff auf die Nitrile der einbasischen Fettsäuren. Berichte der deutschen chemischen Gesellschaft, 16(1), 352-363. Retrieved from [Link]
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Nucleophilic Reactivities of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
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Coldham, I., et al. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Angewandte Chemie International Edition, 53(47), 12843-12847. Retrieved from [Link]
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So, C. M., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(17), 3939-3943. Retrieved from [Link]
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Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC, 2019(6), 1-10. Retrieved from [Link]
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El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. Retrieved from [Link]
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Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2165-2171. Retrieved from [Link]
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Ivanova, A. A., et al. (2022). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 27(10), 3162. Retrieved from [Link]
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Kumar, A., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35483-35515. Retrieved from [Link]
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Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC, 2019(6), 1-10. Retrieved from [Link]
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Kappe, C. O., et al. (2010). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Nature Protocols, 5(4), 749-761. Retrieved from [Link]
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yield comparison of different synthetic routes to tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a valuable intermediate, featuring a protected indole core with a versatile hydroxymethyl group at the 5-position, making it a crucial component in the synthesis of a wide range of biologically active molecules. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and expert insights into the rationale behind the chosen methodologies.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. The introduction of a hydroxymethyl group at the 5-position provides a handle for further functionalization, such as oxidation to the aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, and allows for selective deprotection under acidic conditions. The choice of synthetic route to this compound can significantly impact overall yield, purity, scalability, and cost-effectiveness. This guide will explore three common strategies, each starting from a different commercially available indole derivative.
Synthetic Route Comparison
The following sections detail three distinct and viable synthetic pathways to the target molecule. Each route is presented with a step-by-step protocol, a discussion of the underlying chemical principles, and a summary of reported yields.
| Route | Starting Material | Key Transformations | Overall Yield | Advantages | Disadvantages |
| 1 | 1H-Indole | Boc Protection, Vilsmeier-Haack Formylation, Reduction | Good | Direct, well-established reactions | Use of phosphorus oxychloride |
| 2 | 5-Bromoindole | Boc Protection, Lithium-Halogen Exchange, Formylation | Moderate to Good | Utilizes a common building block | Requires cryogenic temperatures |
| 3 | 1H-Indole-5-carboxylic acid | Boc Protection, Esterification, Reduction | Moderate | Avoids harsh formylation reagents | Multiple steps, potential for side reactions |
Route 1: Formylation of N-Boc-Indole and Subsequent Reduction
This is arguably the most direct approach, beginning with the readily available 1H-indole. The synthesis involves three key steps: protection of the indole nitrogen, introduction of the formyl group at the 5-position, and subsequent reduction to the desired alcohol.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Expertise & Experience: The "Why" Behind the "How"
The initial Boc protection is crucial for directing the subsequent electrophilic substitution. The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic attack at the highly reactive 3-position, favoring substitution at the 5-position of the benzene ring. The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic rings. The choice of sodium borohydride for the final reduction is strategic; it is a mild and selective reducing agent that will readily convert the aldehyde to an alcohol without affecting the ester functionality of the Boc group or the indole ring.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate (N-Boc-Indole)
-
To a solution of 1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 1H-indole-1-carboxylate.
-
Yield: Quantitative.
Step 2: Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0°C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in DMF is then added dropwise, and the reaction mixture is heated to 60°C for 2-3 hours.
-
The reaction is cooled to room temperature and poured into ice-water. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: 75-85%.
Step 3: Synthesis of this compound
-
To a solution of tert-butyl 5-formyl-1H-indole-1-carboxylate (1.0 eq) in methanol at 0°C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.
-
Yield: >90%.
Route 2: Functionalization of 5-Bromoindole
This route utilizes the commercially available 5-bromoindole as a starting material. The strategy involves protecting the indole nitrogen, followed by a lithium-halogen exchange and subsequent reaction with a formylating agent to introduce the hydroxymethyl precursor.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Expertise & Experience: The "Why" Behind the "How"
The use of 5-bromoindole allows for the introduction of the C5 functionality via organometallic chemistry. The Boc protection is again essential for the stability of the indole ring under the strongly basic conditions of the lithium-halogen exchange. This exchange, typically performed with n-butyllithium at low temperatures, is a powerful method for generating an aryllithium species. Trapping this nucleophilic intermediate with an electrophile like DMF (to form the aldehyde in situ, which is then reduced) or paraformaldehyde provides a direct route to the hydroxymethyl group. The low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous acetonitrile is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).
-
The reaction is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
-
Yield: ~95%.[1]
Step 2: Synthesis of this compound
-
A solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.
-
n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78°C for 30 minutes.
-
Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is then added dropwise, and the reaction is allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude aldehyde is then dissolved in methanol and reduced with sodium borohydride (1.5 eq) as described in Route 1, Step 3.
-
Alternatively, the lithiated intermediate can be reacted directly with paraformaldehyde (2.0 eq) at -78°C, followed by warming to room temperature and aqueous workup.
-
Yield: 50-70% over two steps.
Route 3: Reduction of 1H-Indole-5-carboxylic Acid Derivative
This pathway starts with 1H-indole-5-carboxylic acid, another readily available starting material. The synthesis involves protection of the indole nitrogen, esterification of the carboxylic acid, and finally, reduction of the ester to the primary alcohol.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Expertise & Experience: The "Why" Behind the "How"
This route offers an alternative to the potentially harsh conditions of the Vilsmeier-Haack reaction or the cryogenic requirements of the organolithium route. The initial protection of the indole nitrogen is followed by esterification of the carboxylic acid. The choice of esterification method is important to achieve high yields without side reactions. The final step is the reduction of the ester. While sodium borohydride is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. Careful control of the reaction conditions is necessary to avoid over-reduction or side reactions with the Boc group.
Experimental Protocols
Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylate
-
1H-Indole-5-carboxylic acid (1.0 eq) is dissolved in a mixture of THF and methanol.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature for 1 hour.
-
(Trimethylsilyl)diazomethane (2.0 eq, as a solution in hexanes) is then added dropwise at 0°C, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with acetic acid, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Yield: Moderate to good.
Step 2: Synthesis of this compound
-
To a solution of methyl 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere is added lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0°C for 1-2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser work-up).
-
The resulting solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.
-
Yield: 70-85%.
Conclusion: Choosing the Optimal Route
The choice of the most suitable synthetic route to this compound will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the equipment available.
-
Route 1 is a highly efficient and direct method, likely to be the preferred choice for many applications due to its high overall yield and the use of well-established, reliable reactions.
-
Route 2 provides a good alternative if 5-bromoindole is a more readily available or cost-effective starting material. However, the requirement for cryogenic temperatures may be a limitation for some laboratories.
-
Route 3 avoids the use of phosphorus oxychloride and organolithium reagents, which may be advantageous from a safety and handling perspective. However, it involves more steps and the use of the potent reducing agent LiAlH₄ requires careful handling.
By understanding the nuances of each synthetic pathway, researchers can make an informed decision to efficiently and effectively produce this valuable indole intermediate for their drug discovery and development programs.
References
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged structure" due to its prevalence in biologically active compounds. This guide provides a comprehensive comparison of the biological activities of compounds derived from a versatile starting material, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. We will explore its derivatization into potent anticancer, antiviral, and anti-inflammatory agents, presenting a comparative analysis against established therapeutic alternatives, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Indole Nucleus
The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow for interactions with a wide range of biological targets.[2] The starting material, this compound, offers a strategic entry point for synthesizing diverse indole derivatives due to the reactive hydroxymethyl group at the 5-position and the Boc-protected nitrogen, which allows for controlled reactions at other positions of the indole ring.
This guide will focus on three key therapeutic areas where derivatives of this indole precursor show significant promise:
-
Anticancer Activity: As inhibitors of tubulin polymerization.
-
Antiviral Activity: As inhibitors of HIV-1 entry.
-
Anti-inflammatory Activity: As selective inhibitors of cyclooxygenase-2 (COX-2).
We will delve into the synthesis, mechanism of action, and comparative efficacy of these derivatives against established drugs, providing the necessary experimental details to replicate and build upon these findings.
Anticancer Activity: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer therapies.[3] Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. A number of indole derivatives have been identified as potent tubulin polymerization inhibitors.[4]
Synthesis of Indole-Based Tubulin Inhibitors
While a direct synthesis from this compound to a potent tubulin inhibitor is not explicitly detailed in a single publication, a plausible synthetic route can be constructed based on established indole chemistry. The hydroxymethyl group can be oxidized to an aldehyde, which then serves as a key intermediate for the synthesis of various anticancer agents.
Hypothetical Synthetic Pathway:
Caption: Synthetic route to indole-based tubulin inhibitors.
Comparative Analysis: Indole Derivatives vs. Combretastatin A-4
Combretastatin A-4 (CA-4) is a natural product isolated from the African willow tree Combretum caffrum and is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[5]
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | IC50 (Antiproliferative) | Reference |
| Indole Derivative (Hypothetical) | Tubulin | - | MCF-7 (Breast) | - | - |
| Combretastatin A-4 (CA-4) | Tubulin | ~2.1 µM | Various | 0.2-10 µM | [6] |
| Azo-CA-4 (cis-isomer) | Tubulin | - | Various | 0.2-10 µM | [6] |
| XN0502 (CA-4 Analog) | Tubulin | - | A549 (Lung) | 1.8 ± 0.6 µM | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., Combretastatin A-4)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in polymerization buffer.
-
On ice, prepare the tubulin reaction mix containing tubulin and GTP in polymerization buffer.
-
Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
Data Analysis:
Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.
Antiviral Activity: Targeting HIV-1 Entry
The entry of HIV-1 into host cells is a critical first step in its lifecycle and a validated target for antiviral therapy. This process is mediated by the viral envelope glycoproteins gp120 and gp41.[8] Indole derivatives have been explored as HIV-1 entry inhibitors.[9]
Synthesis of Indole-Based HIV-1 Entry Inhibitors
The synthesis of potent indole-based HIV-1 entry inhibitors can be envisioned starting from this compound. The hydroxyl group can be converted to an amine or other functionalities to attach pharmacophores known to interact with the viral entry machinery.
Caption: Synthetic route to indole-based HIV-1 entry inhibitors.
Comparative Analysis: Indole Derivatives vs. Enfuvirtide
Enfuvirtide (T-20) is a synthetic peptide that mimics a region of the HIV-1 gp41 protein and inhibits viral entry.[8]
| Compound | Target | IC50 (HIV-1 Entry) | Reference |
| Indole Derivative (Hypothetical) | HIV-1 gp41/gp120 | - | - |
| Enfuvirtide (T-20) | HIV-1 gp41 | 0.15 ± 0.028 µg/ml | [10] |
| LP-40 (Lipopeptide) | HIV-1 gp41 | 0.41 nM (cell fusion) | [11] |
Experimental Protocol: HIV-1 Entry Assay (Cell-Based Fusion Assay)
This assay measures the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells.
Materials:
-
Effector cells (e.g., 293T cells) expressing HIV-1 Env and a reporter gene (e.g., luciferase).
-
Target cells (e.g., TZM-bl cells) expressing CD4, CXCR4, and CCR5.
-
Cell culture medium and supplements.
-
Test compounds and controls (e.g., Enfuvirtide).
-
96-well, white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and controls.
-
Add the diluted compounds to the target cells.
-
Add the effector cells to the wells containing the target cells and compounds.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for fusion.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).
Data Analysis:
Calculate the percentage of inhibition of cell fusion for each compound concentration relative to the vehicle control. The IC50 value is the concentration of the inhibitor that reduces cell fusion by 50%.
Anti-inflammatory Activity: Targeting COX-2
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective COX-2 inhibitors are desirable as they can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. Indole derivatives have shown promise as selective COX-2 inhibitors.
Synthesis of Indole-Based COX-2 Inhibitors
The synthesis of selective COX-2 inhibitors from this compound can be achieved by converting the hydroxymethyl group into a side chain that can interact with the active site of the COX-2 enzyme.
Caption: Synthetic route to indole-based COX-2 inhibitors.
Comparative Analysis: Indole Derivatives vs. Celecoxib
Celecoxib is a well-known selective COX-2 inhibitor used for the treatment of inflammation and pain.[2]
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Derivative (Hypothetical) | - | - | - | - |
| Celecoxib | 15 µM | 0.04 µM | 375 | |
| Rofecoxib | >100 µM | 0.53 µM | >188 | |
| Indomethacin | 0.32 µM | 5.1 µM | 0.06 |
Experimental Protocol: In Vitro COX-2 Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.
Materials:
-
Purified human recombinant COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds and controls (e.g., Celecoxib).
-
Detection system (e.g., ELISA for PGE2 or a colorimetric/fluorometric probe).
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
In a reaction vessel, combine the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or control and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
Data Analysis:
Calculate the percentage of inhibition of COX-2 activity for each compound concentration relative to the vehicle control. The IC50 value is the concentration of the inhibitor that reduces PGE2 production by 50%.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of biologically active indole derivatives. The strategic modification of the 5-hydroxymethyl group and other positions on the indole scaffold allows for the development of potent and selective inhibitors targeting key enzymes and proteins involved in cancer, viral infections, and inflammation.
The comparative data presented in this guide highlight the potential of these indole-based compounds to rival or even surpass the efficacy of existing therapeutic agents. The detailed experimental protocols provide a solid foundation for researchers to further explore the structure-activity relationships of these derivatives, optimize their pharmacological properties, and ultimately contribute to the development of novel and improved therapeutics. Future work should focus on elucidating the in vivo efficacy, pharmacokinetic profiles, and safety of these promising compounds.
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PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Retrieved from [Link]
- Pettit, G. R. et al. (1989). Isolation and structure of combretastatin A-4. A novel cytostatic agent from Combretum caffrum.
- Poveda, E. et al. (2005). Enfuvirtide is active against HIV type 1 group O. AIDS Research and Human Retroviruses, 21(5), 449-452.
- Bratton, L. D. et al. (2000). Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Journal of Heterocyclic Chemistry, 37(5), 1103–1108.
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ResearchGate. (n.d.). IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
- Borrel, A. et al. (2021). Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Polymerization Inhibitors and Green Chemistry as the Key Steps. Current Organic Chemistry, 25(16), 1903-1913.
- Wang, Y. et al. (2011). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. Acta Pharmacologica Sinica, 32(12), 1503-1511.
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PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Retrieved from [Link]
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ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 5-hydroxy-3-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Chula Digital Collections. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Retrieved from [Link]
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ScienceDirect. (n.d.). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Nitrogen Protection: A Comparative Study
For researchers, scientists, and professionals in drug development, the indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. However, the reactivity of the indole N-H proton often complicates synthetic sequences, necessitating the use of protecting groups. The choice of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of four commonly employed protecting groups for the indole nitrogen: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl or Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Indole N-Protection
The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and nucleophilic, rendering it susceptible to deprotonation, alkylation, and acylation. Unprotected indoles can undergo undesired side reactions under a variety of conditions, including strongly basic, acidic, or electrophilic environments. Furthermore, the electronic nature of the N-substituent profoundly influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of synthetic transformations, and be cleaved selectively without affecting other functional groups.
Visualizing the Protection-Deprotection Workflow
The fundamental strategy of using a protecting group (PG) for the indole nitrogen can be visualized as a three-step process: introduction of the protecting group, subsequent chemical transformation(s) on the protected indole, and finally, the selective removal of the protecting group to unveil the desired N-H indole.
Caption: General workflow for the use of indole N-protecting groups.
I. tert-Butyloxycarbonyl (Boc) Group
The Boc group is a popular choice due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of nucleophilic and basic reagents.
Introduction of the Boc Group
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.
Experimental Protocol: N-Boc Protection of Indole
-
To a solution of indole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.2 equiv).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 1H-indole-1-carboxylate. Typical yields are in the range of 90-99%.[1]
Stability of the N-Boc Group
The Boc group's stability profile is one of its key advantages.
-
Basic Conditions: Stable to most non-nucleophilic bases (e.g., carbonates, hydroxides) and organometallic reagents at low temperatures. However, strong, non-nucleophilic bases like LDA can deprotonate the C2 position.
-
Acidic Conditions: Labile to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
-
Nucleophiles: Generally stable to a wide range of nucleophiles.
-
Reductive/Oxidative Conditions: Stable to catalytic hydrogenation and many common oxidizing agents.
Cleavage of the Boc Group
The removal of the Boc group is most commonly achieved under acidic conditions.
Experimental Protocol: Acidic Deprotection of N-Boc Indole
-
Using Trifluoroacetic Acid (TFA):
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-18 hours, monitoring by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indole. High yields are typically obtained.[2]
-
-
Using Hydrochloric Acid (HCl):
-
Dissolve the N-Boc protected indole in a solvent such as dioxane or methanol.
-
Add a solution of HCl in dioxane or an aqueous solution of HCl.
-
Stir at room temperature for 2-16 hours.
-
Work-up as described for the TFA method. High yields are generally achieved.[2]
-
A milder, basic deprotection using sodium methoxide in methanol has also been reported, which can be advantageous for substrates with acid-sensitive functional groups.[2]
II. p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group is a strongly electron-withdrawing protecting group, which significantly alters the reactivity of the indole ring. Its robustness makes it suitable for reactions that the Boc group would not survive.
Introduction of the Tosyl Group
The tosyl group is introduced by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base.
Experimental Protocol: N-Tosylation of Indole [3]
-
To a solution of the indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equiv) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 equiv).
-
Let the reaction proceed at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Stability of the N-Tosyl Group
The N-tosyl group is known for its high stability.
-
Acidic Conditions: Stable to a wide range of acidic conditions where unprotected indoles would decompose.[3]
-
Basic Conditions: Generally stable to mild bases, but can be cleaved under strongly basic conditions, especially at elevated temperatures.
-
Organometallic Reagents: The electron-withdrawing nature of the tosyl group acidifies the C2-proton, facilitating its abstraction by strong bases like n-butyllithium (n-BuLi) or LDA to form a stable 2-lithioindole species.[3] This allows for selective functionalization at the C2 position.
-
Cross-Coupling Reactions: The tosyl group is stable under the conditions of many palladium- and nickel-catalyzed cross-coupling reactions.[3]
Cleavage of the Tosyl Group
The removal of the robust tosyl group often requires harsher conditions compared to the Boc group.
Experimental Protocol: Deprotection of N-Tosyl Indole
-
Using Cesium Carbonate: [4]
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (2:1).
-
Add cesium carbonate (3.0 equiv).
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC. Reaction times can vary from hours to days depending on the substrate.
-
Evaporate the solvent, add water, and extract the product with an organic solvent.
-
-
Using Magnesium in Methanol: A reductive cleavage using magnesium turnings in methanol is another effective method.[5]
III. 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique deprotection profile, being stable to a variety of conditions but cleavable with fluoride ions or under certain acidic conditions.
Introduction of the SEM Group
The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and a base.
Experimental Protocol: N-SEM Protection of Indole [6]
-
To a solution of the indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.0 equiv).
-
After stirring for a short period, add SEMCl (1.1 equiv).
-
Allow the reaction to proceed to completion as monitored by TLC.
-
Carefully quench with water and extract the product with an organic solvent.
-
Purify by column chromatography. An 85% isolated yield has been reported for a substituted indole.[6]
Stability of the N-SEM Group
-
Basic and Nucleophilic Conditions: The SEM group is generally stable to a wide range of basic and nucleophilic conditions.
-
Acidic Conditions: Can be cleaved under certain acidic conditions, though it is generally more stable than the Boc group.
-
Organometallic Reagents: Stable to many organometallic reagents.
Cleavage of the SEM Group
The SEM group can be removed using fluoride reagents or under specific acidic conditions.
Experimental Protocol: Deprotection of N-SEM Indole
-
Using Tetrabutylammonium Fluoride (TBAF): [7]
-
Dissolve the N-SEM protected indole in anhydrous THF.
-
Add a 1M solution of TBAF in THF (excess).
-
Stir at room temperature or heat to reflux, monitoring by TLC.
-
Perform an aqueous work-up and extract the product.
-
-
Using Acid: Refluxing with aqueous hydrochloric acid in ethanol can also effect deprotection.[7]
IV. Benzyl (Bn) Group
The benzyl group is a classic and robust protecting group, stable to a wide range of conditions except for reductive cleavage.
Introduction of the Benzyl Group
The benzyl group is typically introduced via an Sₙ2 reaction using benzyl bromide or chloride and a base.
Experimental Protocol: N-Benzylation of Indole [8][9]
-
To a solution of indole (1.0 equiv) in a solvent like DMF or DMSO, add a base such as sodium hydride (NaH) or potassium hydroxide (KOH).
-
Stir for a period to form the indole anion.
-
Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.2 equiv).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with water and extract the product.
-
Purify by distillation or column chromatography. High yields (85-89%) have been reported using KOH in DMSO.[9]
Stability of the N-Benzyl Group
-
Acidic and Basic Conditions: The benzyl group is stable to a broad range of acidic and basic conditions.[8]
-
Organometallic Reagents: Stable to most organometallic reagents.
-
Oxidative and Reductive Conditions: Stable to many oxidizing agents but is readily cleaved by catalytic hydrogenation.
Cleavage of the Benzyl Group
The most common method for N-debenzylation is catalytic hydrogenolysis.
Experimental Protocol: Deprotection of N-Benzyl Indole by Catalytic Hydrogenolysis [10][11]
-
Dissolve the N-benzyl indole in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected indole.
Other methods for debenzylation include dissolving metal reductions (e.g., Na/NH₃) and oxidative cleavage under specific conditions.[8][12]
Comparative Summary of Indole N-Protecting Groups
| Protecting Group | Introduction Conditions | Stability Profile | Cleavage Conditions | Key Advantages |
| Boc | Boc₂O, base (e.g., TEA, DMAP) | Stable to base, nucleophiles, hydrogenation. Labile to acid. | Strong acids (TFA, HCl). | Mild cleavage, orthogonal to many other protecting groups. |
| Tosyl (Ts) | TsCl, strong base (e.g., NaH) | Very stable to acid, many reagents. | Strong base (e.g., Cs₂CO₃, KOH), reducing agents (Mg/MeOH). | Robust, directs C2-lithiation. |
| SEM | SEMCl, base (e.g., NaH) | Stable to base, nucleophiles, many other conditions. | Fluoride ions (TBAF), strong acid. | Unique cleavage conditions, good stability. |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH, KOH) | Stable to acid, base, many reagents. | Catalytic hydrogenation (H₂, Pd/C), dissolving metal reduction. | Robust, stable to a wide range of non-reductive chemistry. |
Conclusion
The selection of a protecting group for the indole nitrogen is a nuanced decision that must be tailored to the specific synthetic context. The Boc group is an excellent choice for its mild removal conditions, making it ideal for the later stages of a synthesis or in the presence of acid-sensitive functionalities. The Tosyl group offers exceptional stability and the unique ability to direct functionalization at the C2 position, making it a powerful tool for complex indole synthesis, although its removal can be challenging. The SEM group provides a valuable orthogonal protection strategy with its specific cleavage by fluoride ions. Finally, the Benzyl group is a workhorse protecting group, offering broad stability to common reagents, with its removal cleanly effected by catalytic hydrogenation. By understanding the distinct characteristics, stability profiles, and deprotection protocols of these protecting groups, researchers can strategically navigate the complexities of indole chemistry and accelerate the development of novel molecules.
References
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- A Comparative Analysis of the Reactivity of 1-Benzenesulfonyl-7-methoxy-1H-indole and Other N-Protected Indoles. (2025). BenchChem.
- Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3125-3127.
- Bugatti, K. (2020). Stability of N-Benzyl substituted indazoles?
- Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. (n.d.). Sciencemadness.org.
- Benzyl (Bn) Protective Group. (2014).
- Katritzky, A. R., & Akutagawa, S. (1986). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron, 42(1), 2571-2576.
- Electrochemical Indole Skeletal Editing via Single-Carbon
- Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (2006). Tetrahedron Letters, 47(36), 6425-6427.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2873-2876.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem.
- Regioselective protection at N-2 and derivatization
- CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws.
- Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. (2003).
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020).
- Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis. (2025). BenchChem.
- A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006).
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Efficient Indole N-Detosylation Using Thioglycolate. (2004). Tetrahedron Letters, 45(36), 6783-6785.
- 1-benzylindole. (n.d.). Organic Syntheses Procedure.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24453-24458.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- EXPERIMENTAL SUPPORTING INFORMATION. (2009). The Royal Society of Chemistry.
- Adding Benzyl Protecting Group Mechanism | Organic Chemistry. (2022). YouTube.
- Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. (2025). BenchChem.
- Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole. (2025). BenchChem.
- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2010). Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 333-338.
- Indole N-Boc deprotection method development. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
- An efficient method for the N-debenzylation of aromatic heterocycles. (2001). Tetrahedron Letters, 42(46), 8213-8215.
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- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (2012). Journal of Medicinal Chemistry, 55(17), 7688-7704.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate in Synthesis
For researchers and professionals in drug development, the selection of a starting material is a critical decision point, balancing cost, time, and synthetic efficiency. Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a versatile building block, prized for its dual functionality: a nucleophilic indole core temporarily masked by a robust tert-butyloxycarbonyl (Boc) protecting group, and a reactive hydroxymethyl handle at the 5-position, poised for diverse chemical transformations.
This guide provides an in-depth cost-benefit analysis of utilizing this reagent, comparing the direct procurement of the compound against in-house synthesis from less complex precursors. We will delve into the economic and practical implications of each approach, supported by experimental data and protocols to inform your synthetic strategy.
The Strategic Value of the Boc-Protected 5-(hydroxymethyl)indole Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of a hydroxymethyl group at the 5-position opens a gateway for a variety of synthetic elaborations, including:
-
Oxidation to the corresponding aldehyde for reductive aminations or Wittig-type reactions.
-
Conversion to a leaving group (e.g., mesylate, tosylate, or halide) for nucleophilic substitution.
-
Etherification to introduce diverse side chains.
The Boc group on the indole nitrogen serves a crucial role. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and improving the solubility of indole intermediates in common organic solvents. Its widespread use stems from its general stability to a range of reaction conditions and the numerous well-established protocols for its clean removal.[1][2]
Cost Analysis: To Buy or to Build?
The primary decision point for a synthetic chemist is whether to purchase this compound directly or to synthesize it from cheaper, more readily available starting materials.
Commercial Availability & Pricing
A survey of chemical suppliers reveals the typical market price for pre-synthesized this compound. Prices can vary, but the data below provides a representative snapshot.
| Supplier | 1g Price (USD) | 5g Price (USD) | CAS Number |
| AbacipharmTech | $392.97 | $1012.43 | 279255-90-2[3] |
| BLDpharm | Varies | Varies | 279255-90-2[4] |
| Chem-Impex (Isomer) | $52.00 | $116.00 | 96551-22-3[5][6] |
Note: The table references the target compound (5-hydroxymethyl) and a common isomer (3-hydroxymethyl) to illustrate the cost of functionalized Boc-indoles. Prices are subject to change and may vary based on purity and supplier.
The direct purchase option offers significant advantages in terms of time and convenience. The reagent is delivered ready-to-use, with guaranteed purity, saving valuable researcher time that would otherwise be spent on a multi-step synthesis and purification.
In-House Synthesis: A Cost-Effective Alternative at Scale
For larger-scale campaigns or when budget constraints are paramount, in-house synthesis becomes an attractive proposition. A common and efficient route begins with the commercially available and significantly cheaper 5-bromo-1H-indole.
The workflow for this synthesis is outlined below:
Caption: In-house synthesis workflow for the target compound.
This three-step sequence involves:
-
Boc Protection: Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
-
Formylation: Lithium-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde.
-
Reduction: Reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
A cost comparison reveals the potential savings:
| Component | Approach | Estimated Cost per Gram of Final Product (USD) | Notes |
| Reagent Cost | Direct Purchase | ~$100 - $400 | Based on 1g-5g scale pricing. |
| In-House Synthesis | ~$20 - $50 | Cost of precursors, reagents, and solvents. | |
| Labor & Time | Direct Purchase | Minimal | Unpacking and weighing. |
| In-House Synthesis | Significant | 3-step synthesis, purification, and analysis. | |
| Overall Cost | Direct Purchase | High | Primarily reagent cost. |
| In-House Synthesis | Lower at Scale | Amortized labor costs make it economical for large quantities. |
Performance Comparison & Experimental Protocols
The decision to buy or build also hinges on performance, reliability, and the specific needs of the synthetic route.
Using the Commercial Reagent: A Streamlined Workflow
Purchasing the reagent allows for immediate use in subsequent reactions. A common application is the conversion of the hydroxymethyl group into a leaving group for substitution, as detailed in the protocol below.
Protocol 1: Mesylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mesylate.
Causality: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing acid-catalyzed deprotection of the Boc group. Performing the reaction at 0 °C controls the exothermicity and minimizes side reactions.
In-House Synthesis: Detailed Methodology
For those opting for in-house synthesis, the following protocol provides a reliable method starting from 5-bromo-1H-indole.
Protocol 2: Three-Step Synthesis of this compound
Step 1: Boc Protection
-
To a solution of 5-bromo-1H-indole (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to obtain tert-butyl 5-bromo-1H-indole-1-carboxylate.
Step 2: Formylation
-
Dissolve the Boc-protected bromoindole (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under nitrogen.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.
-
Add anhydrous DMF (2.0 eq) dropwise and stir at -78 °C for 1 hour.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to yield tert-butyl 5-formyl-1H-indole-1-carboxylate.
Step 3: Reduction
-
Dissolve the aldehyde from the previous step (1.0 eq) in methanol (0.2 M) and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 1 hour at 0 °C, then warm to room temperature.
-
Quench carefully with water and concentrate to remove methanol.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the final product, which can be further purified by recrystallization or chromatography if necessary.
The Final Step: Boc Deprotection
Regardless of the source, the final stage often involves the removal of the Boc group to reveal the indole N-H. This is typically achieved under acidic conditions.
Protocol 3: Standard Boc Deprotection
-
Dissolve the N-Boc indole (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product into an organic solvent.
-
Dry, concentrate, and purify as needed.
Numerous methods for Boc deprotection exist, including milder basic conditions (e.g., NaOMe in MeOH) or thermolytic approaches, which can be advantageous if other acid-sensitive functional groups are present in the molecule.[1][2]
Decision Framework: A Guide for the Synthetic Chemist
Choosing the right sourcing strategy depends on the specific context of your project. The following diagram provides a logical framework to guide this decision.
Caption: Decision-making flowchart for sourcing the indole reagent.
-
Direct Purchase is optimal for:
-
Small-scale synthesis (<10 g).
-
Rapid screening and lead optimization phases where speed is critical.
-
Projects with flexible budgets where researcher time is the most valuable asset.
-
-
In-house Synthesis is recommended for:
-
Large-scale campaigns (>50 g) where the cost per gram is a primary driver.
-
Long-term projects where the initial time investment in route development is justified by downstream cost savings.
-
Situations where supply chain reliability for the advanced intermediate is a concern.
-
By carefully evaluating the trade-offs between cost, time, and scale, researchers can make an informed decision that aligns with their project goals, maximizing both scientific output and resource efficiency.
References
-
Yadav, J. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Varma, R. S., & Kumar, D. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 80, 131889. [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
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Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Ebi, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134. [Link]
-
ChemUniverse. (n.d.). tert-butyl 3-(hydroxymethyl)-1h-indole-1-carboxylate. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Analysis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole derivatives, the robust analysis of reaction mixtures is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (N-Boc-5-hydroxymethyl-indole). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Characterizing N-Boc-5-hydroxymethyl-indole
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure, featuring a polar hydroxymethyl group, a bulky, thermally labile tert-butoxycarbonyl (Boc) protecting group, and an indole core, presents unique analytical challenges. A successful analytical method must be able to quantify the main component, separate it from starting materials and reagents, and identify potential impurities and degradation products. The choice between HPLC and GC-MS is therefore not arbitrary but is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar, Non-Volatile Compounds
HPLC is exceptionally well-suited for the analysis of non-volatile, polar, and thermally unstable compounds, making it a primary choice for molecules like N-Boc-5-hydroxymethyl-indole.[3] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[4][5]
Why HPLC is a Superior Choice for this Analyte
The presence of the hydroxyl and carbamate functional groups makes N-Boc-5-hydroxymethyl-indole a polar molecule with low volatility. Furthermore, the Boc protecting group is known to be thermally labile and can be cleaved at elevated temperatures, which are typically required for GC analysis.[6] HPLC, operating at or near ambient temperatures, circumvents this issue, ensuring the integrity of the analyte during analysis.
A stability-indicating HPLC method can be developed to separate the active pharmaceutical ingredient (API) from its degradation products and related substances, which is a critical requirement in pharmaceutical development as per ICH guidelines.[7][8][9]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to provide a robust, stability-indicating method for the analysis of N-Boc-5-hydroxymethyl-indole reaction mixtures. The validation of such a method should be performed in accordance with ICH Q2(R1) guidelines.[10][11][12][13]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 22.0 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (The indole chromophore absorbs strongly in this region).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3][14] Separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. The mass spectrometer provides structural information, allowing for confident identification of the separated components.
Challenges and Solutions for GC-MS Analysis of N-Boc-5-hydroxymethyl-indole
Direct GC-MS analysis of N-Boc-5-hydroxymethyl-indole is problematic for two main reasons:
-
Low Volatility: The polar hydroxymethyl group significantly reduces the compound's volatility.
-
Thermal Lability: The Boc-protecting group is susceptible to thermal degradation in the hot GC inlet, leading to the formation of byproducts and inaccurate quantification.[6]
To overcome these challenges, a crucial pre-analytical step is required: derivatization . Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[15][16][17] For the target molecule, silylation is a common and effective derivatization technique.
Experimental Protocol: GC-MS with Silylation
This protocol outlines a method for the GC-MS analysis of N-Boc-5-hydroxymethyl-indole after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
Evaporate a known amount of the reaction mixture sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature should be tested to minimize on-column degradation).
-
Injection Mode: Split (e.g., 20:1) to handle the high concentration of the main component.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis of the reaction mixture after derivatization.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on the specific analytical needs. The following table provides a comparative summary of the two techniques for this application.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds.[3] | Requires derivatization for polar and non-volatile compounds; risk of thermal degradation.[6][14] |
| Sample Preparation | Simple dissolution and filtration. | More complex, requiring a derivatization step.[18] |
| Separation Efficiency | Good resolution for a wide range of compounds. | Potentially higher resolution for volatile derivatives. |
| Detection | UV detection provides quantitative information but limited structural data. PDA offers spectral purity. | Mass spectrometry provides detailed structural information for confident peak identification. |
| Sensitivity | Dependent on the chromophore and detector; generally good. | Often higher sensitivity, especially in selected ion monitoring (SIM) mode. |
| Analysis Time | Typically longer run times (e.g., 25 minutes). | Can have shorter run times for simple mixtures. |
| Robustness | Generally robust and reliable for routine analysis. | Derivatization can introduce variability if not well-controlled. |
| Quantification | Straightforward with external or internal standards. | Can be more complex due to potential derivatization inefficiencies and thermal degradation. |
Conclusion and Recommendations
For the routine analysis and quality control of this compound reaction mixtures, HPLC is the recommended technique . Its ability to analyze the compound in its native form without the risk of thermal degradation makes it a more robust and reliable method for quantification and impurity profiling. The development of a stability-indicating HPLC method is crucial for ensuring the quality and safety of the final product in a pharmaceutical setting.
GC-MS, on the other hand, serves as a powerful complementary tool, particularly for structural elucidation . When unknown impurities are detected by HPLC, they can be isolated and then analyzed by GC-MS (after derivatization) to gain valuable structural information. The high sensitivity of GC-MS can also be advantageous for the detection of trace-level volatile impurities that may not be readily observed by HPLC-UV.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques to leverage their respective strengths, ensuring a thorough understanding of the reaction mixture's composition. All analytical methods should be validated according to the principles outlined in regulatory guidelines such as USP <621> and ICH Q2(R1) to ensure data integrity and trustworthiness.[3][4][10][11][12][13][14][19]
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<621> CHROMATOGRAPHY . (2022). US Pharmacopeia (USP). [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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USP <621> Chromatography . DSDP Analytics. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
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Derivatization Methods in GC and GC/MS . Semantic Scholar. [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation . YouTube. [Link]
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RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation . PubMed. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]
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GC Derivatization . SlidePlayer. [Link]
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tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3) . PubChemLite. [Link]
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Separation of 5-Methylindole on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Indole N‐Boc deprotection method development . ResearchGate. [Link]
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tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
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tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 . PubChem. [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . PubMed. [Link]
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Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms . RSC Publishing. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . ResearchGate. [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry . Forensic Toxicology. [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL . MDPI. [Link]
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A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies . ResearchGate. [Link]
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A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method . PubMed. [Link]
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Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines . Organic & Biomolecular Chemistry. [Link]
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CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate . Pharmaffiliates. [Link]
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N-Boc-5-Hydroxyindole . MySkinRecipes. [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent . MDPI. [Link]
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Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization . PubMed. [Link]
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . ResearchGate. [Link]
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Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different polarity of solvents . Journal of Food Measurement and Characterization. [Link]
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A Comparative Guide to the Structural Elucidation of Indole Derivatives: X-ray Crystallography and NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, often requires meticulous structural analysis to understand its biological activity and guide further derivatization. This guide provides an in-depth comparison of two primary analytical techniques for the structural elucidation of indole derivatives, with a focus on tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate and its analogues: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While a public crystal structure for the title compound is not available, we will use a closely related indole derivative as a case study to illustrate the principles and practical out-workings of X-ray crystallography.
The Imperative of Structural Verification in Indole Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of drugs such as sumatriptan for migraines and various anticancer agents. The introduction of substituents, such as the tert-butyl carboxylate (Boc) protecting group and a hydroxymethyl functional group, can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its pharmacological profile. Therefore, unambiguous confirmation of the molecular structure, including stereochemistry and solid-state packing, is a critical step in the research and development pipeline.
X-ray Crystallography: An Atomic-Resolution Snapshot
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides a static, high-resolution model of the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision. Each step is designed to yield a single crystal of sufficient quality for diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol for Crystallization and Data Collection
The following is a generalized protocol for obtaining single crystals of an indole derivative suitable for X-ray diffraction, based on common practices in the field.[2]
-
Material Purification: The starting material must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: A crucial step is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or solvent evaporation. A common approach is to screen a variety of solvents with different polarities.
-
Crystallization Technique:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: This is a highly effective method. A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Mounting: A well-formed, single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[4]
Case Study: Crystallographic Analysis of an Indole-Arylpiperazine Derivative
While the crystal structure for this compound is not publicly available, we can examine the crystallographic data of a related indole derivative to understand the type of information obtained. A study on indole-arylpiperazine derivatives provides a good example of the detailed structural insights gained from X-ray crystallography.[5]
| Parameter | Compound 1 (from case study)[5] |
| Chemical Formula | C₂₄H₂₉N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.823(3) |
| b (Å) | 8.3585(11) |
| c (Å) | 12.3552(16) |
| β (°) | 108.758(2) |
| Volume (ų) | 2232.0(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.251 |
| R-factor | 0.0485 |
This data is for an exemplary indole derivative and not for this compound.
The data in the table provides a wealth of information. The space group and unit cell dimensions describe the symmetry and size of the repeating unit in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit. Importantly, the analysis of the crystal structure revealed key intramolecular and intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which are crucial for understanding the solid-state behavior of the molecule.[5]
NMR Spectroscopy: A Dynamic View in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution. Unlike X-ray crystallography, which provides a static picture of the solid state, NMR provides information about the molecule's structure and dynamics in a liquid environment, which can be more biologically relevant.
The Power of NMR in Structural Elucidation
For a molecule like this compound, a suite of NMR experiments can provide a comprehensive structural picture:
-
¹H NMR: This is often the first experiment performed. It provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.[6]
-
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is crucial for determining stereochemistry and conformation in solution.
A Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline Solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, solid-state packing, absolute stereochemistry (with anomalous dispersion) | Connectivity, relative stereochemistry, conformation in solution, molecular dynamics |
| Key Advantage | Unambiguous and high-resolution structural determination.[7] | Provides information in a biologically relevant state (solution) and can study dynamic processes.[8][9] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture that may not represent the conformation in solution.[10] | Structure determination can be complex for larger molecules, and it does not directly provide bond lengths and angles with the same precision as crystallography. Cannot determine absolute stereochemistry without chiral derivatizing agents.[11] |
| Best For | Absolute proof of structure, understanding solid-state properties and intermolecular interactions. | Determining structure in solution, studying conformational flexibility, and analyzing mixtures. |
Conclusion: A Synergistic Approach
For the comprehensive characterization of novel indole derivatives like this compound, X-ray crystallography and NMR spectroscopy are not competing techniques but rather complementary ones.[8] NMR is often the workhorse for initial structural confirmation and for understanding the behavior of the molecule in solution. When a definitive, high-resolution solid-state structure is required, or when the stereochemistry is ambiguous from NMR data alone, X-ray crystallography is the gold standard.
For drug development professionals, a thorough understanding of both techniques is essential. The choice of which to use, or the decision to use both, will depend on the specific questions being asked about the molecule and the stage of the research. Ultimately, a combination of data from both X-ray crystallography and NMR spectroscopy provides the most complete and robust understanding of a molecule's structure and properties.
References
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
CDMO Pro. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
MDPI. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Studocu. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a potential therapeutic are built. The compound tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its structural integrity and purity are paramount. This guide provides an in-depth, objective comparison of critical analytical techniques for validating the purity of this key intermediate, grounded in field-proven insights and experimental data.
The biological activity of indole-based compounds is profoundly influenced by their substitution patterns and purity. Consequently, a rigorous and multi-faceted approach to purity assessment is an indispensable component of quality control in pharmaceutical research and development.[1] This document eschews a one-size-fits-all template, instead offering a logical, causality-driven exploration of the most effective methods for ensuring the quality of your synthesized compound.
Understanding Potential Impurities: A Proactive Approach
A robust purity assessment begins with anticipating the potential impurities. The synthetic route to this compound typically involves the reduction of a corresponding aldehyde or carboxylic acid derivative, which itself is often synthesized and protected in preceding steps. This knowledge allows us to predict likely impurities:
-
Starting Materials: Unreacted tert-butyl 5-formyl-1H-indole-1-carboxylate or the corresponding carboxylic acid.
-
Deprotection Products: The non-Boc-protected 5-(hydroxymethyl)-1H-indole, which can arise from harsh reaction or workup conditions.
-
Side-Reaction Products: Impurities from competing reactions, such as over-reduction or dimerization.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., Tetrahydrofuran, Ethyl Acetate, Hexanes).
A truly self-validating analytical system is one that can selectively identify and quantify these predicted impurities alongside any unexpected contaminants.
A Comparative Analysis of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
Reverse-phase HPLC (RP-HPLC) is the cornerstone for quantitative purity analysis of indole derivatives due to its high resolution, sensitivity, and reproducibility.[1][2] It excels at separating the target compound from impurities with even minor differences in polarity.
Causality Behind the Choice: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively nonpolar indole ring system. An acidic mobile phase (e.g., containing formic or acetic acid) is often used to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[2] UV detection is ideal, as the indole chromophore absorbs strongly in the UV range (typically around 220 nm and 280 nm).[3]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid). For example, starting at 30% Acetonitrile and ramping to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Data Presentation: Example HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.5 | 0.15 | More polar impurity |
| 2 | 12.1 | 99.75 | This compound |
| 3 | 15.8 | 0.10 | Less polar impurity (e.g., starting aldehyde) |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification and Absolute Quantification
While HPLC is excellent for quantification, ¹H NMR spectroscopy provides unequivocal structural confirmation. It serves as a powerful validation tool, ensuring the signal from the main peak in the HPLC chromatogram corresponds to the correct molecule. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of an analyte's peak to that of a certified internal standard of known purity.[3]
Causality Behind the Choice: The unique chemical environment of each proton in the molecule results in a distinct signal in the ¹H NMR spectrum, creating a specific "fingerprint." Impurities with different structures will exhibit their own set of peaks, often in regions where the main compound has none. For qNMR, an internal standard like maleic acid is chosen because it is highly pure, stable, non-volatile, and has resonances that do not overlap with the analyte signals.[3]
Experimental Protocol: ¹H NMR and qNMR Purity Assessment
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation (¹H NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation (qNMR):
-
Accurately weigh approximately 15-20 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid).
-
Dissolve both weighed components together in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition: Acquire the spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.
-
Analysis:
-
For ¹H NMR, identify the characteristic peaks for the target compound and search for any unexpected signals.
-
For qNMR, calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
Data Presentation: Expected ¹H NMR Signals and qNMR Example
| Assignment | Expected Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.6 | singlet | 9H |
| -CH₂OH | ~4.6 | doublet | 2H |
| -CH₂OH | ~5.2 | triplet | 1H |
| Indole H-3 | ~6.6 | doublet | 1H |
| Indole H-6 | ~7.1 | doublet of doublets | 1H |
| Indole H-7 | ~7.5 | singlet | 1H |
| Indole H-2 | ~7.6 | doublet | 1H |
| Indole H-4 | ~7.9 | doublet | 1H |
qNMR Analysis Workflow
Caption: Workflow for absolute purity determination by qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS is the definitive tool for impurity identification.[1] It provides the molecular weight of components separated by the LC system, allowing for the confident identification of known impurities and the formulation of hypotheses about the structure of unknown ones.[3]
Causality Behind the Choice: By coupling the separation power of HPLC with the detection specificity of mass spectrometry, we can correlate minor peaks in the UV chromatogram with their corresponding molecular weights. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. This data is invaluable for confirming the identity of, for example, unreacted starting material versus a deprotected side product.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An LC-MS system, typically with an ESI source.
-
LC Method: Use the same or a similar RP-HPLC method as described above to ensure correlation of retention times.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the total ion chromatogram (TIC) and examine the mass spectrum for each observed peak to determine its mass-to-charge ratio (m/z).
-
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Molecular Wt. | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Target Compound | C₁₄H₁₇NO₃ | 247.29 | 248.12 | 270.10 |
| Starting Aldehyde | C₁₄H₁₅NO₃ | 245.27 | 246.11 | 268.09 |
| Deprotected Product | C₉H₉NO | 147.17 | 148.07 | 170.05 |
(Note: Predicted m/z values can be calculated; experimental values confirm these.)
LC-MS Analysis Workflow
Caption: Workflow for impurity profiling and identification by LC-MS.
Melting Point Determination: A Simple, Foundational Check
While not a quantitative technique, melting point analysis is a rapid and cost-effective method for a preliminary assessment of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities will cause a depression of the melting point and a broadening of the melting range.[4]
Causality Behind the Choice: The presence of an impurity disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces and transition to a liquid state. The wider range reflects the sample melting over a temperature gradient as it becomes progressively enriched in the main component.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Determination: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
Data Presentation: Interpreting Melting Point Data
| Sample | Observed Melting Range (°C) | Interpretation |
| Highly Pure Sample | 115.0 - 115.5 | Sharp range, indicative of high purity. |
| Impure Sample | 109 - 113 | Depressed and broad range, suggests the presence of impurities. |
An Integrated Strategy for Confident Purity Assessment
A self-validating and trustworthy assessment of purity relies on the synergy of these techniques.[3]
-
Initial Screening: Begin with Melting Point determination for a quick check of overall purity.
-
Routine Quantification: Employ HPLC for routine quality control, establishing the purity value based on relative peak area.
-
Structural Confirmation & Absolute Purity: Use ¹H NMR to confirm the structure of the main component. For batches intended for critical applications, perform qNMR to determine a highly accurate, absolute purity value that is independent of detector response factors.
-
Impurity Identification: When unknown peaks are observed in the HPLC chromatogram, utilize LC-MS to determine their molecular weights and establish their identities.
References
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.
- Melting point determination. University of Calgary.
- Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). PubChemLite.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- True Melting Point Determination. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
For researchers at the forefront of drug discovery and development, meticulous adherence to safety protocols is paramount, extending from the synthesis of novel compounds to their eventual disposal. This guide provides a detailed, step-by-step framework for the proper disposal of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating the substance as hazardous, is not just recommended but essential. This principle is rooted in the established understanding that indole derivatives can exhibit a wide range of biological activities and potential toxicities.
Hazard Assessment and Characterization: A Proactive Stance
Given the lack of specific toxicological and environmental data for this compound, a thorough hazard assessment must be predicated on the known characteristics of structurally similar indole derivatives. Safety Data Sheets for related compounds consistently indicate risks of skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Assumed Hazard Profile:
| Hazard Category | Assumed Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed[1] | Common hazard for related indole compounds. |
| Skin Irritation | Causes skin irritation[1][3] | Frequent warning for similar chemical structures. |
| Eye Irritation | Causes serious eye irritation[1][3] | A prevalent hazard for fine chemical solids. |
| Respiratory Irritation | May cause respiratory irritation[1][3] | Inhalation of dust should be avoided. |
| Environmental Hazard | Potentially harmful to aquatic life | Indole derivatives can have environmental impacts. It is best practice to prevent release into the environment.[5] |
This proactive characterization necessitates handling the compound within a well-ventilated area, preferably a chemical fume hood, and mandates the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Always inspect gloves before use and dispose of contaminated gloves properly.[6] A lab coat or other protective clothing is also required to prevent skin contact.[6]
-
Respiratory Protection: For handling larger quantities or if there is a risk of dust formation, a NIOSH-approved respirator is recommended.[7]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation and Container Selection
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to hazardous situations.
-
Choose a Compatible Container: Use a clean, dry, and properly labeled container made of a material that will not react with the chemical.[8] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[9] The container must be in good condition, with no leaks or cracks.[8]
Step 2: Waste Transfer and Containment
-
Transfer in a Controlled Environment: All transfers of the chemical waste should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Creating Dust: When transferring the solid, do so carefully to avoid generating dust.[7]
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[10]
-
Securely Cap: The waste container must be tightly capped at all times, except when adding waste.[8]
Step 3: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Irritant," "Handle with Care").
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9] This area should be under the direct control of laboratory personnel, away from general traffic, and in a well-ventilated location.[10][11] The SAA must be inspected weekly for any signs of leakage.[9]
Step 4: Final Disposal
-
Licensed Waste Carrier: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your EHS office.
-
Waste Manifest: Ensure all required paperwork, such as a waste manifest, is completed accurately to document the transfer of the hazardous waste to the disposal facility.[11]
Spill Management and Decontamination
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5][7] For a liquid spill, use an inert absorbent material like sand or vermiculite to contain it before transferring it to a waste container.[1]
-
Decontamination: Clean the spill area with soap and water.[13]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[11] A common procedure for decontamination is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[14] Once decontaminated, the container can often be disposed of as non-hazardous waste, but always confirm this with your institution's EHS guidelines.[14]
By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
O-tert-Butyl-D-threonine methyl ester hydrochloride Safety Data Sheet. (n.d.). Adooq Bioscience. Retrieved from [Link]
-
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]
-
Material Safety Data Sheet - Indole, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
